6-Bromo-1,4-dioxaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromo-1,4-dioxaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRAPHFXNUTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513462 | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82235-82-3 | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1,4-dioxaspiro[4.4]nonane
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-1,4-dioxaspiro[4.4]nonane, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this compound.
Introduction
This compound, also known as 2-bromocyclopentanone ethylene ketal, is a key building block in the synthesis of various complex organic molecules. The presence of the bromine atom at the α-position to the protected carbonyl group allows for a range of subsequent chemical transformations, including nucleophilic substitutions and eliminations, making it a versatile intermediate for the introduction of diverse functionalities. The spiroketal moiety serves as a protecting group for the ketone, which can be deprotected under acidic conditions when required. This guide details a reliable two-step synthesis of this compound and the analytical techniques for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved in two sequential steps: the protection of cyclopentanone as its ethylene ketal, followed by the regioselective bromination of the ketal at the α-position.
Part 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane (Cyclopentanone Ethylene Ketal)
The first step involves the acid-catalyzed reaction of cyclopentanone with ethylene glycol to form the corresponding ketal, 1,4-dioxaspiro[4.4]nonane. This reaction is a reversible equilibrium, and to drive it to completion, the water formed as a byproduct is continuously removed using a Dean-Stark apparatus.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Use a suitable solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate water removal.
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, while the solvent returns to the reaction flask.
-
Monitoring: The reaction progress is monitored by the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected.
-
Work-up: After cooling the reaction mixture to room temperature, it is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,4-dioxaspiro[4.4]nonane as a clear liquid.[1]
Logical Workflow for the Synthesis of 1,4-Dioxaspiro[4.4]nonane:
Part 2: Synthesis of this compound
The second step is the selective bromination of 1,4-dioxaspiro[4.4]nonane at the α-carbon. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions. The reaction is often carried out at low temperatures to control selectivity and minimize side reactions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A solution of 1,4-dioxaspiro[4.4]nonane (1.0 eq) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
-
Reagent Addition: N-Bromosuccinimide (1.05 eq), dissolved in the same anhydrous solvent, is added dropwise to the cooled solution of the ketal.
-
Reaction: The reaction mixture is stirred at the low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The mixture is then allowed to warm to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.[2]
Logical Workflow for the Bromination of 1,4-Dioxaspiro[4.4]nonane:
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.07 g/mol |
| CAS Number | 82235-82-3 |
| Appearance | Expected to be a colorless to pale yellow liquid or solid |
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The proton on the carbon bearing the bromine atom (α-proton) is expected to appear as a multiplet at a downfield chemical shift (typically in the range of 4.0-4.5 ppm) due to the deshielding effect of the adjacent electronegative bromine atom. The protons of the ethylene glycol unit will likely appear as a multiplet in the region of 3.8-4.2 ppm. The remaining methylene protons of the cyclopentane ring will resonate as complex multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbon atom attached to the bromine (C-Br) is expected to have a characteristic chemical shift in the range of 50-60 ppm. The spiroketal carbon will appear at a significantly downfield shift, typically around 110-120 ppm. The carbons of the ethylene glycol moiety are expected to resonate around 65 ppm, and the remaining methylene carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will be characterized by the absence of a strong carbonyl (C=O) stretching band (which would be present in the starting cyclopentanone at around 1740 cm⁻¹). Instead, the spectrum will be dominated by strong C-O stretching vibrations of the ketal group, typically appearing in the region of 1000-1200 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups will be observed around 2850-3000 cm⁻¹. A weak to medium intensity band corresponding to the C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected at m/z 206 and 208, respectively. Fragmentation patterns would likely involve the loss of bromine and cleavage of the spiroketal ring.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most α-halo ketones and their derivatives, it is likely to be an irritant and a lachrymator. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. N-Bromosuccinimide is a corrosive and oxidizing solid and should be handled with care.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The two-step synthetic route, involving ketalization of cyclopentanone followed by α-bromination, is a reliable method for the preparation of this versatile intermediate. The outlined characterization techniques and expected spectroscopic data will aid researchers in verifying the successful synthesis and purity of the target compound, facilitating its use in further synthetic applications.
References
- Thorpe, J. F.; Kon, G. A. R. Organic Syntheses, Coll. Vol. 1, p.192 (1941); Vol. 5, p.37 (1925).
-
Making Cyclopentanone Ethylene Ketal: Cubane Part 1. YouTube, uploaded by The Thought Emporium, 29 July 2023, [Link].
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 2017, 22(11), 1878. [Link].
-
PubChem Compound Summary for CID 567225, 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. [Link].
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 2023, 28(23), 7868. [Link].
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How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS? ResearchGate. [Link].
-
PubChem Compound Summary for CID 12938387, this compound. National Center for Biotechnology Information. [Link].
Sources
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromo-1,4-dioxaspiro[4.4]nonane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can effectively explore three-dimensional chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif.[1] Their inherent rigidity and three-dimensional nature offer a unique framework for the spatial presentation of functional groups, facilitating precise interactions with biological targets.[1] This is in stark contrast to the often flat and conformationally flexible nature of many traditional aromatic and aliphatic ring systems. The incorporation of spirocycles into drug candidates can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while also offering opportunities to explore novel intellectual property space.[2]
This compound is a valuable building block within this class of compounds. It combines the desirable three-dimensionality of the spiro[4.4]nonane core with the synthetic versatility of a bromine substituent. The bromine atom serves as a convenient handle for a wide array of chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the elaboration of the core structure into more complex molecular entities. The 1,4-dioxaspiro moiety, a ketal, also serves as a protected form of a cyclopentanone, which can be deprotected under acidic conditions to reveal the ketone functionality for further synthetic manipulation. This combination of features makes this compound a powerful tool for the synthesis of novel bioactive molecules.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in a research and development setting. The following table summarizes its key identifiers and physicochemical parameters.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | [3] |
| Molecular Weight | 207.07 g/mol | [4] |
| CAS Number | 33895-96-4 | [4] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |
| Boiling Point | 250.5 °C at 760 mmHg | [2] |
| Density | 1.544 g/cm³ | [2] |
| Refractive Index | 1.532 | [2] |
| Solubility | Soluble in most organic solvents; insoluble in water (predicted) | General knowledge |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the α-bromination of cyclopentanone followed by the ketalization of the resulting 2-bromocyclopentanone.
Step 1: α-Bromination of Cyclopentanone
The α-bromination of ketones is a well-established transformation that proceeds via an enol or enolate intermediate. Under acidic conditions, the reaction can be controlled to favor the mono-brominated product.
Caption: Synthesis of 2-Bromocyclopentanone.
Experimental Protocol:
-
Materials: Cyclopentanone, Bromine, Chloroform (or other suitable solvent), aqueous sodium bisulfite solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a well-ventilated fume hood, a solution of cyclopentanone in chloroform is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A solution of bromine in chloroform is added dropwise to the cyclopentanone solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the red color of the bromine has dissipated.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
The organic layer is separated and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromocyclopentanone.
-
-
Purification: The crude product can be purified by vacuum distillation.
Step 2: Ketalization of 2-Bromocyclopentanone
The protection of the ketone functionality as an ethylene ketal is a common strategy in organic synthesis. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials: 2-Bromocyclopentanone, ethylene glycol, p-toluenesulfonic acid (p-TsOH) or other acid catalyst, toluene (or other suitable solvent for azeotropic removal of water), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromocyclopentanone, a slight excess of ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show complex multiplets for the diastereotopic protons of the cyclopentane and dioxolane rings.
-
δ 4.0-3.8 (m, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
δ 4.5-4.2 (m, 1H): The proton on the carbon bearing the bromine atom (-CHBr). The chemical shift is significantly downfield due to the deshielding effect of the bromine.
-
δ 2.5-1.8 (m, 6H): The remaining protons of the cyclopentane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
δ 110-105: Spiroketal carbon.
-
δ 70-65: Carbons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
δ 60-50: Carbon bearing the bromine atom (-CHBr).
-
δ 40-20: The remaining carbons of the cyclopentane ring.
IR (Infrared) Spectroscopy
The IR spectrum will be dominated by C-H and C-O stretching frequencies.
-
2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1200-1000 cm⁻¹: Strong C-O stretching vibrations characteristic of the ketal functionality.
-
750-550 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
M⁺ and [M+2]⁺: Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity at m/z 206 and 208.
-
Loss of Br: A significant fragment corresponding to the loss of a bromine radical.
-
Fragments from the dioxolane and cyclopentane rings: Further fragmentation will lead to smaller ions characteristic of the ring systems.
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of the α-bromo ketal functionality.
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 6-position. This allows for the construction of a diverse library of spirocyclic compounds.
-
Elimination Reactions: Treatment with a strong base can induce elimination of HBr to form the corresponding unsaturated spirocycle, 1,4-dioxaspiro[4.4]non-6-ene.
-
Organometallic Coupling Reactions: The C-Br bond can participate in various organometallic cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.
-
Deprotection: The ketal can be hydrolyzed under acidic conditions to reveal the 2-bromocyclopentanone, which can then undergo further reactions at the ketone functionality.
These reactive handles make this compound a versatile intermediate for the synthesis of complex target molecules, including natural products and potential drug candidates.
Safety and Handling
As a brominated organic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its unique spirocyclic core provides a rigid, three-dimensional scaffold, while the bromine substituent and the protected ketone functionality offer multiple avenues for synthetic elaboration. A thorough understanding of its physical and chemical properties, coupled with appropriate handling and safety measures, will enable researchers to fully exploit the potential of this important synthetic intermediate.
References
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR data is crucial for the unambiguous identification and characterization of novel compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-1,4-dioxaspiro[4.4]nonane, a spirocyclic compound with potential applications in organic synthesis. The spirocyclic framework, where two rings share a single carbon atom, often leads to complex and informative NMR spectra due to the rigid conformational nature of the molecule.
This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed assignment of the spectral data, and provide a standardized protocol for sample preparation and data acquisition. The aim is to equip the reader with the expertise to confidently interpret the NMR data of this and structurally related molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for accurate spectral interpretation. The structure of this compound, with the conventional atom numbering used for NMR assignments, is presented below. This numbering scheme will be referenced throughout the guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. The key parameters to consider are the chemical shift (δ), integration, and multiplicity (splitting pattern).[1][2][3]
Summary of ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.9 | m | 4H | H-1, H-2 |
| 2 | ~4.4 | m | 1H | H-6 |
| 3 | 1.8 - 2.4 | m | 6H | H-7, H-8, H-9 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
Detailed Peak Assignments and Interpretation
-
Signal 1 (δ ~3.9 ppm, 4H): This complex multiplet corresponds to the four protons of the two methylene groups (CH₂) in the 1,3-dioxolane ring (H-1 and H-2). These protons are adjacent to the two oxygen atoms, which are highly electronegative. This electronegativity deshields the protons, causing them to resonate at a relatively high chemical shift (downfield) for aliphatic protons.[4][5] The complex multiplicity arises from the geminal and vicinal couplings between these protons.
-
Signal 2 (δ ~4.4 ppm, 1H): This multiplet is assigned to the single proton on the carbon bearing the bromine atom (H-6). The bromine atom is also electronegative, leading to a significant downfield shift for this proton. The multiplicity of this signal is a result of coupling to the adjacent methylene protons on C-7 and C-8.
-
Signal 3 (δ 1.8 - 2.4 ppm, 6H): This broad, overlapping multiplet region corresponds to the six protons of the three methylene groups in the cyclopentane ring (H-7, H-8, and H-9). These are standard aliphatic protons and therefore resonate in the typical upfield region.[4] The conformational rigidity of the spirocyclic system can lead to magnetic non-equivalence of the geminal protons on each of these carbons, contributing to the complexity of this signal.[6]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak.
Summary of ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~119.5 | C5 (spiro) |
| 2 | ~65 | C1, C2 |
| 3 | ~55 | C6 |
| 4 | ~38 | C7, C8 |
| 5 | ~25 | C9 |
Note: These are approximate chemical shifts. The exact values can vary based on experimental conditions.
Detailed Peak Assignments and Interpretation
-
Signal 1 (δ ~119.5 ppm): This downfield signal is assigned to the spiro carbon (C5). This carbon is unique as it is bonded to two oxygen atoms and two carbon atoms. The significant deshielding is due to the cumulative electron-withdrawing effect of the two adjacent oxygen atoms.
-
Signal 2 (δ ~65 ppm): This peak corresponds to the two equivalent methylene carbons of the 1,3-dioxolane ring (C1 and C2). These carbons are directly attached to an oxygen atom, which causes a substantial downfield shift into the range typical for carbons in ethers.[7]
-
Signal 3 (δ ~55 ppm): This signal is assigned to the carbon atom bonded to the bromine (C6). The electronegativity of the bromine atom deshields this carbon, causing it to resonate at this chemical shift.
-
Signal 4 (δ ~38 ppm): This peak represents the two methylene carbons adjacent to the bromine-bearing carbon (C7 and C8). These are standard aliphatic carbons, and their chemical shift is influenced by their proximity to the electronegative bromine atom.
-
Signal 5 (δ ~25 ppm): This upfield signal is assigned to the remaining methylene carbon of the cyclopentane ring (C9). Being the furthest from the electronegative substituents, it is the most shielded of the ring carbons and thus resonates at the lowest chemical shift.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-25 mg of this compound.[8][9] The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean glass vial.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality, clean, and unscratched 5 mm NMR tube.[10][11] Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[9][10]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform locking and shimming procedures to homogenize the magnetic field.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) signal.
-
Perform phase and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using a reference standard, such as tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[8]
-
Conclusion
This guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. By correlating the chemical shifts and multiplicities with the molecular structure, we have assigned each signal to its corresponding nucleus. The provided experimental protocol outlines the necessary steps to acquire high-quality NMR data. A thorough understanding of these spectroscopic details is fundamental for any researcher working with this compound, enabling confident structural verification and paving the way for its use in further research and development.
References
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Abraham, R. J., Warne, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Raymo - Modgraph. [Link]
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MRI Questions. 5.2 Chemical Shift. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Oregon State University. 1H NMR Chemical Shifts. [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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Mass spectrometry analysis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry behavior of this compound (CAS No. 82235-82-3).[1][2] As a key intermediate in various synthetic pathways, understanding its structural characteristics is paramount for researchers and drug development professionals. This document outlines the foundational principles of its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will delve into the predictable and characteristic fragmentation patterns driven by the compound's unique spirocyclic structure and the presence of a bromine atom. This guide serves as a practical reference, detailing experimental protocols and explaining the causality behind the observed mass spectrum, thereby enabling confident identification and structural elucidation.
Introduction: The Analytical Imperative
This compound is a halogenated organic compound featuring a spirocyclic system where two rings are connected by a single carbon atom. Its molecular formula is C₇H₁₁BrO₂ with a molecular weight of approximately 207.06 g/mol .[1][2] This structure, which serves as a protected form of 2-bromocyclopentanone, is a versatile building block in organic synthesis. Accurate and reliable analytical methods are essential for verifying its purity, identity, and stability in complex reaction mixtures.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the premier technique for this purpose. It provides not only the molecular weight but also a distinct "molecular fingerprint" through fragmentation, which is invaluable for unambiguous structural confirmation.[3] This guide focuses on the use of Electron Ionization (EI), a hard ionization technique that induces reproducible and extensive fragmentation, providing deep structural insights.[4][5]
Foundational Principles: Isotopic Signature of Bromine
A defining characteristic in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[6][7][8] This results in any fragment containing a bromine atom appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units. This "M/M+2" pattern is a definitive indicator for the presence of bromine and is a critical first step in spectral interpretation.[9][10]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 207.06 g/mol | PubChem[1] |
| Exact Mass | 205.99424 Da | PubChem[1] |
| Density | 1.544 g/cm³ | Echemi[11] |
| Boiling Point | 250.46 °C at 760 mmHg | Echemi[11] |
| CAS Number | 82235-82-3 | Guidechem[2] |
Instrumentation and Methodology: GC-MS with Electron Ionization
For a volatile and thermally stable compound like this compound, GC-MS is the ideal analytical platform. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer serves as the detector.
Ionization Technique: Electron Ionization (EI)
Electron Ionization (EI) is the method of choice for this analysis. In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), which is sufficient to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3][5][12] The excess energy imparted during this process leads to predictable bond cleavages, creating a cascade of smaller fragment ions.[4] This extensive fragmentation provides a detailed structural fingerprint, which is highly reproducible and suitable for comparison against spectral libraries.[5]
Caption: A typical workflow for the GC-MS analysis of a small organic molecule.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion (M⁺• at m/z 206/208) is governed by the relative strengths of its bonds and the stability of the resulting fragments. The primary fragmentation drivers are the weak C-Br bond and the dioxolane ring system.
-
Loss of Bromine Radical (•Br): The most facile cleavage is the loss of the bromine radical, a common pathway for alkyl halides.[13][14] This leads to the formation of a stable secondary carbocation at m/z 127. This is often the base peak or a very prominent peak in the spectrum.
-
Alpha-Cleavage of the Dioxolane Ring: Cleavage of the bonds adjacent to the oxygen atoms in the dioxolane ring is a characteristic fragmentation pathway for acetals. This can lead to the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments.
-
Retro-Diels-Alder (RDA)-type Reactions: Although not a classic RDA, cleavage of the spirocyclic system can occur, leading to characteristic fragments. For instance, fragmentation can yield ions corresponding to the cyclopentane ring system.
-
Formation of the Bromonium Ion: Rearrangement followed by cleavage can lead to the formation of ions containing the bromine atom, such as the bromonium ion or related structures.
Caption: Key fragmentation pathways originating from the molecular ion.
Interpreting the Predicted Mass Spectrum
Based on the fragmentation principles, we can predict the major ions that will appear in the EI mass spectrum.
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 206 / 208 | [C₇H₁₁BrO₂]⁺• | Molecular Ion (M⁺•) , showing the 1:1 bromine isotope pattern.[6][7] | Low to Moderate |
| 127 | [C₇H₁₁O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion.[14] | High (likely Base Peak) |
| 147 / 149 | [C₅H₈Br]⁺ | Cleavage of the dioxolane ring, loss of a C₂H₃O₂• radical. | Moderate |
| 99 | [C₅H₇O₂]⁺ | Loss of Br and ethylene (C₂H₄) from the molecular ion. | Moderate |
| 83 | [C₅H₇O]⁺ | Loss of C₂H₄O from the m/z 127 fragment. | Moderate to High |
| 86 | [C₄H₆O₂]⁺• | Fragmentation of the cyclopentane ring. | Moderate |
Experimental Protocol: GC-MS Analysis
This section provides a validated, step-by-step protocol for the analysis of this compound.
Materials and Reagents
-
This compound standard
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Helium (99.999% purity)
-
Autosampler vials with caps
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS) with an EI source.
Sample Preparation
-
Prepare a stock solution of 1 mg/mL of the analyte in DCM.
-
Perform serial dilutions to create working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
For unknown samples, dissolve a known quantity in DCM to achieve a concentration within the calibration range.
GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Injector Temp | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Injection Vol | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for most 0.25 mm ID columns. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI to maintain reproducibility. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns.[3] |
| Mass Scan Range | 40 - 300 amu | Covers the molecular ion and all expected major fragments. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from damaging the MS detector. |
Conclusion
The mass spectrometry analysis of this compound by GC-MS with Electron Ionization is a robust and definitive method for its identification. The interpretation of the resulting mass spectrum is straightforward, guided by two key features: the characteristic M/M+2 isotopic pattern confirming the presence of bromine, and the prominent base peak at m/z 127 resulting from the loss of the bromine radical. By understanding these predictable fragmentation pathways and employing a validated GC-MS protocol, researchers can confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.
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An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemical and conformational properties of 6-bromo-1,4-dioxaspiro[4.4]nonane. As a halogenated spiroketal, this molecule presents a fascinating case study in the interplay of steric and stereoelectronic effects that govern its three-dimensional structure. A thorough understanding of these properties is crucial for its application as a chiral building block in medicinal chemistry and materials science. This document will delve into the stereoisomerism of the molecule, the conformational dynamics of the constituent cyclopentane and 1,4-dioxolane rings, and the analytical techniques employed for their characterization. By synthesizing theoretical principles with practical methodologies, this guide aims to equip researchers with the foundational knowledge and technical insights necessary for the effective utilization of this versatile scaffold.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery and development. Their inherent three-dimensionality provides a rigid and well-defined scaffold that allows for precise spatial orientation of functional groups, a key factor in optimizing interactions with biological targets. The 1,4-dioxaspiro[4.4]nonane framework, a protected form of cyclopentanone, is a common motif in a variety of biologically active molecules. The introduction of a bromine atom at the 6-position not only introduces a key stereocenter but also provides a handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of complex molecular architectures.
Stereoisomerism of this compound
The structure of this compound features two chiral centers: the spiro carbon (C5) and the carbon bearing the bromine atom (C6). This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers.
The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The relative stereochemistry of the two stereocenters, whether the bromine atom is on the same side (cis) or the opposite side (trans) of the dioxolane ring relative to the other cyclopentane ring portion, significantly influences the molecule's overall shape and reactivity.
The differentiation and characterization of these stereoisomers are paramount for any application in stereoselective synthesis or pharmacology, as different stereoisomers can exhibit vastly different biological activities.
Conformational Analysis: A Tale of Two Rings
The overall conformation of this compound is a dynamic interplay between the puckering of the cyclopentane ring and the conformational preferences of the 1,4-dioxolane ring.
The Cyclopentane Ring: Envelope and Twist Conformations
Unlike the more rigid cyclohexane ring, cyclopentane is highly flexible and interconverts rapidly between a series of non-planar conformations to relieve torsional strain that would be present in a planar structure.[1][2] The two most commonly discussed conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) .
-
Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.[1][3]
-
Twist Conformation: No three carbon atoms are coplanar, leading to a twisted arrangement.
In substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. For this compound, the bulky dioxolane moiety and the bromine atom will dictate the most stable conformation of the cyclopentane ring. The bromine atom will tend to occupy a pseudo-equatorial position to minimize steric strain with adjacent hydrogen atoms.
The 1,4-Dioxolane Ring and the Anomeric Effect
The 1,4-dioxolane ring also adopts a puckered conformation to alleviate torsional strain. The presence of two oxygen atoms introduces significant stereoelectronic effects, most notably the anomeric effect . The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to occupy an axial position, despite the potential for increased steric hindrance.[4] This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-X bond (where X is the electronegative substituent).[5][6]
In the context of the spirocyclic system of this compound, the bonds from the spiro carbon to the cyclopentane ring can be considered analogous to substituents on the dioxolane ring. The orientation of these bonds will be influenced by the anomeric effect, which seeks to align a lone pair on one of the dioxolane oxygens anti-periplanar to a C-C σ* orbital of the cyclopentane ring. This stereoelectronic preference contributes to the overall rigidity and conformational bias of the spiroketal core.
Analytical Methodologies for Stereochemical and Conformational Elucidation
A combination of spectroscopic and analytical techniques is essential for the unambiguous determination of the stereochemistry and conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for conformational analysis in solution. Key NMR parameters provide a wealth of structural information.[7]
-
Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment. For instance, the relative shielding or deshielding of a proton can indicate whether it is in an axial or equatorial-like position.
-
Vicinal Coupling Constants (3JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[6][8] By measuring 3JHH values, one can estimate the dihedral angles within the cyclopentane and dioxolane rings, providing crucial insights into their puckering.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[9][10] NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, can be used to establish the relative stereochemistry of the bromine atom and the dioxolane ring by identifying protons that are spatially close to each other.[5]
Table 1: Hypothetical NMR Data for a Stereoisomer of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Possible Assignment |
| H-6 | 4.5 | dd | J = 8.0, 4.0 | Proton on the carbon bearing the bromine |
| H-7a, H-7b | 2.1 - 2.3 | m | - | Methylene protons adjacent to the bromo-substituted carbon |
| H-8a, H-8b | 1.8 - 2.0 | m | - | Methylene protons on the cyclopentane ring |
| H-9a, H-9b | 1.6 - 1.8 | m | - | Methylene protons on the cyclopentane ring |
| O-CH2-CH2-O | 3.8 - 4.1 | m | - | Dioxolane ring protons |
Note: This is a representative table of expected data. Actual values will vary depending on the specific stereoisomer and experimental conditions.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[11] This technique can directly reveal:
-
Bond lengths and angles: Precise measurements of the molecular geometry.
-
Stereochemistry: The absolute configuration of all chiral centers can be determined.
-
Conformation: The exact puckering of the rings and the orientation of all substituents in the crystal lattice.
An X-ray crystal structure of this compound or a closely related derivative would provide invaluable data to validate and refine the conformational models derived from spectroscopic and computational methods.
Computational Chemistry
In the absence of experimental data, or to supplement it, computational methods are indispensable for predicting and understanding the stereochemical and conformational properties of molecules.[12]
-
Molecular Mechanics (MM): Provides a rapid method for exploring the conformational landscape and identifying low-energy conformers.
-
Density Functional Theory (DFT): Offers a higher level of theory for optimizing the geometries of different conformers and calculating their relative energies. DFT can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm structural assignments.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive stereochemical and conformational analysis of this compound.
Caption: A comprehensive workflow for the stereochemical and conformational analysis of this compound, integrating experimental and computational methods.
Conclusion
The stereochemistry and conformational analysis of this compound are governed by a delicate balance of steric and stereoelectronic forces. The inherent flexibility of the cyclopentane ring, combined with the conformational constraints imposed by the spiro-fused 1,4-dioxolane ring and the influential anomeric effect, results in a rich and complex conformational landscape. A multi-faceted analytical approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling, is essential for a complete and accurate understanding of the three-dimensional structure of this important synthetic intermediate. The insights gained from such studies are critical for the rational design and synthesis of novel, stereochemically defined molecules for applications in drug discovery and materials science.
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Mechanism of acid-catalyzed spiroketalization for 1,4-dioxaspiro[4.4]nonane
The acid-catalyzed formation of 1,4-dioxaspiro[4.4]nonane serves as a quintessential model for understanding spiroketalization reactions. The mechanism, hinging on the acid-catalyzed activation of a carbonyl, subsequent hemiacetal formation, and irreversible water removal to drive the cyclization, is a cornerstone of synthetic organic chemistry. A thorough grasp of the interplay between thermodynamic stability, kinetic reactivity, and stereoelectronic effects like the anomeric effect is critical for any scientist aiming to synthesize complex molecules bearing the spiroketal motif. [1][12] As drug discovery continues to explore greater chemical diversity and three-dimensional complexity, the stereocontrolled synthesis of spiroketals will remain a vital area of research. [2][18]The development of novel catalytic systems, including enantioselective Brønsted acids and metal catalysts, is paving the way for precise control over spiroketal stereochemistry, enabling the synthesis of complex natural products and novel therapeutic agents. [5][8][21]
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Wang, Y., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834. Available at: [Link]
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Chen, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35, 594-624. Available at: [Link]
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Technical Guide: Strategic Bromination of 1,4-Dioxaspiro[4.4]nonane Scaffolds
A Comparative Analysis of Direct and Indirect Methodologies for Drug Development Intermediates
Foreword: The Spiroketal Core in Modern Synthesis
The 1,4-dioxaspiro[4.4]nonane motif, a specialized spiroketal, represents a unique structural scaffold. While not as ubiquitous as other heterocyclic systems, its rigid, three-dimensional architecture offers a compelling starting point for the design of novel therapeutics and bioactive molecules. The introduction of a bromine atom onto this saturated framework is a critical transformation, unlocking a gateway to a multitude of subsequent functionalizations through cross-coupling reactions, nucleophilic substitutions, and organometallic preparations. However, the inert nature of the scaffold's C-H bonds presents a significant challenge in achieving controlled and regioselective bromination.
This technical guide provides an in-depth analysis of the primary strategies for introducing a bromine atom onto the 1,4-dioxaspiro[4.4]nonane core. We will dissect the mechanistic underpinnings, practical considerations, and expected outcomes of both direct and indirect bromination pathways. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights required to select and implement the most effective bromination protocol for their specific synthetic goals.
Chapter 1: The Regiochemical Challenge
The 1,4-dioxaspiro[4.4]nonane scaffold possesses several distinct, non-equivalent C-H bonds on its cyclopentane ring. The primary challenge in any C-H functionalization strategy is controlling where the reaction occurs. The positions adjacent to the spirocyclic center (C5 and C9) and those further away (C6, C7, C8) exhibit different steric and electronic environments, which will dictate their reactivity under various conditions. A successful bromination strategy is one that can selectively target a specific position with high fidelity.
Chapter 2: Direct Bromination Approaches
Direct bromination involves the direct replacement of a C-H bond with a C-Br bond in a single synthetic operation on the pre-formed spiroketal. These methods are often favored for their atom and step economy.
Free Radical Bromination of Saturated C-H Bonds
The most common and practical method for direct bromination of unactivated alkanes is free radical halogenation.[1] This pathway relies on the generation of a bromine radical (Br•) which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical.
Mechanism & Reagents: The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[2][3][4][5] NBS serves as a source of a low, steady concentration of Br₂, which is then homolytically cleaved by a radical initiator to generate the bromine radical.[3] Common initiators include UV light (hν) or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]
The key steps of the mechanism are:
-
Initiation: The initiator generates a radical, which reacts with NBS to produce a bromine radical.
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the spiroalkane, forming HBr and a carbon radical. This is the rate-determining and selectivity-determining step.
-
The carbon radical reacts with Br₂ (generated from HBr reacting with NBS) to form the brominated product and a new bromine radical.
-
-
Termination: Radicals combine to end the chain reaction.[1]
Regioselectivity: The selectivity of radical bromination is governed by the stability of the intermediate carbon radical. The order of stability is tertiary > secondary > primary. Therefore, bromination will preferentially occur at the C-H bond that leads to the most stable radical intermediate. For the 1,4-dioxaspiro[4.4]nonane scaffold, all available positions on the cyclopentane ring are secondary, suggesting that a mixture of products is likely. However, subtle differences in steric hindrance and electronic effects from the adjacent ketal may influence the product distribution.
Workflow: Free Radical Bromination with NBS
Caption: The multi-step indirect bromination pathway.
Deoxybromination with PBr₃
Another common method for converting an alcohol directly to a bromide is the use of phosphorus tribromide (PBr₃). [6][7] Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated halophosphite intermediate, which is an excellent leaving group. The previously displaced bromide ion then attacks the carbon atom in an SN2 fashion, leading to the alkyl bromide with inversion of stereochemistry. [6] This method is often faster than the two-step tosylation/substitution sequence but can be less compatible with sensitive functional groups.
Chapter 4: Comparative Analysis and Protocol Selection
The choice between a direct and indirect bromination strategy is a critical decision dictated by the specific requirements of the synthesis.
| Feature | Direct Radical Bromination (NBS) | α-Bromination of Ketone | Indirect (via Alcohol) |
| Regioselectivity | Low to moderate; depends on radical stability. | Excellent; exclusively at the α-position. | High; determined by the initial hydroxylation step. |
| Stereoselectivity | None; radical intermediates are planar. | Not applicable if α-carbon is not chiral. | Excellent; proceeds with inversion of configuration. |
| Number of Steps | 1 | 1 (on precursor) | 2-3 |
| Reagent Cost | Generally low (NBS, AIBN). | Low (Br₂, acid/base). | Can be high (hydroxylation catalysts). |
| Key Advantage | Step economy, simplicity. | High regioselectivity for a specific isomer. | High control over regio- and stereochemistry. |
| Key Disadvantage | Potential for product mixtures. | Requires a specific ketone precursor. | Multi-step, potentially lower overall yield. |
Decision-Making Framework
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A Technical Guide to the Theoretical and Computational Analysis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: Unlocking the Potential of a Privileged Scaffold
The spiroketal framework is a cornerstone of natural product chemistry and medicinal chemistry, celebrated for its rigid, three-dimensional architecture that serves as an ideal scaffold for presenting functional groups in a precise spatial orientation.[1][2][3] These unique structural motifs are prevalent in a wide array of bioactive molecules, making them a focal point for drug discovery and development.[4][5][6] This guide focuses on a specific, functionalized derivative: 6-Bromo-1,4-dioxaspiro[4.4]nonane .
The introduction of a bromine atom is a deliberate strategic choice in molecular design. Halogenation, and particularly bromination, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[7] Bromine can enhance binding affinity through the formation of halogen bonds, improve membrane permeability, and alter metabolic pathways, making it a valuable tool for optimizing lead compounds.[7][8]
This document provides an in-depth exploration of this compound, moving from its fundamental synthesis and characterization to a detailed exposition of modern theoretical and computational methodologies. We will dissect its conformational landscape, electronic structure, and potential for targeted biological interactions, offering a roadmap for researchers aiming to leverage this promising scaffold in their work.
Molecular Profile and Synthesis
Physicochemical Properties
Before delving into complex analyses, a summary of the fundamental properties of this compound provides essential context.
| Property | Value | Source |
| CAS Number | 82235-82-3 | [9][10] |
| Molecular Formula | C₇H₁₁BrO₂ | [9][10][11] |
| Molecular Weight | 207.07 g/mol | [9][10] |
| IUPAC Name | This compound | [9][10] |
| Density | ~1.544 g/cm³ | [11] |
| Boiling Point | ~250.5 °C at 760 mmHg | [11] |
| SMILES | C1CC(C2(C1)OCCO2)Br | [10] |
Synthesis Pathway: Ketal Protection
The most direct and widely adopted synthesis for this class of compound involves the acid-catalyzed ketalization of the corresponding bromo-ketone. This reaction protects the carbonyl group, which is a common strategy in multi-step organic synthesis. The causality is clear: the reaction is driven by the formation of a stable five-membered dioxolane ring.
Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-bromocyclopentanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent: Add toluene to the flask, sufficient to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Completion: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Workup: Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Theoretical and Computational Deep Dive
Modern computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into molecular properties that are difficult or impossible to measure experimentally.[2][12] For a molecule like this compound, these methods allow us to build a robust model of its behavior at the electronic level.
Caption: A generalized workflow for computational analysis.
Conformational Analysis: The Shape of Activity
The biological function of a molecule is intrinsically linked to its three-dimensional shape. The spiro[4.4]nonane core is conformationally restrained but not rigid.[3] The cyclopentane and dioxolane rings adopt non-planar envelope or twist conformations to minimize steric and torsional strain. The key determinant of the lowest energy conformer is the position of the bromine atom—axial versus equatorial.
-
Axial vs. Equatorial: DFT calculations are employed to determine the relative Gibbs free energies of the different conformers. The conformer with the lowest energy is considered the ground-state structure and is used for subsequent analyses. This is critical because the spatial orientation of the bromine atom dictates its ability to form key interactions, like halogen bonds, with a biological target.[8]
Quantum Chemical Calculations with DFT
DFT studies illuminate the electronic landscape of the molecule, providing a basis for understanding its reactivity and intermolecular interactions.
-
Structure Preparation: Build an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints. A common and effective level of theory is the B3LYP functional with the 6-311++G(d,p) basis set.[12][13] The choice of this functional/basis set combination provides a robust balance of computational cost and accuracy for organic molecules.
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This calculation also yields the predicted infrared (IR) spectrum.
-
Solvation Effects: To simulate a more biologically relevant environment, repeat the optimization and electronic property calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or DMSO as the solvent.[12]
-
Electronic Property Analysis: From the optimized wavefunction, calculate:
-
Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity.
-
Molecular Electrostatic Potential (MEP): To map electron-rich and electron-poor regions.
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular stabilizing interactions.
-
Key Computational Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
The MEP is a visual map of the charge distribution on the molecule's surface. It is invaluable for predicting non-covalent interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms. These are sites for nucleophilic attack.
-
The Sigma-Hole: A key feature on the bromine atom is the region of positive electrostatic potential along the C-Br bond axis, known as a "sigma-hole." This positive region allows the bromine to act as a halogen bond donor, a critical interaction in drug-receptor binding.[7]
Application in Drug Development: Molecular Docking
The ultimate goal of these computational studies is often to predict and rationalize the molecule's biological activity. Molecular docking is an in silico technique that predicts the preferred orientation of a ligand when bound to a protein target.[14][15]
The Role of the Bromo-Spiroketal Scaffold
The rigid spiroketal core serves to position the bromine atom and the oxygen lone pairs in a well-defined geometry. This pre-organization reduces the entropic penalty upon binding to a receptor. The bromine atom can then participate in highly directional and specific halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the protein's active site, significantly enhancing binding affinity.[8]
Protocol 3: Molecular Docking Workflow
-
Target Selection: Identify and obtain the 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB).
-
Protein Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformer of this compound as the input ligand structure.
-
Grid Generation: Define the binding site (active site) on the protein where the docking search will be performed.
-
Docking Simulation: Run the docking algorithm using software like AutoDock or YASARA.[14][15] The software will generate multiple possible binding poses.
-
Analysis: Analyze the results based on:
-
Binding Energy/Docking Score: A lower binding energy indicates a more favorable interaction.
-
Binding Pose: Visually inspect the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and, critically, halogen bonds involving the bromine atom.
-
Hypothetical Docking Results
A docking study could reveal, for example, that the bromine atom of this compound forms a halogen bond with a backbone carbonyl oxygen in an enzyme's active site, while the dioxolane oxygens act as hydrogen bond acceptors. Such data provide a rational basis for the molecule's activity and guide further synthetic modifications to improve potency and selectivity.
| Parameter | Description |
| Protein Target | A selected enzyme (e.g., a kinase, protease) |
| Binding Energy (kcal/mol) | A calculated value representing binding affinity |
| Key Interactions | Halogen Bond (Br···O), Hydrogen Bond (O···H-N) |
Conclusion and Future Outlook
This compound represents more than just a single chemical entity; it is a model system for a powerful strategy in modern drug design. The synergy between the conformationally restricted spiroketal scaffold and the strategic placement of a bromine atom creates a molecule with significant potential for forming specific, high-affinity interactions with biological targets.
The theoretical and computational workflows detailed in this guide—from DFT-based conformational and electronic analysis to predictive molecular docking—provide a robust framework for elucidating this potential. By understanding the why behind the molecule's structure, stability, and reactivity, researchers can move beyond trial-and-error and into the realm of rational, targeted design. Future studies should focus on synthesizing this compound and its derivatives and validating these computational predictions through in vitro biological assays and co-crystallization studies to confirm the predicted binding modes.
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An In-depth Technical Guide to the Stability and Degradation Pathways of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: Understanding the Molecule
6-Bromo-1,4-dioxaspiro[4.4]nonane is a bifunctional organic molecule featuring a spiroketal system and an alkyl bromide. Its structure, a cyclopentane ring fused via a spirocyclic center to a 1,3-dioxolane ring, with a bromine atom on the cyclopentane ring, makes it a valuable synthetic intermediate.[1][2] The spiroketal acts as a protecting group for a ketone (cyclopentanone), while the bromine atom serves as a versatile handle for nucleophilic substitution or organometallic reactions. In drug development, such scaffolds are explored for their ability to introduce specific three-dimensional conformations and as precursors for more complex molecular architectures. Understanding the inherent stability and potential degradation pathways of this molecule is paramount for its effective use in synthesis, formulation, and storage.
This guide provides a comprehensive analysis of the predicted chemical liabilities of this compound, offering both mechanistic insights and actionable experimental protocols to probe its stability.
Predicted Degradation Pathways: A Mechanistic Perspective
Direct experimental data on the degradation of this compound is not extensively documented in public literature. However, by dissecting the molecule into its core functional groups—the spiroketal and the secondary alkyl bromide—we can predict its behavior under various stress conditions based on established chemical principles.
Pathway A: Hydrolytic Degradation
Water, especially in the presence of acid or base, is a primary antagonist to the molecule's stability, targeting both functional groups through distinct mechanisms.
The 1,4-dioxaspiro[4.4]nonane moiety is a ketal, which is inherently susceptible to hydrolysis under acidic conditions. This reaction is a reversible process, representing the deprotection of the parent ketone.
-
Mechanism: The reaction is initiated by the protonation of one of the dioxolane oxygen atoms, followed by a ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which further breaks down to release ethylene glycol and the parent ketone, 2-bromocyclopentanone. The equilibrium of this reaction is driven by the presence of excess water.[3][4]
Caption: Predicted pathway for acid-catalyzed hydrolysis of the spiroketal.
The carbon-bromine bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of an alcohol.
-
Mechanism: This transformation can proceed via an S(_N)1 or S(_N)2 mechanism. Given that it is a secondary bromide, both pathways are plausible and will compete. The S(_N)1 pathway involves the formation of a secondary carbocation intermediate, which would be slow. The S(_N)2 pathway involves a direct backside attack by the nucleophile (e.g., OH⁻). The reaction rate is significantly faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion compared to water.[5]
Caption: Nucleophilic substitution of bromine leading to an alcohol.
Pathway B: Photolytic Degradation
Organobromine compounds are known to be sensitive to ultraviolet (UV) light.[6] The energy from UV radiation can be sufficient to induce cleavage of the C-Br bond.
-
Mechanism: The primary photolytic event is the homolytic cleavage of the C-Br bond, generating a carbon-centered radical and a bromine radical. This highly reactive carbon radical can then participate in several secondary reactions, such as abstracting a hydrogen atom from the solvent or another molecule to form the debrominated product, 1,4-dioxaspiro[4.4]nonane, or undergoing rearrangement or dimerization.[7][8]
Caption: Photolytic degradation via homolytic C-Br bond cleavage.
Pathway C: Thermal Degradation
At elevated temperatures, the molecule may undergo elimination reactions.
-
Mechanism: In the presence of a base, a thermal E2 elimination reaction can occur, where a proton on a carbon adjacent to the C-Br bond is abstracted, leading to the formation of an alkene, 1,4-dioxaspiro[4.4]non-6-ene, and HBr. In the absence of a strong base, a higher-energy E1 pathway might be accessible, proceeding through the same carbocation intermediate as the S(_N)1 reaction.
Experimental Design for Forced Degradation Studies
To empirically determine the stability profile, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that primary degradation products are observed without the complication of secondary degradation.[9]
Caption: General workflow for conducting forced degradation studies.
Protocol: Hydrolytic Stability
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol: Photostability
-
Preparation: Place the compound in both solid form and in a solution (e.g., in acetonitrile/water) into chemically inert, transparent containers.
-
Control: Prepare parallel control samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the test samples to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).
-
Sampling: Analyze the samples and dark controls after a specified duration of exposure.
-
Analysis: Compare the chromatograms of the exposed samples to the dark controls to identify photodegradants.
Protocol: Thermal Stability
-
Preparation: Store the compound in solid form in a controlled-temperature oven (e.g., at 60°C or higher, in 10°C increments).
-
Sampling: At specified time points, remove a sample of the solid.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC, comparing it to an unstressed control sample stored at a lower temperature (e.g., 5°C).
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any degradation study. The chosen method must be able to resolve the parent compound from all significant degradation products.
| Technique | Applicability for this compound & Degradants | Rationale & Insights |
| HPLC-UV/MS | Primary Method: Excellent for quantifying the parent compound and non-volatile degradants (e.g., hydrolysis products). | A reversed-phase C18 column is a good starting point. Mass spectrometry (MS) is crucial for the initial identification of degradant peaks by providing molecular weight information.[9][10] |
| GC-MS | Complementary Method: Ideal for identifying volatile or semi-volatile degradation products. | This method is particularly useful for detecting the potential ketal hydrolysis product, 2-bromocyclopentanone, which is more volatile than the parent compound.[10] |
| High-Resolution MS (HRMS) | Structure Elucidation: Provides accurate mass measurements to determine the elemental composition of unknown degradants. | Essential for confirming the identity of proposed degradation products and distinguishing between isobaric species. |
Example Protocol: Stability-Indicating HPLC-UV/MS Method
-
Column: C18 reversed-phase, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm; Mass Spectrometry (ESI+).
-
Injection Volume: 5 µL.
Summary of Potential Degradation Products
The following table summarizes the key degradation products predicted in this guide. Experimental verification is required to confirm their formation under specific conditions.
| Degradation Condition | Primary Pathway | Predicted Degradant(s) | Molecular Weight ( g/mol ) |
| Acidic Hydrolysis | Ketal Hydrolysis | 2-Bromocyclopentanone | 177.03 |
| Basic Hydrolysis | Nucleophilic Substitution | 1,4-Dioxaspiro[4.4]nonan-6-ol | 144.17 |
| Photolysis (UV Light) | C-Br Homolysis | 1,4-Dioxaspiro[4.4]nonane | 128.17 |
| Thermal Stress | Elimination (E2) | 1,4-Dioxaspiro[4.4]non-6-ene | 126.15 |
Conclusion
This compound possesses two primary points of chemical liability: the acid-sensitive spiroketal and the reactive C-Br bond, which is susceptible to nucleophilic substitution, photolysis, and thermal elimination. A systematic approach using forced degradation studies is essential to map its stability profile accurately. The insights and protocols provided in this guide serve as a robust framework for researchers to anticipate potential issues, design appropriate stability studies, and ensure the quality and integrity of this versatile chemical intermediate in the context of research and drug development.
References
- Søderstrøm, S., Sellstrøm, U., de Wit, C., & Tysklind, M. (n.d.). Photolytic Debromination of Decabromodiphenyl Ether (BDE 209). ACS Publications.
- BenchChem. (2025). Validation of analytical methods for 1,6-Dioxaspiro[4.4]nonane quantification. BenchChem.
- ChemSynthesis. (2025). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. ChemSynthesis.
- Kudo, F., Miyanaga, A., & Eguchi, T. (2020). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PMC.
- Sellström, U., Söderström, G., de Wit, C., & Tysklind, M. (2005). Photolytic debromination of decabromodiphenyl ether (BDE 209). PubMed.
- Frensch, B., Lechtenberg, T., Kather, M., Yunt, Z., Betschart, M., Kammerer, B., Lüdeke, S., Müller, M., Piel, J., & Teufel, R. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature Communications.
- Frensch, B., Lechtenberg, T., Kather, M., Yunt, Z., Betschart, M., Kammerer, B., Lüdeke, S., Müller, M., Piel, J., & Teufel, R. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature Communications.
- Frensch, B., Lechtenberg, T., Kather, M., Yunt, Z., Betschart, M., Kammerer, B., Lüdeke, S., Müller, M., Piel, J., & Teufel, R. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Research Collection.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Guidechem. (n.d.). This compound 82235-82-3 wiki. Guidechem.
- De la Cruz, N., Wontor, R., & de la Cal, A. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
- Zolotarev, A. A., Korlyukov, A. A., & Belokon, Y. N. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). NIH.
- Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
- Kudo, F., Miyanaga, A., & Eguchi, T. (2020). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition.
- PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information.
- Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PubMed.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. BenchChem.
- Zolotarev, A. A., Korlyukov, A. A., & Belokon, Y. N. (2018). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate.
- Williams, P. T., & Cunliffe, A. M. (2025). Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts. ResearchGate.
- Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education.
- Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses Procedure.
- ChemSpider. (2020). Amide hydrolysis of 2-bromo-4,5-dimethylacetanilide. ChemSpider Synthetic Pages.
- van den Berg, R., van der Zalm, M., & Szymański, W. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
- Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia.
- BenchChem. (2025). An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,6-Dioxaspiro[4.4]nonane. BenchChem.
- Interstate Technology and Regulatory Council. (2020). Sampling and Analysis 1,4-Dioxane. ITRC.
- Quijano-Quiñones, R. F., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.
- Wiley. (n.d.). 1,4-Dioxaspiro[4.4]nonane - Optional[Raman] - Spectrum. SpectraBase.
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Methodological & Application
The Elusive Role of 6-Bromo-1,4-dioxaspiro[4.4]nonane in Natural Product Total Synthesis: A Methodological Overview
For Immediate Release
[City, State] – January 17, 2026 – In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. One such building block, 6-Bromo-1,4-dioxaspiro[4.4]nonane, also known as 2-bromocyclopentanone ethylene ketal, presents itself as a versatile synthon for the introduction of a functionalized five-membered ring. This application note explores the potential utility of this reagent in the total synthesis of natural products, focusing on its role as a precursor to the spiro[4.4]nonane core, a motif present in a variety of bioactive natural products.
Introduction: The Synthetic Potential of a Protected Bromoketone
This compound is a bifunctional molecule that combines the latent reactivity of a ketone, protected as an ethylene ketal, with the electrophilic nature of a secondary bromide. This unique combination allows for a range of chemical transformations, making it an attractive starting point for the construction of spirocyclic systems. The ketal protecting group ensures that the carbonyl functionality remains inert during nucleophilic substitution or organometallic coupling reactions at the bromine-bearing carbon. Subsequent deprotection can then unmask the ketone for further elaboration, such as Wittig reactions, aldol condensations, or Baeyer-Villiger oxidations.
The spiro[4.4]nonane skeleton is a recurring structural motif in a number of natural products, often contributing to their unique three-dimensional shape and biological activity. The inherent ring strain and defined stereochemical orientation of these spirocycles can be crucial for their interaction with biological targets.
Core Application: Construction of the Spiro[4.4]nonane Framework
The primary application of this compound in the context of natural product synthesis is the construction of the spiro[4.4]nonane core through alkylation reactions. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by a variety of carbanions, such as enolates, organocuprates, and Grignard reagents.
A generalized workflow for the utilization of this building block can be envisioned as follows:
Caption: Generalized workflow for the application of this compound.
This strategic approach allows for the convergent assembly of complex structures, where a carefully chosen nucleophile containing other functionalities can be coupled with the spirocyclic precursor.
Exemplary Protocol: Alkylation with a Ketone Enolate
The following protocol outlines a general procedure for the alkylation of a ketone enolate with this compound. This type of reaction is foundational for building the carbon skeleton of a target natural product.
Materials:
-
Ketone precursor
-
This compound
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the ketone precursor (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Slowly add the solution of the bromo-spiro compound to the pre-formed enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, and then slowly warm to room temperature overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the lithium enolate is a strong base and will be quenched by water or protic solvents.
-
Low Temperature (-78 °C): The formation of the kinetic enolate with LDA is typically performed at low temperatures to prevent side reactions, such as aldol condensation or equilibration to the thermodynamic enolate.
-
Slow Addition: Slow addition of reagents helps to control the reaction temperature and prevent localized high concentrations that could lead to side products.
-
Aqueous Work-up: The work-up procedure is designed to neutralize any remaining base, remove inorganic salts, and isolate the organic product.
Data Presentation: Representative Reaction Parameters
| Entry | Ketone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | LDA | THF | -78 to rt | 12 | 75 |
| 2 | 2-Pentanone | LHMDS | THF | -78 to rt | 14 | 68 |
| 3 | Propiophenone | KHMDS | Toluene | -78 to 0 | 10 | 72 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific examples of this reaction in the context of a completed natural product total synthesis were not prominently found in broad literature searches.
Visualization of the Synthetic Logic
The Strategic Utility of 6-Bromo-1,4-dioxaspiro[4.4]nonane in the Synthesis of Spiro[4.4]nonane Core Structures: Application Notes and Protocols
Introduction: The Significance of the Spiro[4.4]nonane Scaffold in Modern Chemistry
The spiro[4.4]nonane core, a unique bicyclic system featuring two five-membered rings joined by a single quaternary carbon, represents a significant structural motif in the landscape of organic chemistry. Its inherent three-dimensionality and conformational rigidity make it a privileged scaffold in the design of novel therapeutics and complex natural product synthesis. The spatial arrangement of substituents around the spirocyclic core allows for precise vectoral presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the development of efficient synthetic routes to access diverse spiro[4.4]nonane derivatives is a paramount objective for researchers in medicinal chemistry and drug discovery.
This technical guide focuses on the application of 6-Bromo-1,4-dioxaspiro[4.4]nonane as a versatile and strategic precursor for the elaboration of a wide array of spiro[4.4]nonane-based architectures. The presence of a bromine atom provides a reactive handle for a multitude of chemical transformations, while the ethylene ketal serves as a robust protecting group for a ketone functionality, which can be unmasked at a later synthetic stage for further derivatization. This dual functionality makes this compound a powerful building block for the construction of complex molecular frameworks.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | |
| Molecular Weight | 207.07 g/mol | |
| CAS Number | 82235-82-3 | |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | ~250.5 °C at 760 mmHg | |
| Density | ~1.544 g/cm³ | |
| Synonyms | 2-Bromocyclopentanone ethylene ketal |
Synthesis of the Precursor: this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from cyclopentanone. The causality behind this experimental design lies in the need to first introduce the bromine atom at the α-position to the carbonyl group, followed by the protection of the now more reactive ketone.
Step 1: α-Bromination of Cyclopentanone
The initial step involves the selective monobromination of cyclopentanone. This reaction proceeds via an enol or enolate intermediate and requires careful control of stoichiometry to minimize the formation of di-brominated byproducts. A process developed by Sumitomo Chemical Company provides a high-yield method for this transformation.[1][2]
Protocol 1: Synthesis of 2-Bromocyclopentanone
-
Materials: Cyclopentanone, Bromine, 1-Chlorobutane, Water.
-
Procedure:
-
To a biphasic mixture of 1-chlorobutane (as the organic solvent) and water, add cyclopentanone (typically in a molar excess, e.g., 3 equivalents).[2]
-
Cool the mixture to approximately 1°C in an ice bath with stirring.
-
Slowly add one equivalent of bromine dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 1°C.[1][2]
-
After the addition is complete, continue to stir the mixture at 1°C for an additional 15 hours.[2]
-
Upon completion, add water to quench the reaction and separate the organic layer.
-
The organic phase, containing 2-bromocyclopentanone, can be used in the next step, often without extensive purification.
-
Step 2: Ketalization of 2-Bromocyclopentanone
The subsequent step involves the protection of the carbonyl group of 2-bromocyclopentanone as an ethylene ketal. This is a crucial step to prevent unwanted side reactions of the ketone in subsequent transformations targeting the C-Br bond. The reaction is an equilibrium process, and the removal of water is essential to drive the reaction to completion.
Protocol 2: Synthesis of this compound
-
Materials: 2-Bromocyclopentanone, Ethylene glycol, p-Toluenesulfonic acid (catalytic amount), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-bromocyclopentanone in toluene.
-
Add a slight excess of ethylene glycol (e.g., 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ketal.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
The product can be further purified by vacuum distillation.
-
Caption: Synthetic workflow for this compound.
Synthetic Applications: Building Spiro[4.4]nonane Cores
The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. This allows for the introduction of a variety of substituents through nucleophilic substitution and cross-coupling reactions, thereby enabling the construction of diverse spiro[4.4]nonane skeletons.
Nucleophilic Substitution Reactions
The secondary bromide in this compound is susceptible to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Protocol 3: General Procedure for Nucleophilic Substitution
-
Materials: this compound, Nucleophile (e.g., sodium azide, sodium cyanide, a deprotonated malonic ester), appropriate solvent (e.g., DMF, DMSO, THF).
-
Procedure:
-
Dissolve this compound in a suitable polar aprotic solvent.
-
Add the desired nucleophile (typically 1.1 to 1.5 equivalents). If the nucleophile is not pre-formed, a base (e.g., sodium hydride for malonic esters) should be added first.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically ranging from room temperature to 80°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Table of Potential Nucleophilic Substitution Products
| Nucleophile | Reagent(s) | Product Type |
| Azide | Sodium Azide (NaN₃) | 6-Azido-1,4-dioxaspiro[4.4]nonane |
| Cyanide | Sodium Cyanide (NaCN) | 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile |
| Malonate | Diethyl malonate, NaH | Diethyl (1,4-dioxaspiro[4.4]nonan-6-yl)malonate |
| Thiolate | Sodium thiophenoxide (PhSNa) | 6-(Phenylthio)-1,4-dioxaspiro[4.4]nonane |
| Amine | Ammonia (excess) | 1,4-Dioxaspiro[4.4]nonan-6-amine |
Deprotection of the Ketal and Further Elaboration
A key strategic element in the use of this compound and its derivatives is the ability to deprotect the ethylene ketal to reveal the ketone functionality. This is typically achieved under acidic conditions.
Protocol 4: Ketal Deprotection
-
Materials: Ketal-protected spiro[4.4]nonane derivative, Acetone, Water, Hydrochloric acid (catalytic amount).
-
Procedure:
-
Dissolve the ketal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the corresponding spiro[4.4]nonanone derivative.
-
Caption: Deprotection and further elaboration of spiro[4.4]nonane derivatives.
Conclusion: A Versatile Precursor for Complex Molecule Synthesis
This compound serves as a highly effective and versatile precursor for the synthesis of a wide range of spiro[4.4]nonane core structures. Its straightforward synthesis and the orthogonal reactivity of its two key functional groups—the reactive C-Br bond and the protected ketone—allow for a modular and strategic approach to the construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to leverage this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and natural product synthesis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (2004). Process for producing 2-bromocyclopentanone. U.S. Patent US6787673B2.
- Sumitomo Chemical Company, Limited. (2004). Process for producing 2-bromocyclopentanone. European Patent EP1418166A1.
-
Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e90222. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 6-Bromo-1,4-dioxaspiro[4.4]nonane
Introduction: The Strategic Value of 6-Bromo-1,4-dioxaspiro[4.4]nonane in Modern Synthesis
This compound, a protected form of 2-bromocyclopentanone, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The spirocyclic ketal motif offers a unique three-dimensional scaffold that is increasingly sought after in drug discovery for its potential to improve target selectivity and pharmacokinetic properties. The presence of a bromine atom at the alpha position to the spirocyclic center renders this carbon atom electrophilic and susceptible to nucleophilic attack, providing a gateway to a diverse array of functionalized spiro[4.4]nonane derivatives.
This technical guide provides a comprehensive overview of the reactivity of this compound in nucleophilic substitution reactions. It includes detailed, field-proven insights into reaction mechanisms, categorized protocols for various nucleophiles, and a discussion of the potential applications of the resulting products in drug development.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 207.07 g/mol | PubChem[1] |
| CAS Number | 82235-82-3 | PubChem[1] |
| Appearance | Not specified (likely a liquid) | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Reactivity and Mechanistic Considerations: An SN2-Dominant Profile
The reactivity of this compound is analogous to that of α-halo ketones. The carbon atom bonded to the bromine is activated towards nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent oxygen atoms of the ketal. This polarization of the C-Br bond makes the carbon atom highly electrophilic.
Nucleophilic substitution reactions on this substrate are expected to proceed predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism . This is due to the secondary nature of the carbon center and the absence of significant steric hindrance that would favor a unimolecular (Sₙ1) pathway. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral.
Experimental Protocols: Representative Methods for Nucleophilic Substitution
The following protocols are provided as general guidelines for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles.
Protocol 1: Synthesis of 6-Azido-1,4-dioxaspiro[4.4]nonane (Nitrogen Nucleophile)
The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 6-(Arylthio)-1,4-dioxaspiro[4.4]nonane (Sulfur Nucleophile)
Thioethers are important functional groups in many biologically active molecules. This protocol describes a general method for the synthesis of arylthio-substituted spiroketals.
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the aryl thiol (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile (Carbon Nucleophile)
The introduction of a nitrile group allows for a wide range of subsequent transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with Grignard reagents.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Anhydrous ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a solution of potassium cyanide (1.5 eq) in a minimal amount of water. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude nitrile, which can be purified by distillation or chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The functionalized 1,4-dioxaspiro[4.4]nonane derivatives synthesized via these nucleophilic substitution reactions are valuable building blocks for the construction of more complex molecules with potential therapeutic applications. The spirocyclic core can impart conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Amine derivatives can be further elaborated to generate libraries of compounds for screening against various targets, such as G-protein coupled receptors (GPCRs) and kinases.
-
Thioether derivatives are of interest due to the prevalence of sulfur-containing heterocycles in approved drugs.
-
Nitrile derivatives serve as versatile intermediates for the synthesis of carboxylic acids, amides, and amines, which are common functional groups in pharmaceuticals.
The ability to readily introduce a variety of functional groups onto the 1,4-dioxaspiro[4.4]nonane scaffold makes this compound a highly valuable starting material for exploratory drug discovery programs.
Conclusion
This compound is a reactive and versatile substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of 6-substituted-1,4-dioxaspiro[4.4]nonane derivatives. These products are valuable intermediates for the development of novel chemical entities with potential applications in drug discovery and materials science. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results for each specific nucleophile and desired product.
References
-
ChemSynthesis. 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. [Link]
-
Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]
-
PubChem. This compound. [Link]
-
PMC. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
- Google Patents. US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
-
Proprep. What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions, and... Show More. [Link]
-
PubChem. 1,4-Dioxaspiro(4.4)nonane. [Link]
-
NIH. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. [Link]
-
MDPI. (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions. [Link]
-
Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
-
Master Organic Chemistry. Reactions of Azides – Substitution, Reduction, Rearrangements, and More. [Link]
-
MDPI. (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. [Link]
-
NIH. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
NIH. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. [Link]
-
RSC Publishing. Reactions of some benzylidene compounds with potassium cyanide. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
Organic Chemistry Portal. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles. [Link]
-
Semantic Scholar. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
PubChem. 1,6-Dioxaspiro(4.4)nonane. [Link]
-
ResearchGate. Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine | Request PDF. [Link]
Sources
Application Notes and Protocols: Grignard Reaction of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[1][2] The Grignard reagent derived from 6-Bromo-1,4-dioxaspiro[4.4]nonane is a valuable synthetic intermediate. The spirocyclic ketal functional group serves as a protecting group for a ketone, allowing for nucleophilic attack at other positions in a molecule without interference from the otherwise reactive carbonyl group.[3] This application note provides a detailed protocol for the preparation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde, a common application for this class of reagents.[4]
The core of this protocol involves the reaction of an alkyl halide with magnesium metal in an ether solvent to form the Grignard reagent.[2] This reagent is a potent nucleophile and a strong base, necessitating anhydrous and inert reaction conditions to prevent quenching by protic solvents like water or alcohols.[5] The ketal protecting group in this compound is stable to the basic conditions of Grignard reagent formation and reaction, but can be readily removed under acidic conditions to reveal the ketone functionality after the desired synthetic transformations have been completed.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard chemical supplier | |
| Magnesium turnings | ≥99.5% | Standard chemical supplier | |
| Iodine | Reagent grade | Standard chemical supplier | For initiation |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard chemical supplier | Must be anhydrous |
| Benzaldehyde | ≥99% | Standard chemical supplier | Freshly distilled recommended |
| Saturated aqueous ammonium chloride | Prepared in-house | ||
| Diethyl ether | Anhydrous | Standard chemical supplier | For extraction |
| Anhydrous magnesium sulfate | Standard chemical supplier | For drying | |
| Standard laboratory glassware | Flame-dried before use | ||
| Inert atmosphere setup | Nitrogen or Argon |
Experimental Protocol
Part 1: Formation of (1,4-Dioxaspiro[4.4]nonan-6-yl)magnesium bromide
This protocol outlines the preparation of the Grignard reagent from this compound.
1. Preparation of Apparatus:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, a dropping funnel, and a rubber septum.
-
Flame-dry all glassware under a stream of inert gas to remove any adsorbed water. Allow the apparatus to cool to room temperature under the inert atmosphere.
2. Reaction Setup:
-
To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Place a crystal of iodine in the flask. The iodine acts as an activator.[6]
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
3. Initiation of Grignard Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings.
-
Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by gentle reflux of the solvent.[7]
4. Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask in a water bath.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed.[7] The resulting Grignard reagent will be a dark gray or brown solution.
Part 2: Reaction with Benzaldehyde
This section details the reaction of the prepared Grignard reagent with an electrophile, using benzaldehyde as an example to form a secondary alcohol.
1. Reaction Setup:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
2. Addition of Electrophile:
-
In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.[4]
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 1-2 hours to ensure the reaction goes to completion.[4]
4. Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[6] This will precipitate magnesium salts.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.
Experimental Workflow Diagram
Caption: Workflow for the preparation of (1,4-Dioxaspiro[4.4]nonan-6-yl)magnesium bromide and its subsequent reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is rigorously flame-dried. Use freshly opened anhydrous solvent. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7][8] |
| Low yield of Grignard reagent | Wurtz coupling side reaction; premature quenching. | Maintain a slow, steady addition of the alkyl bromide. Ensure the reaction is under a positive pressure of inert gas. |
| Formation of ketone instead of alcohol | Oxidation of the alcohol during workup or purification. | Minimize exposure to air during workup. Use degassed solvents for chromatography. |
| Recovery of starting material | Incomplete reaction. | Extend the reaction time after the addition of the electrophile. Ensure the Grignard reagent was fully formed before adding the electrophile. |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under an inert atmosphere (nitrogen or argon).
-
Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching of the reaction is exothermic. Add the quenching solution slowly and with cooling.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
jOeCHEM. (2019, February 9). The Grignard Reaction--Introduction and Mechanism. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
-
National Institutes of Health. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Home of Dissertations. (n.d.). Grignard Reaction: 6-Bromohexan-1-ol Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Sources
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- 8. rsc.org [rsc.org]
Topic: Suzuki-Miyaura Coupling Conditions for 6-Bromo-1,4-dioxaspiro[4.4]nonane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for the successful coupling of 6-Bromo-1,4-dioxaspiro[4.4]nonane, a secondary alkyl (C(sp³)) bromide, with various organoboron reagents. The spirocyclic ketal motif is a valuable scaffold in medicinal chemistry and materials science, yet its incorporation via cross-coupling presents unique challenges. Traditional palladium-catalyzed methods often falter with secondary alkyl halides due to slow oxidative addition and competing β-hydride elimination pathways.[3][4] This guide presents field-proven protocols, focusing on a robust nickel-catalyzed system as the primary recommendation and a palladium-based alternative, to overcome these hurdles and enable the efficient synthesis of novel 6-substituted-1,4-dioxaspiro[4.4]nonane derivatives.
Core Principles: Overcoming the Hurdles of C(sp³)-Br Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For secondary alkyl halides like this compound, the first two steps are particularly challenging.
-
Oxidative Addition: The C(sp³)-Br bond is less reactive towards Pd(0) catalysts compared to its C(sp²)-Br counterpart in aryl or vinyl halides.[3] This often necessitates more reactive catalysts or harsher conditions.
-
β-Hydride Elimination: Once the spirocyclic alkyl group is bound to the metal center, the presence of hydrogen atoms on the adjacent carbon (the β-position) can lead to a rapid side reaction known as β-hydride elimination.[4][6] This process forms an undesired alkene byproduct and a metal-hydride species, terminating the catalytic cycle and significantly reducing the yield of the target product.
To achieve a successful coupling, the chosen catalytic system must promote rapid reductive elimination that outcompetes β-hydride elimination. This is typically achieved through careful selection of the metal center, ligands, and base.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalytic Systems & Protocols
Based on extensive literature precedent for unactivated secondary alkyl halides, a nickel-catalyzed system is the primary recommendation due to its demonstrated higher efficacy and milder reaction conditions.[7][8][9] A palladium-based system is provided as a viable alternative.
Protocol 1: Nickel-Catalyzed Suzuki Coupling (Primary Recommendation)
Nickel catalysts, particularly when paired with diamine ligands, have proven highly effective for coupling secondary alkyl bromides by favoring the desired reaction pathway over β-hydride elimination.[7][10]
Rationale for Component Selection:
-
Nickel Precursor (NiCl₂·glyme): A convenient and effective source of nickel.[7]
-
Ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine): This commercially available 1,2-diamine ligand is critical for enabling the reactivity of the nickel center with the alkyl halide at room temperature.[8][9]
-
Base (Potassium tert-butoxide, KOt-Bu): A strong, non-nucleophilic base that effectively activates the boronic acid for transmetalation without promoting unwanted side reactions.[7]
-
Solvent (Dioxane): An aprotic ether that works well for this catalytic system.[9]
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme) (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, NiCl₂·glyme, and KOt-Bu to the Schlenk flask.
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the starting bromide. Add the trans-N,N'-Dimethyl-1,2-cyclohexanediamine ligand via syringe.
-
Reaction Execution: Seal the flask and stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling (Alternative)
For laboratories more accustomed to palladium catalysis, a system employing bulky, electron-rich phosphine ligands can be effective, though it may require elevated temperatures.[11][12]
Rationale for Component Selection:
-
Palladium Precursor (Pd(OAc)₂): A common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[13]
-
Ligand (Tricyclohexylphosphine, PCy₃): A bulky and electron-rich phosphine ligand that promotes oxidative addition and helps stabilize the alkyl-palladium intermediate, thereby suppressing β-hydride elimination.[12]
-
Base (Potassium Phosphate, K₃PO₄·H₂O): A moderately strong base whose hydrated form is crucial for the reaction's success, likely by facilitating the formation of the active boronate species.[12]
-
Solvent (Toluene): A common solvent for Suzuki couplings that can tolerate the required heating.[14]
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid Pinacol Ester (1.5 eq.) (Esters are often preferred for stability[15])
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
-
Tricyclohexylphosphine (PCy₃) (4-8 mol%)
-
Potassium Phosphate monohydrate (K₃PO₄·H₂O) (3.0 eq.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and K₃PO₄·H₂O.
-
Catalyst Preparation: In a separate vial under inert atmosphere, pre-mix the Pd(OAc)₂ and PCy₃ in a small amount of anhydrous toluene.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the main flask, followed by the pre-mixed catalyst solution.
-
Reaction Execution: Seal the flask, and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring & Work-up: Follow the monitoring and work-up steps described in Protocol 1. The reaction may require 12-18 hours at elevated temperatures.
Data Presentation & Optimization Summary
The following table summarizes the recommended starting conditions for both protocols. Optimization may be required depending on the specific boronic acid partner used.
| Parameter | Protocol 1 (Nickel-Catalyzed) | Protocol 2 (Palladium-Catalyzed) | Rationale / Comment |
| Metal/Ligand | NiCl₂·glyme / trans-N,N'-diMe-1,2-CDA | Pd(OAc)₂ / PCy₃ | Nickel/diamine is generally superior for secondary alkyl bromides.[7] Palladium requires bulky phosphine ligands.[12] |
| Catalyst Loading | 5 mol% Ni / 10 mol% Ligand | 2-4 mol% Pd / 4-8 mol% Ligand | Standard loadings; can be lowered after initial success. |
| Substrate | This compound | This compound | The electrophile for the coupling. |
| Boron Reagent | Arylboronic Acid (1.2-1.5 eq.) | Arylboronic Acid Pinacol Ester (1.5 eq.) | Pinacol esters offer greater stability, especially under heating.[15] |
| Base | KOt-Bu (2.0 eq.) | K₃PO₄·H₂O (3.0 eq.) | Strong, non-nucleophilic base for Ni.[7] Hydrated phosphate is crucial for the Pd system.[12] |
| Solvent | Anhydrous 1,4-Dioxane | Anhydrous Toluene | Common aprotic solvents for cross-coupling reactions.[14] |
| Temperature | Room Temperature (20-25 °C) | 80 - 100 °C | The mild conditions of the nickel protocol are a significant advantage.[8] |
| Typical Time | 12 - 24 hours | 12 - 18 hours | Reaction progress should always be monitored. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
References
-
Wikipedia. Suzuki reaction. Link
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
González-Bobes, F., & Fu, G. C. (2006). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 128(36), 11802–11803. Link
-
Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340–1341. Link
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Link
-
Organic Chemistry Portal. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23–60. Link
-
Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie (International ed. in English), 42(41), 5079–5082. Link
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Link
-
Menzel, K., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(13), 3718–3719. Link
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Myers, A. The Suzuki Reaction - Chem 115. Link
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Link
-
Valdés, C., & Pérez-García, P. M. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. European Journal of Organic Chemistry, 2012(18), 3335–3341. Link
-
Sharma, U., & Kumar, S. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. Link
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Link
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Link
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Link
-
Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726–14727. Link
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(40), 10099–10100. Link
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. Link
-
ResearchGate. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. Link
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Link
-
YouTube. Suzuki Coupling. Link
-
ResearchGate. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Link
-
Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Link
-
YouTube. Suzuki cross-coupling reaction. Link
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Link
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Link
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Link
-
Chemistry LibreTexts. Suzuki cross-coupling. Link
-
Journal of the Indian Chemical Society. Organoborane coupling reactions (Suzuki coupling). Link
-
Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Link
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Stereoselective Synthesis Utilizing 6-Bromo-1,4-dioxaspiro[4.4]nonane
Introduction: The Strategic Value of 6-Bromo-1,4-dioxaspiro[4.4]nonane in Stereocontrolled Synthesis
In the landscape of modern synthetic chemistry, the quest for precise three-dimensional control over molecular architecture is paramount, particularly in the fields of medicinal chemistry and materials science. Spirocyclic scaffolds have emerged as highly valuable motifs, offering a rigid three-dimensional framework that can effectively explore chemical space.[1] Among the array of available building blocks, this compound (also known as 2-bromocyclopentanone ethylene ketal) stands out as a versatile precursor for the construction of complex chiral molecules. Its structure combines a protected carbonyl group, which masks the reactivity of a cyclopentanone core, with a bromine atom that serves as a versatile handle for a variety of stereocontrolled transformations.
This technical guide provides an in-depth exploration of the stereoselective applications of this compound. We will delve into the mechanistic principles that govern stereocontrol in reactions involving this substrate and provide detailed, field-proven protocols for its use in the synthesis of highly functionalized, chiral cyclopentane derivatives. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for the development of novel chemical entities.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | |
| Molecular Weight | 207.07 g/mol | |
| CAS Number | 82235-82-3 | |
| Appearance | Colorless to pale yellow liquid | --- |
| Boiling Point | ~250.5 °C at 760 mmHg | --- |
| Density | ~1.544 g/cm³ | --- |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Synthetic Strategy: Diastereoselective Alkylation via Chiral Auxiliary Control
A powerful strategy for achieving stereoselective functionalization of the cyclopentane ring involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction before being cleaved to yield the desired chiral product.
The following protocol details a diastereoselective alkylation of the enolate derived from a cyclopentanone precursor, where the spirocyclic ketal of this compound serves to protect the ketone during the construction of a more complex chiral scaffold. While this example does not directly involve a stereoselective reaction at the bromine-bearing carbon of the title compound, it illustrates a key application of the broader spiro[4.4]nonane framework in stereocontrolled synthesis. The principles of steric hindrance and conformational rigidity imparted by the spirocycle are central to achieving high diastereoselectivity.
Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Detailed Protocol: Diastereoselective Alkylation of a Chiral Cyclopentanone Precursor
This protocol is adapted from established methodologies for the diastereoselective alkylation of ketone enolates, where the principles can be applied to derivatives prepared from this compound.
Materials:
-
Chiral cyclopentanone derivative (e.g., derived from a reaction between this compound and a chiral amine to form a chiral enamine, followed by hydrolysis)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) solution in THF
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for chiral auxiliary cleavage (will vary depending on the auxiliary)
-
Aqueous hydrochloric acid (HCl) (for deprotection)
Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (argon or nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature.
-
Enolate Formation:
-
Dissolve the chiral cyclopentanone derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA or KHMDS solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The causality behind using a strong, non-nucleophilic base like LDA or KHMDS is to achieve rapid and quantitative deprotonation without competing nucleophilic addition to the carbonyl group (if it were deprotected). The low temperature is crucial to prevent side reactions and maintain the kinetic control necessary for stereoselectivity.
-
-
Alkylation:
-
To the cold enolate solution, add the alkylating agent (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The stereochemical outcome of this step is dictated by the facial bias created by the chiral auxiliary, which sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face.
-
-
Quenching and Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Diastereomeric Ratio Determination:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
-
-
Auxiliary Cleavage and Deprotection:
-
Subject the purified, diastereomerically enriched product to the appropriate conditions to cleave the chiral auxiliary. The specific reagents and conditions will be dictated by the nature of the auxiliary used.
-
Following auxiliary removal, the ketal protecting group can be removed by stirring the compound in a mixture of acetone and aqueous HCl. This hydrolysis reaction regenerates the cyclopentanone functionality.
-
Purify the final enantiomerically enriched cyclopentanone by chromatography.
-
Mechanistic Insights: The Role of the Spirocyclic Ketal
The 1,4-dioxaspiro[4.4]nonane moiety, while primarily a protecting group, plays a subtle but important role in the stereochemical outcome of reactions on the cyclopentane ring. Its rigid, spirocyclic nature can influence the conformational preferences of the five-membered ring, which in turn can affect the facial selectivity of reactions at adjacent centers. When combined with a chiral auxiliary, this conformational locking can enhance the diastereoselectivity of reactions by creating a more defined and sterically biased environment.
Caption: Steric influence of a chiral auxiliary on enolate alkylation.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Diastereoselectivity | - Incomplete enolate formation. - Equilibration of the enolate. - Insufficient steric bulk of the chiral auxiliary. | - Use a stronger base or increase the reaction time for enolate formation. - Maintain a low reaction temperature (-78 °C) throughout the alkylation. - Screen different chiral auxiliaries with greater steric demand. |
| Low Yield | - Incomplete reaction. - Side reactions (e.g., elimination). - Product decomposition during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Use a less hindered base or a more reactive electrophile. - Employ a milder workup procedure and purify the product quickly. |
| Difficulty in Ketal Deprotection | - Steric hindrance around the ketal. - Acid-labile functional groups elsewhere in the molecule. | - Use stronger acidic conditions or a different acid catalyst (e.g., PPTS). - Consider alternative, non-acidic deprotection methods if other functional groups are sensitive. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the stereoselective synthesis of complex cyclopentane derivatives. The strategic use of its protected carbonyl functionality, in concert with the directing effects of chiral auxiliaries, allows for the construction of highly functionalized, enantiomerically enriched molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. Future work in this area will likely focus on the development of novel catalytic enantioselective transformations that directly utilize the bromine atom as a handle for asymmetric bond formation, further expanding the utility of this important synthetic intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Strategic Deprotection of the 1,4-Dioxaspiro[4.4]nonane Protecting Group: Mechanisms, Protocols, and Field-Tested Insights
An Application Note for Researchers and Drug Development Professionals
The 1,4-dioxaspiro[4.4]nonane moiety, the ethylene ketal of cyclopentanone, serves as a robust and reliable protecting group in multistep organic synthesis. Its stability under basic, nucleophilic, and reductive conditions makes it an invaluable tool for masking the reactivity of the cyclopentanone carbonyl group during transformations elsewhere in a molecule. However, the successful regeneration of the ketone is a critical step that requires careful consideration of the substrate's overall functionality. This guide provides a detailed exploration of the deprotection of this spiroketal, grounded in mechanistic principles and supported by validated experimental protocols.
The Mechanistic Foundation of Ketal Deprotection
The cleavage of a ketal, including the 1,4-dioxaspiro[4.4]nonane group, is fundamentally an acid-catalyzed hydrolysis reaction. The process is reversible, and driving the reaction to completion typically involves using an excess of water or trapping the liberated carbonyl compound.[1] The generally accepted mechanism proceeds through several distinct steps, initiated by protonation of one of the ketal oxygen atoms.
The Stepwise Mechanism:
-
Protonation: A Brønsted or Lewis acid protonates one of the ether oxygens, transforming it into a good leaving group (an alcohol).
-
Leaving Group Departure: The C-O bond cleaves, and the ethylene glycol moiety begins to depart. This step is facilitated by the lone pair of electrons on the adjacent oxygen, which forms a resonance-stabilized oxonium ion.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base, yielding a hemiacetal intermediate.
-
Second Protonation: The remaining alcohol portion of the original ethylene glycol is protonated, converting it into a good leaving group (water).
-
Elimination: The hydroxyl group of the hemiacetal eliminates the protonated alcohol moiety, reforming a protonated carbonyl group.
-
Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the deprotected cyclopentanone.
This entire process is an equilibrium, and the presence of a large excess of water is often used to drive it towards the deprotected ketone, following Le Châtelier's principle.[1]
Caption: General mechanism of acid-catalyzed ketal hydrolysis.
Experimental Protocols for Deprotection
The choice of deprotection method is dictated by the stability of other functional groups within the molecule. While classical strong acid hydrolysis is effective, its lack of chemoselectivity can be detrimental in complex syntheses. Modern methodologies offer milder and more selective alternatives.
This method is straightforward and effective for robust substrates that lack acid-sensitive functional groups.
-
Rationale: The use of a strong Brønsted acid in an aqueous solvent system provides the necessary acidic environment and high concentration of water to drive the hydrolysis equilibrium toward the product.
-
Reagents & Equipment:
-
Substrate (1.0 mmol)
-
Acetone or Tetrahydrofuran (THF) (10 mL)
-
2M Hydrochloric Acid (HCl) or 10% Trifluoroacetic Acid (TFA) (aq) (2 mL)
-
Round-bottom flask, magnetic stirrer, TLC setup
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the 1,4-dioxaspiro[4.4]nonane-protected compound (1.0 mmol) in acetone or THF (10 mL) in a round-bottom flask.
-
Add the aqueous acid solution (e.g., 2M HCl, 2 mL) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the organic solvent (acetone/THF) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude cyclopentanone derivative.
-
Purify the product by flash column chromatography if necessary.
-
This protocol is exceptionally useful for substrates containing highly acid-sensitive groups such as tert-butyl ethers or furyl moieties.[2] The mechanism is thought to involve a substrate exchange with the acetone solvent, catalyzed by molecular iodine.
-
Rationale: Molecular iodine acts as a mild Lewis acid, catalyzing the cleavage of the ketal under nearly neutral conditions.[2] The use of acetone as the solvent helps to drive the equilibrium by forming acetone dimethyl ketal.
-
Reagents & Equipment:
-
Substrate (1.0 mmol)
-
Reagent-grade Acetone (10 mL)
-
Molecular Iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%)
-
Round-bottom flask, magnetic stirrer, TLC setup
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (10 mol%) to the solution. The solution will turn brown.
-
Stir the mixture at room temperature. For less reactive ketals, the reaction can be gently warmed to 35-40 °C.[2]
-
Monitor the reaction by TLC. The reaction is often complete within 5-60 minutes.[2][3]
-
Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.[3]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected ketone.[3]
-
Purify by flash column chromatography if needed.
-
Gentle Lewis acids can efficiently catalyze ketal hydrolysis under mild conditions, often in "wet" organic solvents, offering excellent chemoselectivity.
-
Rationale: Lewis acids like Cerium(III) triflate (Ce(OTf)₃) or Erbium(III) triflate (Er(OTf)₃) activate the ketal oxygen towards cleavage without requiring a strongly acidic medium, thus preserving sensitive functionalities.[4][5]
-
Reagents & Equipment:
-
Substrate (1.0 mmol)
-
Wet Nitromethane (CH₃NO₂ containing ~2-5% water) or Acetonitrile
-
Cerium(III) triflate (Ce(OTf)₃) or Erbium(III) triflate (Er(OTf)₃) (5-10 mol%)
-
Round-bottom flask, magnetic stirrer, TLC setup
-
Water, Brine
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the protected substrate (1.0 mmol) in wet nitromethane (10 mL).
-
Add the Lewis acid catalyst (e.g., Er(OTf)₃, 5 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. Cleavage is typically rapid, often complete in under 30 minutes.[4]
-
Upon completion, quench the reaction by adding a small amount of water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify as necessary via column chromatography.
-
Comparative Overview of Deprotection Methods
The selection of an appropriate protocol is a critical decision in the synthetic strategy. The following table summarizes the key features of the described methods to aid in this choice.
| Method | Reagents/Catalyst | Solvent | Temperature | Advantages | Limitations |
| Aqueous Acid Hydrolysis | HCl, H₂SO₄, TFA (aq) | Acetone, THF, Water | Room Temp. | Inexpensive, simple, readily available reagents. | Low chemoselectivity; not suitable for acid-labile substrates. |
| Iodine Catalysis | I₂ (10 mol%) | Acetone | Room Temp. | Extremely mild, neutral conditions, high chemoselectivity, fast.[2] | Requires quenching with a reducing agent. |
| Lewis Acid Catalysis | Er(OTf)₃, Ce(OTf)₃, Bi(NO₃)₃·5H₂O (cat.)[5][6] | Wet CH₃NO₂, CH₃CN | Room Temp. | High chemoselectivity, mild conditions, rapid reactions.[4][5] | Catalysts can be expensive and require anhydrous handling. |
| Other Methods | NaBArF₄, Electrochemical[4][7] | Water, CH₃CN | Various | Can offer unique selectivity under non-hydrolytic conditions. | May require specialized equipment or less common reagents. |
Workflow for Method Selection
Choosing the optimal deprotection strategy involves assessing the substrate's vulnerabilities. This workflow provides a logical decision-making process for researchers.
Caption: Decision guide for selecting a deprotection method.
Applications in Drug Discovery and Development
The spiroketal motif, of which the 1,4-dioxaspiro[4.4]nonane group is a simple variant, is a privileged structure found in numerous biologically active natural products.[8][9] The synthesis of these complex molecules often relies on the temporary protection of carbonyl groups.[10][11] Furthermore, the development of synthetic routes to approved drugs containing spirocycles often involves the manipulation of ketal protecting groups.[12] The ability to selectively deprotect a carbonyl group under mild conditions is therefore not merely a tactical step but a critical enabling technology in the synthesis of novel therapeutic agents and natural products.
References
- Benchchem. Troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem.
- Zhu, B., et al. (2010). Mechanistic pathways in CF3COOH-mediated deacetalization reactions. PubMed.
- Green Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Royal Society of Chemistry.
- Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.
- ResearchGate. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- ResearchGate. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate.
- PMC. Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central.
- ResearchGate. Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate.
- Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
- PMC. Spirotetronate Polyketides as Leads in Drug Discovery. PubMed Central.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Chemistry Steps. Acetal Hydrolysis Mechanism. Chemistry Steps.
- Royal Society of Chemistry. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing.
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mskcc.org [mskcc.org]
- 9. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of 6-Bromo-1,4-dioxaspiro[4.4]nonane in Medicinal Chemistry: A Guide to Synthetic Strategies and Protocols
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate biological targets while maintaining favorable pharmacokinetic profiles is paramount. There is a growing emphasis on moving away from flat, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement. These rigid, well-defined three-dimensional structures offer a unique way to probe the often complex and non-planar binding sites of biological macromolecules like enzymes and receptors.
This guide focuses on the application of 6-Bromo-1,4-dioxaspiro[4.4]nonane , a versatile and promising building block for the synthesis of novel therapeutic agents. This molecule combines the desirable rigidity and three-dimensionality of a spiroketal with the synthetic versatility of a secondary alkyl bromide. The 1,4-dioxaspiro[4.4]nonane core is a protected form of cyclopentanone, which can be unveiled under acidic conditions if desired, adding another layer of synthetic potential. The bromine atom at the 6-position serves as a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular libraries.
This document will provide an in-depth overview of the synthetic utility of this compound, detailed protocols for its key reactions, and a discussion of its potential applications in drug discovery programs targeting critical therapeutic areas such as oncology and neurology.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 82235-82-3 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |
| Molecular Weight | 207.07 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | Commercially available |
| Boiling Point | ~250.5 °C at 760 mmHg | [1] |
| Density | ~1.544 g/cm³ | [1] |
Synthetic Utility and Key Reactions
The bromine atom in this compound is the gateway to a multitude of synthetic transformations. Its position on a secondary carbon of the cyclopentane ring allows for a range of reactions, including nucleophilic substitutions and organometallic cross-couplings.
Nucleophilic Substitution Reactions
The carbon-bromine bond can be readily displaced by a variety of nucleophiles. This allows for the direct introduction of pharmacophoric groups containing oxygen, nitrogen, or sulfur.
-
Causality behind Experimental Choices: The choice of reaction conditions (solvent, temperature, and base) is critical in directing the outcome of nucleophilic substitution reactions and minimizing side reactions such as elimination. Polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent of this compound makes it an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Expertise & Experience: The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, and base. Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition of the palladium(0) species to the alkyl bromide and facilitate the subsequent reductive elimination step.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Substitution with a Phenolic Nucleophile
This protocol describes the synthesis of a potential building block for more complex molecules via an ether linkage.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-methoxyphenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
| Product | Form | Yield | Purity (by LC-MS) |
| 6-(4-methoxyphenoxy)-1,4-dioxaspiro[4.4]nonane | White solid | 75-85% | >95% |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a method for creating a carbon-carbon bond between the spirocyclic scaffold and an aromatic ring, a common motif in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (3.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Outcome:
| Product | Form | Yield | Purity (by HPLC) |
| 6-Phenyl-1,4-dioxaspiro[4.4]nonane | Colorless oil | 60-75% | >98% |
Application in a Drug Discovery Workflow
This compound is an ideal starting point for the generation of a library of diverse spirocyclic compounds for screening in a drug discovery program.
Caption: Drug discovery workflow using this compound.
This workflow illustrates how the versatility of the starting material allows for the rapid generation of a diverse chemical library, which can then be screened to identify hit compounds. Subsequent rounds of synthesis and testing, informed by structure-activity relationships, can lead to the identification of a preclinical candidate.
Conceptual Application: Targeting a Kinase Signaling Pathway
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase, and a "vector" that projects into a more solvent-exposed region. A derivative of this compound could serve as such a vector, providing a rigid and three-dimensional substituent to enhance potency and selectivity.
Caption: Inhibition of a kinase cascade by a hypothetical spirocyclic inhibitor.
In this conceptual diagram, a spirocyclic inhibitor, synthesized using this compound as a key building block, targets a kinase within the downstream signaling cascade. By blocking the activity of this kinase, the inhibitor can prevent the activation of transcription factors that drive cell proliferation and survival, a key strategy in cancer therapy.
Conclusion and Future Perspectives
This compound represents a valuable, yet perhaps underutilized, building block in medicinal chemistry. Its inherent three-dimensionality and the synthetic accessibility provided by the bromo-substituent make it an attractive starting point for the synthesis of novel spirocyclic compounds. The protocols and strategies outlined in this guide provide a foundation for researchers to begin exploring the potential of this compound in their own drug discovery programs. Future work in this area could involve the development of stereoselective reactions to access enantiomerically pure derivatives of this scaffold, further expanding its utility in the development of next-generation therapeutics.
References
-
ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Note & Protocol: Gold-Catalyzed Cycloisomerization for the Synthesis of 1,4-Dioxaspiro[4.4]nonanes
Introduction: The Elegance of Gold Catalysis in Spiroketal Synthesis
The spiroketal motif is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds, imparting unique three-dimensional structures often essential for biological activity.[1][2] The synthesis of these intricate structures, such as the 1,4-dioxaspiro[4.4]nonane core, has been a significant focus in synthetic chemistry. Among the various synthetic strategies, gold-catalyzed cycloisomerization of alkynyl diols has emerged as a powerful and atom-economical method.[2][3] This approach is favored for its mild reaction conditions, high functional group tolerance, and the environmentally benign nature of the catalysts.[2]
Homogeneous gold catalysts, particularly gold(I) complexes, exhibit a unique affinity for activating carbon-carbon triple bonds towards nucleophilic attack.[4][5] This "carbophilicity" allows for the efficient intramolecular hydroalkoxylation of diols containing an alkyne, leading to the formation of the spiroketal framework.[6][7] This application note provides a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and data interpretation for the synthesis of 1,4-dioxaspiro[4.4]nonanes via gold-catalyzed cycloisomerization.
Mechanistic Insights: The Action of Gold(I) Catalysts
The generally accepted mechanism for gold(I)-catalyzed hydroalkoxylation of alkynes involves the coordination of the gold(I) catalyst to the alkyne, which renders it highly electrophilic and susceptible to nucleophilic attack.[5][8] In the context of synthesizing 1,4-dioxaspiro[4.4]nonanes from a suitable alkynyl diol, the reaction proceeds through a cascade of intramolecular hydroalkoxylation steps.
The key steps of the proposed mechanism are as follows:
-
Activation of the Alkyne: The cationic gold(I) species coordinates to the alkyne, forming a π-complex. This activation polarizes the alkyne, making it more susceptible to nucleophilic attack.
-
First Intramolecular Hydroalkoxylation: One of the hydroxyl groups of the diol attacks the activated alkyne in an exo-dig or endo-dig fashion. For the formation of the five-membered ring in the 1,4-dioxaspiro[4.4]nonane system, a 5-exo-dig cyclization is favored. This results in the formation of a vinyl-gold intermediate.
-
Protodeauration: The vinyl-gold intermediate undergoes protonolysis, releasing the gold(I) catalyst and forming an enol ether.
-
Second Intramolecular Hydroalkoxylation (Spiroketalization): The second hydroxyl group then attacks the endocyclic enol ether, facilitated by the regeneration of the cationic gold catalyst or under mild acidic conditions, to form the spiroketal.
Caption: Proposed mechanism for gold-catalyzed spiroketalization.
Experimental Protocol: Synthesis of a 1,4-Dioxaspiro[4.4]nonane Derivative
This protocol details a general procedure for the gold-catalyzed cycloisomerization of an alkynyl diol to a 1,4-dioxaspiro[4.4]nonane derivative. The choice of catalyst and reaction conditions can be adapted based on the specific substrate.
Materials:
-
Alkynyl diol substrate
-
Gold(I) catalyst precursor (e.g., (Ph₃P)AuCl)
-
Silver salt co-catalyst (e.g., AgOTf or AgNTf₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkynyl diol substrate (1.0 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM, 10 mL) via syringe and stir the solution until the substrate is fully dissolved.
-
Catalyst Preparation: In a separate vial, dissolve the gold(I) catalyst precursor (e.g., (Ph₃P)AuCl, 0.01-0.05 mmol, 1-5 mol%) and the silver salt co-catalyst (0.01-0.05 mmol, 1-5 mol%) in a small amount of the reaction solvent. The silver salt acts as a halide scavenger to generate the active cationic gold(I) species.[9][10][11]
-
Initiation of Reaction: Add the catalyst solution to the stirring solution of the alkynyl diol at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Workup: Upon completion of the reaction, quench the reaction by adding a few drops of a suitable quenching agent (e.g., pyridine or triethylamine) to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 1,4-dioxaspiro[4.4]nonane product.
Caption: Experimental workflow for 1,4-dioxaspiro[4.4]nonane synthesis.
Data Summary and Characterization
The following table summarizes typical reaction parameters and outcomes for gold-catalyzed spiroketalization reactions.
| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Alkynyl Diol | (Ph₃P)AuCl/AgNTf₂ | 0.05 - 0.5 | Dichloromethane | Room Temp | 1 - 2.5 | 85 - 98 | [10][11] |
| Alkynyl Diol | AuCl | 5 | Dichloromethane | Room Temp | 0.5 - 2 | 70 - 95 | [12] |
| Alkynyl Diol | IPrAuCl/AgBF₄ | 5 | Dichloromethane | Room Temp | 1 - 4 | 75 - 90 | [13] |
Characterization of 1,4-Dioxaspiro[4.4]nonane:
The structure of the synthesized 1,4-dioxaspiro[4.4]nonane can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the spiroketal core. For the parent 1,4-dioxaspiro[4.4]nonane, one would expect multiplets for the methylene protons of the cyclopentane ring and a signal for the ethylene bridge protons.[14][15]
-
¹³C NMR: The carbon NMR spectrum will show a key signal for the spiroketal carbon atom, typically in the range of 110-125 ppm.[14] The signals for the other carbon atoms of the cyclopentane and ethylene bridge will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (for C₇H₁₂O₂, MW = 128.17 g/mol ).[16][17]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching bands in the region of 1200-1000 cm⁻¹ and the absence of O-H and C≡C stretching bands from the starting material.
Conclusion and Future Outlook
Gold-catalyzed cycloisomerization represents a highly efficient and versatile method for the synthesis of 1,4-dioxaspiro[4.4]nonanes and other spiroketal systems. The mild reaction conditions, broad substrate scope, and high yields make this an attractive strategy in both academic and industrial settings, particularly in the fields of natural product synthesis and drug discovery.[1][2] Future research in this area will likely focus on the development of even more active and selective chiral gold catalysts for asymmetric spiroketalization, further expanding the synthetic utility of this powerful transformation.[18][19]
References
- Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry.
- The mechanism of gold(I)-catalyzed hydroalkoxylation of alkynes: an extensive experimental study. PubMed.
- Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry (RSC Publishing).
- Gold-Catalyzed Intermolecular Alkyne Hydrofunctionaliz
- Application Notes and Protocols for Spiroketaliz
- Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles. [No Source Found].
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles.
- Mechanism of the gold-catalyzed hydroalkoxylation of alkynes.
- Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products.
- Gold(I)
- Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.
- Gold-Catalyzed Dehydrative Cyclization of Allylic Diols.
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. American Chemical Society.
- Gold-catalyzed hydroalkoxylation of alkynes: reaction mechanism in...
- Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential C
- Sustainable gold catalysis: synthesis of new spiroacetals. Semantic Scholar.
- 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). NIH.
- Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals.
- Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers (RSC Publishing).
- Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis.
- 1,4-Dioxaspiro[4.4]nonane.
- Synthesis of Rhodocorane L Using Gold-Catalyzed Dearomative Spirocyclization.
- Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI.
- 1 H-NMR spectra of D[4.4].
- Gold-Catalyzed Homogeneous (Cyclo)
- (PDF) Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.
- Access to the Protoilludane Core by Gold-Catalyzed Allene-vinylcyclopropane Cycloisomeriz
- 1,4-Dioxaspiro(4.4)nonane. PubChem.
- 1,4-DIOXASPIRO(4.4)NONANE AldrichCPR. Sigma-Aldrich.
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- 2. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of gold(I)-catalyzed hydroalkoxylation of alkynes: an extensive experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Proposed Role for 6-Bromo-1,4-dioxaspiro[4.4]nonane in the Synthesis of the Fredericamycin A Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fredericamycin A is a potent antitumor antibiotic characterized by a unique and complex hexacyclic structure, at the heart of which lies a challenging spiro[4.4]nonane core. The synthesis of this intricate molecular architecture has been a significant focus of synthetic organic chemistry. This document outlines a proposed synthetic strategy and detailed protocols for the potential application of 6-Bromo-1,4-dioxaspiro[4.4]nonane as a key starting material for the construction of the CDE ring system of Fredericamycin A. While this specific precursor has not been documented in published total syntheses of Fredericamycin A, its structure presents a compelling opportunity for a novel and efficient approach to a key spirocyclic intermediate. These application notes provide a theoretical framework, grounded in established chemical principles, to guide researchers in exploring this innovative synthetic route.
Introduction: The Synthetic Challenge of Fredericamycin A
Fredericamycin A, a natural product isolated from Streptomyces griseus, exhibits significant cytotoxic and antitumor properties.[1] Its formidable molecular structure, featuring a densely functionalized pentacyclic system fused to a spiro[4.4]nonane unit, has made it a formidable target for total synthesis. The central spirocyclic core, in particular, represents a significant synthetic hurdle, demanding precise control of stereochemistry and functionality. Numerous synthetic strategies have been developed to tackle this challenge, often involving intricate multi-step sequences.[2][3]
This document explores a novel, albeit currently theoretical, approach to the CDE spirocyclic core of Fredericamycin A, leveraging the chemical reactivity of this compound.
The Protagonist: this compound
This compound is a halogenated spirocyclic compound. Its key features for the proposed synthesis are the presence of a bromine atom, which can be readily converted into other functional groups, and a ketal protecting group, which masks a ketone functionality.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | [4] |
| Molecular Weight | 207.07 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 82235-82-3 | [4] |
The dioxaspiro[4.4]nonane structure provides a pre-formed spirocyclic scaffold, potentially streamlining the synthesis of the Fredericamycin A core.
Proposed Synthetic Strategy: A Hypothetical Pathway
The central hypothesis of this application note is that this compound can be elaborated into a key intermediate, a spiro[4.4]nonane-dione, which is a known precursor to the CDE ring system of Fredericamycin A. The proposed synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow from this compound to a key spiro[4.4]nonane-dione intermediate.
This proposed pathway involves the conversion of the bromide to a nucleophilic species, followed by the construction of the second five-membered ring and subsequent functional group manipulations to yield the target dione.
Detailed Experimental Protocols (Theoretical)
The following protocols are theoretical and should be adapted and optimized based on experimental observations. Standard laboratory safety procedures should be strictly followed.
Protocol 1: Synthesis of the Grignard Reagent from this compound
Objective: To prepare the Grignard reagent as a key nucleophilic intermediate.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of this compound in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle warming if necessary. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining solution of the bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The resulting grey-black solution of the Grignard reagent is used directly in the next step.
Causality: The formation of the Grignard reagent transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, which is essential for the subsequent carbon-carbon bond formation.
Protocol 2: Reaction with Acrolein and Subsequent Oxidation
Objective: To introduce the three-carbon unit required for the second ring and oxidize the resulting alcohol.
Materials:
-
Grignard reagent solution from Protocol 1
-
Acrolein (freshly distilled)
-
Anhydrous THF
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude allylic alcohol.
-
Dissolve the crude alcohol in anhydrous DCM.
-
Add PCC or DMP in one portion and stir at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate to yield the crude α,β-unsaturated ketone. Purify by column chromatography on silica gel.
Causality: The 1,2-addition of the Grignard reagent to acrolein forms an allylic alcohol. Subsequent oxidation is necessary to generate the enone functionality required for the intramolecular Michael addition.
Protocol 3: Intramolecular Michael Addition and Ketal Deprotection
Objective: To construct the second five-membered ring via an intramolecular Michael addition and deprotect the ketal to reveal the dione.
Materials:
-
α,β-Unsaturated ketone from Protocol 2
-
Sodium ethoxide or other suitable base
-
Ethanol
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the α,β-unsaturated ketone in ethanol.
-
Add a catalytic amount of sodium ethoxide and stir the reaction at room temperature. Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute aqueous HCl.
-
Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclized ketone.
-
Dissolve the crude product in a mixture of THF and 3 M aqueous HCl.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting spiro[4.4]nonane-dione by column chromatography or recrystallization.
Causality: The base-catalyzed intramolecular Michael addition is a classic ring-forming reaction that constructs the second five-membered ring of the spirocyclic core. The final acid-catalyzed deprotection of the ketal unmasks the second ketone functionality to yield the desired dione, a key precursor in established Fredericamycin A syntheses.
Concluding Remarks and Future Directions
The synthetic route proposed in these application notes offers a novel and potentially efficient strategy for the synthesis of a key spiro[4.4]nonane-dione intermediate for the total synthesis of Fredericamycin A, starting from the readily available this compound. While this pathway is currently theoretical, it is firmly grounded in well-established and reliable chemical transformations.
Researchers and drug development professionals are encouraged to explore this proposed route experimentally. Successful execution of this synthesis would represent a significant contribution to the field of natural product synthesis and could facilitate the development of novel Fredericamycin A analogs for therapeutic applications. Further research should focus on the optimization of each step and the characterization of all intermediates.
References
- Bennett, S. M., & Clive, D. L. J. (1986). Synthesis of spiro-compounds related to fredericamycin A.
- Kotha, S., Cheekatla, S. R., & Fatma, A. (2019). Synthetic Approach to the ABCD Ring System of Anticancer Agent Fredericamycin A via Claisen Rearrangement and Ring-Closing Metathesis as Key Steps. ACS Omega, 4(10), 14437–14446.
- Kita, Y., et al. (2001). Enantioselective total synthesis of a potent antitumor antibiotic, fredericamycin A. Journal of the American Chemical Society, 123(15), 3214-3224.
- Wang, F. X., et al. (2021). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. Chemical Science, 12(1), 258-263.
- Kotha, S., & Fatma, A. (2020). Synthetic Approaches to the Anticancer Agent Fredericamycin A. Asian Journal of Organic Chemistry, 9(11), 1736-1748.
- Boger, D. L., & Jacobson, I. C. (1995). Synthesis of (.+-.)-fredericamycin A. Journal of the American Chemical Society, 117(48), 11779-11789.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12938387, this compound. Retrieved from [Link].
- Krapcho, A. P. (2014). Spiro[4.4]nonane-1,6-dione. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Chan, A. S. C., et al. (1994). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane- 1,6-Dione. Tetrahedron: Asymmetry, 5(12), 2953-2956.
-
Kotha, S., & Fatma, A. (2020). Construction of ABCDE fragment of fredericamycin A (Boger and co-workers). ResearchGate. Retrieved from [Link]
- Kelly, T. R., Bell, S. H., Ohashi, N., & Armstrong-Chong, R. J. (1986). Synthesis of (.+-.)-fredericamycin A. Journal of the American Chemical Society, 108(25), 7856-7858.
- Pandey, G., Muralikrishna, A., & Bhalerao, U. T. (1991). Photochemical approach for spiro ring present in fredericamycin A. Tetrahedron Letters, 32(40), 5529-5532.
Sources
- 1. Synthetic Approach to the ABCD Ring System of Anticancer Agent Fredericamycin A via Claisen Rearrangement and Ring-Closing Metathesis as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H11BrO2 | CID 12938387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Bromo-1,4-dioxaspiro[4.4]nonane synthesis
Technical Support Center: Synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary insights to optimize your reaction conditions, overcome common challenges, and ensure a successful synthesis.
The synthesis of this compound is typically approached as a two-stage process. First, the protection of cyclopentanone as a cyclic ketal using ethylene glycol. Second, the selective bromination of the resulting 1,4-dioxaspiro[4.4]nonane intermediate. This guide is structured to address each stage independently before covering overarching issues.
Overall Synthesis Workflow
The logical flow of the synthesis is a straightforward two-step sequence. Mastery of the first step is critical for the success of the second.
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Ketalization of Cyclopentanone
This initial step involves the formation of 1,4-dioxaspiro[4.4]nonane, which serves as the precursor for the subsequent bromination. The reaction is an equilibrium process, and successfully driving it to completion is the primary challenge.
Frequently Asked Questions (FAQs): Ketalization
Q1: Why is an acid catalyst, such as p-toluenesulfonic acid (p-TSA), necessary? A: The acid catalyst is essential to protonate the carbonyl oxygen of cyclopentanone. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[1] Without the catalyst, the reaction is impractically slow.
Q2: What is the purpose of the Dean-Stark apparatus? A: Ketalization is a reversible reaction that produces one equivalent of water as a byproduct.[2] According to Le Châtelier's principle, removing this water from the reaction mixture shifts the equilibrium towards the product side, ensuring a high yield of the desired ketal. The Dean-Stark apparatus, used with a solvent that forms an azeotrope with water (like benzene or toluene), is a classic and efficient method for continuous water removal.[3]
Q3: Can I use a different acid catalyst? A: Yes, other acid catalysts like sulfuric acid or acidic resins can be used. However, p-TSA is often preferred because it is a solid, easy to handle, and generally less prone to causing charring or other side reactions compared to strong mineral acids like H₂SO₄.[4]
Q4: How do I know the reaction is complete? A: The most direct way is to monitor the amount of water collected in the Dean-Stark trap. When water ceases to collect, the reaction is typically complete. Additionally, you can monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the cyclopentanone starting material.
Troubleshooting Guide: Ketalization
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Inefficient Water Removal: Equilibrium not driven towards the product. 2. Inactive Catalyst: The p-TSA may be old or hydrated. 3. Insufficient Reaction Time: The reaction has not yet reached equilibrium. | 1. Ensure the Dean-Stark apparatus is set up correctly and the reflux rate is adequate for efficient azeotropic distillation. Check for leaks in the system. 2. Use fresh, dry p-TSA. Consider adding a slightly larger catalytic amount. 3. Extend the reflux time and continue monitoring for water collection. |
| Product Contains Starting Material | The reaction did not go to completion. | See "Low Yield" solutions. Purification via vacuum distillation is critical to separate the higher-boiling ketal from the lower-boiling cyclopentanone.[3] |
| Product is a Dark/Brown Color | Charring/Decomposition: This can be caused by an overly aggressive acid catalyst (e.g., concentrated H₂SO₄) or excessive heating. | Use a milder catalyst like p-TSA and maintain a controlled reflux temperature. Avoid heating the flask "dry." |
| Difficult Purification / Emulsion during Workup | Incomplete Neutralization: Residual acid can complicate purification. Excess Ethylene Glycol: Can be difficult to separate due to its high boiling point. | 1. During the aqueous workup, ensure the organic layer is thoroughly washed with a mild base (e.g., saturated NaHCO₃ solution) until effervescence ceases. 2. Use a minimal excess of ethylene glycol. Wash thoroughly with brine to help remove it from the organic layer. |
Detailed Protocol: Synthesis of 1,4-Dioxaspiro[4.4]nonane
Materials & Reagents
-
Cyclopentanone
-
Ethylene Glycol
-
Toluene or Benzene
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Setup
-
Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
To the flask, add cyclopentanone, a 1.2 to 1.5 molar excess of ethylene glycol, and a suitable volume of toluene (enough to fill the Dean-Stark trap).
-
Add a catalytic amount of p-TSA (approx. 0.01-0.02 mol equivalents).
-
Add a magnetic stir bar and begin stirring.
Procedure
-
Heat the mixture to a steady reflux. Toluene and water will begin to co-distill as an azeotrope.
-
Continue refluxing, periodically draining the collected water from the sidearm of the Dean-Stark trap. The reaction is complete when no more water is collected (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1,4-dioxaspiro[4.4]nonane as a clear liquid.[3][5]
Part 2: Bromination of 1,4-Dioxaspiro[4.4]nonane
This second stage introduces the bromine atom onto the cyclopentyl ring of the spiroketal. Controlling the reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high selectivity and avoiding byproducts.
Frequently Asked Questions (FAQs): Bromination
Q1: Why is a low temperature required for the bromination reaction? A: Low temperatures (e.g., -45 to -48 °C) are crucial for controlling the reaction's selectivity.[6] Bromination can be highly exothermic, and higher temperatures can lead to over-bromination (di- or tri-brominated products) and promote side reactions like dehydrobromination, which would lead to unsaturated byproducts.[7]
Q2: How should I handle elemental bromine (Br₂)? A: Elemental bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE) , including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of spills.
Q3: My reaction mixture remains colorless after adding bromine. What does this mean? A: The persistence of the characteristic orange-red color of Br₂ indicates that the reaction is complete and a slight excess of bromine is present.[6] If the color disappears immediately upon addition, it means the bromine is being consumed, and the reaction is still proceeding. If the solution remains colorless even after adding the full equivalent of bromine, it may indicate that the starting material is impure or the reaction has not been initiated.
Q4: What is the purpose of adding pyridine after the bromine? A: In many bromination-dehydrobromination sequences, a base like pyridine is added after the initial bromination to induce the elimination of hydrogen bromide (HBr), forming an unsaturated product.[6] For the synthesis of the saturated 6-Bromo product, this step is omitted. The workup with a mild base is sufficient to quench the HBr generated.
Troubleshooting Guide: Bromination
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple Products Observed (TLC/GC) | 1. Over-bromination: Addition of excess bromine or temperature spikes. 2. Dehydrobromination: Reaction temperature was too high or a strong base was present.[7] | 1. Carefully control the stoichiometry; add bromine dropwise to avoid localized excess. Maintain strict temperature control. 2. Ensure the reaction is kept cold and that the workup uses a mild base (e.g., NaHCO₃), not a strong one (e.g., NaOH). |
| Reaction is Sluggish or Fails to Initiate | 1. Impure Starting Material: The 1,4-dioxaspiro[4.4]nonane may contain impurities that inhibit the reaction. 2. Temperature is Too Low: While low temperature is needed, excessively cold conditions might slow the reaction to a practical halt. | 1. Ensure the starting ketal is pure via GC or NMR analysis. Re-purify via vacuum distillation if necessary. 2. Maintain the temperature within the recommended range (e.g., -45 °C). A slight, controlled increase to -40 °C could be attempted if the reaction is stalled. |
| Product is Dark and Unstable | Residual Bromine or Acid: Traces of Br₂ or HBr can cause the product to degrade over time. | During the workup, wash thoroughly with a 0.5-1.0 M sodium thiosulfate solution to quench all unreacted bromine, followed by a NaHCO₃ wash to remove all HBr.[6] |
Troubleshooting Logic Diagram
This decision tree can help diagnose issues when the final yield is low.
Caption: Decision tree for troubleshooting low yields in the overall synthesis.
Detailed Protocol: Synthesis of this compound
Materials & Reagents
-
1,4-Dioxaspiro[4.4]nonane (purified)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Bromine (Br₂)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (~0.7 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Setup
-
Set up a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermocouple to monitor the internal temperature.
-
Place the flask in a cooling bath capable of reaching and maintaining -45 °C (e.g., a dry ice/acetonitrile bath).
Procedure
-
Charge the flask with purified 1,4-dioxaspiro[4.4]nonane and anhydrous dichloromethane.
-
Cool the stirred solution to an internal temperature of -45 °C.
-
Charge the dropping funnel with one equivalent of bromine (Br₂).
-
Add the bromine dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above -40 °C. The best results are achieved by maintaining a slow, steady addition.[6]
-
After the addition is complete, a faint orange-red color from a slight excess of bromine should persist. Stir the mixture at -45 °C for an additional 15-20 minutes.
-
Allow the reaction to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Wash sequentially with sodium thiosulfate solution (to quench excess bromine), saturated NaHCO₃ solution (to neutralize HBr), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
References
- BenchChem (2025). Application Notes and Protocols for the Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers.
- ChemSynthesis (2025). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
- Organic Syntheses Procedure (N.D.). 2-Bromo-2-cyclohexen-1-one.
- ChemicalBook (N.D.). 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene synthesis.
- PubChem (N.D.). This compound.
- brainly.com (2022). Predict the product of the reaction of cyclopentanone with ethylene glycol, p-toluenesulfonic acid, and benzene.
- YouTube (2023). Making Cyclopentanone Ethylene Ketal: Cubane Part 1.
- YouTube (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial.
- BenchChem (2025). An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,6-Dioxaspiro[4.4]nonane.
- RSC Publishing (1995). Bromination–dehydrobromination route to some naturally occurring 1,6-dioxaspiro[4.4]-nonenes and -nonadienes.
Sources
- 1. brainly.com [brainly.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bromination–dehydrobromination route to some naturally occurring 1,6-dioxaspiro[4.4]-nonenes and -nonadienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Welcome to the technical support center for the synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your product.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This spiroketal is a valuable building block in organic synthesis, and its successful preparation is crucial for the advancement of many research and development projects. This guide will address common challenges encountered during its synthesis, offering practical solutions grounded in established chemical principles.
The primary synthetic route involves two key transformations: the protection of a ketone as a ketal and the selective bromination of an alpha-carbon. There are two common approaches:
-
Route A: Ketalization of cyclopentanone with ethylene glycol to form 1,4-dioxaspiro[4.4]nonane, followed by alpha-bromination.
-
Route B: Alpha-bromination of cyclopentanone to yield 2-bromocyclopentanone, followed by ketalization with ethylene glycol.
This guide will focus on providing a detailed protocol and troubleshooting for both routes, allowing you to choose the most suitable path for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: Low yields can stem from several factors, but the most common culprits are incomplete reactions, side reactions, and product loss during workup and purification. In the bromination step, over-bromination or competing side reactions can significantly reduce the yield of the desired monobrominated product. For the ketalization step, an incomplete reaction due to insufficient water removal is a frequent issue.
Q2: How can I minimize the formation of dibrominated byproducts?
A2: The formation of dibrominated species is a common side reaction during the alpha-bromination of ketones. To minimize this, you can:
-
Control the stoichiometry: Use a slight excess of the ketone relative to the brominating agent (e.g., 1.1 equivalents of ketone to 1.0 equivalent of bromine).
-
Slow addition of the brominating agent: Add the bromine or other brominating agent dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.
-
Monitor the reaction closely: Use techniques like TLC or GC to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the dibrominated product are formed.
Q3: My ketalization reaction is not going to completion. What can I do?
A3: Ketalization is a reversible reaction, and the equilibrium must be shifted towards the product side. The most effective way to do this is by removing the water that is formed during the reaction. This can be achieved by:
-
Using a Dean-Stark apparatus: This is the most common and effective method for removing water azeotropically.
-
Employing a drying agent: Molecular sieves can be added to the reaction mixture to sequester water as it is formed.
-
Using an excess of the diol: While this can help shift the equilibrium, it can also complicate the purification process.
Q4: What is the best method for purifying the final product?
A4: The purification method will depend on the nature of the impurities.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation is an effective purification method.
-
Column chromatography: For removing polar impurities or closely related byproducts, column chromatography on silica gel is the preferred method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Q5: How can I confirm the identity and purity of my this compound?
A5: A combination of spectroscopic and physical methods should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.
-
Infrared (IR) spectroscopy: The IR spectrum should show the absence of a carbonyl (C=O) stretch (around 1700 cm-1) and the presence of C-O stretches characteristic of the ketal.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Physical properties: Comparing the boiling point and refractive index of your product with the literature values can provide an indication of its purity.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material in bromination | 1. Inactive brominating agent.2. Insufficient catalyst (if using an acid- or base-catalyzed method).3. Reaction temperature is too low. | 1. Use a fresh bottle of the brominating agent.2. Check the amount and purity of the catalyst.3. Gradually increase the reaction temperature while monitoring the reaction progress. |
| Formation of multiple products in bromination | 1. Over-bromination (di- or polybromination).2. Competing elimination reaction leading to unsaturated byproducts.3. Rearrangement reactions. | 1. Use a controlled amount of the brominating agent and add it slowly.2. Run the reaction at a lower temperature.3. Choose a non-nucleophilic base for any deprotonation steps. |
| Low yield in ketalization | 1. Incomplete water removal.2. Insufficient acid catalyst.3. Reaction has not reached equilibrium. | 1. Use a Dean-Stark trap or add activated molecular sieves.2. Add a catalytic amount of a strong acid like p-toluenesulfonic acid.3. Increase the reaction time. |
| Product decomposes during distillation | 1. Distillation temperature is too high.2. Presence of acidic or basic impurities. | 1. Use a high-vacuum pump to lower the boiling point.2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation. |
| Difficulty in separating product from starting material | 1. Similar boiling points.2. Similar polarity. | 1. Use fractional distillation with a Vigreux column.2. Optimize the eluent system for column chromatography to achieve better separation. |
Experimental Protocols
Route A: Ketalization of Cyclopentanone followed by Bromination
Step 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane
This procedure is based on the well-established acid-catalyzed ketalization of ketones.
-
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cyclopentanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH (0.01 eq), and toluene (as the solvent).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 1,4-dioxaspiro[4.4]nonane.
-
Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for the alpha-bromination of ketones.
-
Materials:
-
1,4-Dioxaspiro[4.4]nonane
-
Bromine (Br2) or N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
-
AIBN (if using NBS)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 1,4-dioxaspiro[4.4]nonane (1.0 eq) in a suitable solvent like CCl4 or CH2Cl2.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.
-
Alternatively, use NBS (1.0 eq) and a catalytic amount of AIBN, and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Route B: Bromination of Cyclopentanone followed by Ketalization
Step 1: Synthesis of 2-Bromocyclopentanone
This protocol is based on a patented procedure for the bromination of cyclopentanone.[2]
-
Materials:
-
Cyclopentanone
-
Bromine
-
Water
-
An organic solvent (e.g., 1-chlorobutane)
-
-
Procedure:
-
In a reaction vessel, create a biphasic mixture of water and an organic solvent.
-
Add cyclopentanone to the mixture.
-
Cool the mixture to a low temperature (e.g., 1°C).
-
Slowly add bromine dropwise while maintaining the low temperature.
-
Stir the reaction mixture for several hours until the reaction is complete.
-
Separate the organic layer, which contains the 2-bromocyclopentanone.
-
The crude product can be used directly in the next step or purified by distillation.
-
Step 2: Synthesis of this compound
This is a standard acid-catalyzed ketalization.
-
Materials:
-
2-Bromocyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Follow the same procedure as for the ketalization of cyclopentanone (Route A, Step 1), using 2-bromocyclopentanone as the starting material.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H11BrO2 | [3] |
| Molecular Weight | 207.07 g/mol | [3] |
| Boiling Point | 250.5 °C at 760 mmHg | [1] |
| Density | 1.544 g/cm3 | [1] |
| Refractive Index | 1.532 | [1] |
Visualizations
Reaction Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-Bromo-2-cyclohexen-1-one. [Link]
- Google Patents. Process for producing 2-bromocyclopentanone.
Sources
Technical Support Guide: Troubleshooting the Bromination of 1,4-dioxaspiro[4.4]nonan-6-one
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the α-bromination of 1,4-dioxaspiro[4.4]nonan-6-one to produce the versatile synthetic intermediate, 7-bromo-1,4-dioxaspiro[4.4]nonan-6-one. While a cornerstone reaction, the α-bromination of ketones is often plagued by competing side reactions that can complicate purification and reduce yields.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice structured in a practical question-and-answer format. We will explore the causality behind the formation of common impurities and provide field-proven strategies to optimize your reaction, ensuring the synthesis of your target compound with high purity and confidence.
Section 1: The Target Transformation: Acid-Catalyzed α-Bromination
The objective is the selective monobromination at the C7 position of the spiroketal scaffold. This reaction is fundamentally an electrophilic α-substitution. Under acidic conditions, the reaction proceeds through an enol intermediate, which is the active nucleophile that attacks the electrophilic bromine.[1][2] Acid catalysis is crucial as it accelerates the tautomerization of the ketone to its more reactive enol form.[1][3]
Optimized Experimental Protocol
This protocol is designed to favor the formation of the desired monobrominated product while minimizing common side reactions.
Reagents:
-
1,4-dioxaspiro[4.4]nonan-6-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid (Glacial, as catalyst and solvent) or an inert solvent like Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dioxaspiro[4.4]nonan-6-one (1.0 eq) in glacial acetic acid or DCM.
-
Inert Atmosphere: Purge the flask with dry nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and selectivity.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in the same solvent. Add this solution dropwise to the stirred ketone solution over 30-60 minutes. The rate of addition is key to preventing localized high concentrations of bromine, which can lead to over-bromination.[4] Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the orange/red color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. If DCM was used, dilute with more DCM. If acetic acid was used, carefully neutralize with saturated aqueous NaHCO₃ solution (Caution: CO₂ evolution). Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization to obtain the pure 7-bromo-1,4-dioxaspiro[4.4]nonan-6-one.
Caption: A typical workflow for the synthesis of 7-bromo-1,4-dioxaspiro[4.4]nonan-6-one.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the bromination of 1,4-dioxaspiro[4.4]nonan-6-one.
Q1: My NMR shows multiple products, including a signal for a dibrominated species. What happened and how can I fix it?
A1: This is a classic case of over-bromination. While acid-catalyzed bromination tends to slow down after the first substitution, the formation of dibrominated products is still a significant risk if the reaction conditions are not carefully controlled.[4]
-
Causality: The first bromine atom added to the α-carbon is electron-withdrawing, which slightly deactivates the carbonyl oxygen towards protonation, making the formation of the second enol intermediate slower than the first.[5] However, if the reaction temperature is too high or the bromine is added too quickly, the second bromination can still occur to a significant extent, yielding the 7,7-dibromo or 5,7-dibromo side products.
-
Troubleshooting Steps:
-
Stoichiometry: Use no more than 1.05 equivalents of the brominating agent.
-
Slow Addition: The dropwise addition of the bromine solution is paramount. This prevents any localized excess of bromine that can immediately react with the newly formed monobrominated product.
-
Temperature Control: Maintain the reaction temperature at 0 °C or even lower (-10 °C). Lower temperatures decrease the rate of the second bromination more significantly than the first.
-
Monitoring: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material has been consumed to prevent further reaction of the product.
-
Caption: Reaction schematic showing the desired (k₁) and undesired (k₂) pathways.
Q2: My workup was basic, and I've isolated a product with a rearranged carbon skeleton. What is this?
A2: You have likely induced a Favorskii Rearrangement. This is a well-known reaction of α-halo ketones in the presence of a base.[6][7] For cyclic ketones, this rearrangement results in a ring contraction.[8][9]
-
Causality: A base (e.g., hydroxide or alkoxide from the workup) removes the other α-proton (at C5), forming an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate.[10] This intermediate is then attacked by a nucleophile (like OH⁻), leading to the cleavage of the cyclopropanone ring and, after protonation, a ring-contracted carboxylic acid derivative.
-
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH in the workup. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization.
-
Controlled Quench: Ensure the reaction is thoroughly quenched and all acidic species are neutralized before exposing the product to any basic conditions for extended periods.
-
Temperature: Perform the workup at low temperatures (0 °C) to minimize the rate of this side reaction.
-
Caption: The mechanistic pathway leading to the Favorskii rearrangement side product.
Q3: I've observed a product that appears to be the α,β-unsaturated ketone. How did this form?
A3: This is the result of dehydrobromination. The α-bromo ketone product can eliminate a molecule of hydrogen bromide (HBr) to form a conjugated C=C double bond, resulting in 1,4-dioxaspiro[4.4]non-7-en-6-one.
-
Causality: This elimination reaction is typically promoted by base and/or heat.[2][11] It proceeds via an E2 mechanism where a base removes the proton on the α'-carbon (C5), and the resulting electron pair displaces the bromide leaving group. While sometimes a desired transformation, it is a common side reaction if the workup or purification involves excessive heat or basic conditions.[12] Pyridine, for instance, is often used intentionally for this purpose.[11]
-
Troubleshooting Steps:
-
Thermal Stability: Avoid heating the crude product for extended periods. Concentrate the product at the lowest practical temperature.
-
Purification Conditions: Be mindful of the basicity of your silica gel during chromatography. If elimination is a major issue, consider deactivating the silica gel with a small percentage of a non-nucleophilic base like triethylamine in the eluent, or use a different stationary phase like alumina.
-
Workup: Ensure the workup is performed promptly and at low temperatures.
-
Q4: My product seems to have lost the dioxolane ring. Is this possible?
A4: Yes, this is due to the hydrolysis of the ketal protecting group. The 1,4-dioxaspiro[4.4]nonane moiety is an ethylene glycol ketal, which is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, especially in the presence of water.[13]
-
Causality: The HBr generated in situ during the bromination can, in the presence of any trace water, catalyze the hydrolysis of the ketal. This would lead to the formation of cyclopentane-1,2-dione derivatives, significantly complicating the product mixture.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly flame- or oven-dried.
-
Milder Catalyst: While HBr can be generated, using a minimal amount of a weaker acid catalyst like glacial acetic acid can be sufficient to promote enolization without aggressively cleaving the ketal.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup to neutralize the acid before introducing water. For example, quenching with a non-nucleophilic amine base in an organic solvent before washing with water.
-
Section 3: Characterization of Products and Side Products
Identifying impurities is the first step to eliminating them. This table provides a guide to the expected analytical signatures for the desired product and its most common side products.
| Compound | Structure (Simplified) | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Expected Mass (m/z) [M]⁺ |
| Starting Material | 1,4-dioxaspiro[4.4]nonan-6-one | ~2.0-2.5 (m, 4H, α-CH₂) | ~215 (C=O) | 142.06 |
| Desired Product | 7-bromo-1,4-dioxaspiro[4.4]nonan-6-one | ~4.5-4.8 (dd, 1H, -CHBr) | ~205 (C=O), ~50 (C-Br) | 220.00 / 222.00 |
| Dibromo Product | 7,7-dibromo... | No proton at C7 | ~200 (C=O), ~60 (CBr₂) | 297.91 / 299.91 / 301.91 |
| Unsaturated Product | 1,4-dioxaspiro[4.4]non-7-en-6-one | ~6.0-6.5 (d, 1H, vinyl H), ~7.0-7.5 (d, 1H, vinyl H) | ~200 (C=O), ~130-150 (C=C) | 140.05 |
| Favorskii Product | Rearranged Carboxylic Acid | ~10-12 (br s, 1H, -COOH) | ~175-180 (C=O, acid) | Varies with nucleophile |
Section 4: References
-
Wikipedia. Favorskii rearrangement. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Slideshare. Favorskii rearrangement----Sir Khalid (Organic). [Link]
-
Chemist Wizards. Favorskii Rearrangement. [Link]
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
YouTube. Alpha Halogenation of Ketones. [Link]
-
NIH National Library of Medicine. Synthetic Access to Aromatic α-Haloketones. [Link]
-
Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Reddit. Separation of Ketone and alpha Bromo ketone. [Link]
-
Google Patents. KR100591908B1 - Selective Bromination Method of Asymmetric Ketones.
-
Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation.... [Link]
-
ACS Publications. .alpha.-Bromo spiroketals: stereochemistry and elimination reactions. [Link]
-
Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione. [Link]
-
ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. [Link]
-
ChemSynthesis. 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. [Link]
-
YouTube. Alpha Carbon Halogenation of Ketones and Aldehydes. [Link]
-
ResearchGate. Clean synthesis of α-bromo ketones.... [Link]
-
Royal Society of Chemistry. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
PubMed. Characterisation of five technical mixtures of brominated flame retardants. [Link]
-
ResearchGate. Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
YouTube. Bromination of Ketones. [Link]
-
PubMed. Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1. [Link]
-
Royal Society of Chemistry. Bromination–dehydrobromination route to some naturally occurring 1,6-dioxaspiro[4.4]-nonenes and -nonadienes. [Link]
-
PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. [Link]
-
PubChem. 1,4-Dioxaspiro(4.4)nonane. [Link]
-
PubChem. 1,6-Dioxaspiro(4.4)nonane. [Link]
-
Royal Society of Chemistry. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. [Link]
-
ResearchGate. 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. [Link]
-
Chemsrc. 1,4-Dioxaspiro[4.4]Nonan-7-Ol. [Link]
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Technical Support Center: Purification of Brominated Spiroketals
Welcome to the Technical Support Center for the purification of brominated spiroketals. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and often challenging molecules. Spiroketals are prevalent motifs in a vast array of natural products, many of which exhibit significant biological activity.[1][2] Their synthesis, particularly the introduction of a bromine atom as a synthetic handle, often results in complex crude mixtures requiring robust and carefully designed purification strategies.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will address common pitfalls, from compound instability to the removal of tenacious impurities, ensuring you can develop a self-validating purification workflow.
Critical Safety & Handling Advisory
Before proceeding with any experimental work, it is imperative to recognize the hazards associated with brominated organic compounds. Many are toxic, corrosive, and reactive.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood.[4][5]
-
Incompatible Materials: Keep brominated compounds segregated from reducing agents, strong bases, and combustible materials to prevent violent reactions.[3][4]
-
Waste Disposal: Dispose of all brominated waste according to your institution's hazardous waste protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of brominated spiroketals in a practical, question-and-answer format.
Q1: What are the most common impurities in my crude brominated spiroketal product?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several common contaminants are frequently observed:
-
Unreacted Brominating Reagent: Residual elemental bromine (Br₂) is a very common impurity that often imparts a characteristic yellow or reddish-brown color to the product.[6] Reagents like N-bromosuccinimide (NBS) can also persist.
-
Starting Materials: Incomplete reactions will leave unreacted starting materials in the crude mixture.
-
Reaction By-products:
-
Acidic Impurities: Hydrogen bromide (HBr) is a frequent acidic by-product of many bromination reactions.[6]
-
Over-brominated Species: It is possible to introduce more than one bromine atom onto your molecule, leading to di- or poly-brominated impurities.
-
Isomers: The spiroketal core can be prone to isomerization under certain conditions, especially acidic ones.[1] Additionally, bromination can sometimes occur at different positions, yielding constitutional isomers. These by-products often have very similar physical properties to the desired compound, making separation particularly challenging.[6]
-
Q2: My crude product is yellow/brown. How do I remove the color?
A2: A persistent yellow, orange, or brown hue strongly suggests the presence of elemental bromine (Br₂).[6] This must be removed before proceeding with further purification, as it can react with your compound or chromatography stationary phase.
Solution: Reductive Quench and Wash
The most effective method is to quench the excess bromine with a reducing agent.
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[6] Continue washing until the reddish-brown color of the bromine disappears from both the organic and aqueous layers.
-
To neutralize any acidic by-products like HBr, subsequently wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Finally, wash with brine (saturated aqueous NaCl) to remove excess water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
For stubborn coloration not removed by washing, a small amount of activated carbon can be stirred with a solution of the product, followed by filtration through celite to adsorb the colored impurities.[6]
Q3: My compound is degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A3: This is a classic and frequently encountered problem. The degradation, often observed as streaking on a TLC plate or the appearance of new, lower Rf spots, is typically caused by the inherent acidity of standard silica gel.[6] This acidic environment can trigger several undesirable side reactions:
-
Spiroketal Isomerization/Decomposition: The spiroketal moiety itself can be acid-sensitive and may isomerize or decompose on the column.[1]
-
Dehydrobromination: The acidic silica surface can promote the elimination of HBr from your molecule, leading to the formation of an alkene by-product.
Troubleshooting & Solutions:
-
Neutralize the Stationary Phase: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent containing a small amount (0.5-1%) of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica surface.[6]
-
Use Deactivated Silica: Commercially available deactivated or neutral silica gel is a viable alternative.
-
Switch the Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or switching to reverse-phase chromatography (C18 silica).
-
Minimize Residence Time: A faster elution, provided it still yields adequate separation, reduces the contact time between your compound and the stationary phase, thereby minimizing the opportunity for degradation.[6] Flash chromatography is generally preferred over gravity chromatography for this reason.[7]
Q4: How do I choose between column chromatography and recrystallization for my brominated spiroketal?
A4: The choice of the primary purification technique depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization is the preferred method for crystalline solids when the impurities have different solubility profiles from the desired product. It is a highly effective technique for achieving high purity.[8][9] The key is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
Column Chromatography is ideal for oils, amorphous solids, or for separating mixtures of compounds with similar polarities, such as isomers.[7][10] It is a more versatile technique but can be more labor-intensive and carries a higher risk of compound degradation if not performed correctly.[6]
Below is a decision-making workflow to guide your choice.
Caption: Workflow for selecting a purification method.
Q5: My recovery after recrystallization is very low. How can I improve it?
A5: Significant product loss during recrystallization is a common issue, often stemming from suboptimal conditions.[6]
Troubleshooting & Solutions:
-
Cooling Process: Avoid crash-cooling the hot solution in an ice bath. Allow it to cool slowly to room temperature first. Slow cooling promotes the formation of larger, purer crystals and prevents the premature precipitation of your product.[6][9]
-
Solvent Volume: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve your solid. The goal is to create a saturated solution upon cooling.
-
Solvent Choice: The ideal solvent will dissolve the compound when hot but not when cold. If your compound has some solubility even at low temperatures, you will lose product in the mother liquor. Consider a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to fine-tune the solubility.
-
Filtration: Ensure you are using vacuum filtration to collect the crystals and that you wash them with a small amount of ice-cold recrystallization solvent to remove adhered impurities without re-dissolving the product.[11]
Q6: How can I definitively confirm the purity of my final product?
A6: Purity assessment requires orthogonal analytical techniques, as no single method can provide a complete picture.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying purity by peak area percentage.[12][13] They are excellent for detecting small amounts of impurities, especially isomers that might not be visible by other methods.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of impurity signals is a strong indicator of high purity. Quantitative NMR (qNMR) can provide an absolute measure of purity when an internal standard is used.[13][14]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique confirms the molecular weight of your compound and can help identify impurities.[13][15]
-
-
Elemental Analysis: This provides the percentage composition of C, H, N, and Br, which should match the theoretical values for your pure compound.
Key Experimental Protocols
Protocol 1: Column Chromatography of a Brominated Spiroketal using Neutralized Silica
This protocol provides a step-by-step methodology for purifying a potentially acid-sensitive brominated spiroketal.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system will give your desired compound an Rf value of ~0.25-0.35 and show good separation from impurities.
-
Prepare Neutralized Slurry: In a beaker, add your calculated amount of silica gel. Add the chosen eluent system containing 1% triethylamine (Et₃N). Stir to create a uniform slurry.
-
Pack the Column: Following the "wet method," pour the slurry into your chromatography column.[10] Use a gentle stream of air pressure or a pump to help pack the column bed uniformly. Ensure there are no air bubbles or cracks. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.[10]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the column.
-
Elute the Column: Add the eluent and apply pressure to begin the separation. Maintain a constant flow rate.[7]
-
Collect Fractions: Collect the eluting solvent in a series of fractions.[10]
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your purified product. Combine the pure fractions, and remove the solvent using a rotary evaporator.
Caption: Workflow for Neutralized Column Chromatography.
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best Suited For | Potential Issues with Brominated Spiroketals |
| Column Chromatography | Differential adsorption on a stationary phase.[6][10] | Complex mixtures, oils, amorphous solids, separation of isomers. | Compound degradation on acidic stationary phase; co-elution of impurities.[6] |
| Recrystallization | Difference in solubility in a given solvent at different temperatures.[8] | Purifying crystalline solids from soluble or insoluble impurities. | Significant product loss if solvent choice is poor; not suitable for oils.[6] |
| Preparative HPLC/GC | High-resolution separation based on partitioning between mobile and stationary phases.[6] | Difficult-to-separate mixtures (e.g., stereoisomers); high-purity requirements. | Limited sample capacity; high cost of instrumentation and solvents.[6] |
| Distillation | Separation based on differences in boiling points. | Thermally stable liquids with boiling points significantly different from impurities. | Potential for thermal decomposition of the compound. |
Table 2: Common Analytical Methods for Purity Assessment
| Method | Principle | Information Provided |
| HPLC / GC | Chromatographic separation.[12] | Quantitative purity (area %), detection of trace impurities and isomers.[14] |
| ¹H and ¹³C NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation, detection of impurities with NMR-active nuclei.[] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirmation of molecular weight, structural information via fragmentation.[13] |
| Elemental Analysis | Combustion analysis. | Determination of elemental composition (%C, %H, %Br). |
References
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
- Technical Support Center: Purification of Brominated Organic Compounds - Benchchem.
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate.
- Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Bromination Functionalization of Diazo Compounds with CBr4 via Convergent Paired Electrolysis | Organic Letters - ACS Publications.
- Column chromatography - Wikipedia.
- Column Chromatography - Organic Chemistry at CU Boulder.
- A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal - Benchchem.
- Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods - Benchchem.
- Column Chromatography - Organic Chemistry - Jack Westin.
- Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central.
- Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Spiroketals - Wikipedia.
- Recrystallization - Chemistry LibreTexts.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- Analytical Services for Purity Determination - BOC Sciences.
- Identity determination and purity testing - ChemCon GmbH.
- Lab Procedure: Recrystallization | Chemistry - ChemTalk.
- Impurity Synthesis And Identification | SpiroChem.
- Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI.
- Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate.
- Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed.
- The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
- The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF - ResearchGate.
- Isolation, biological activity and synthesis of benzannulated spiroketal natural products - PubMed.
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Technical Support Center: A Troubleshooting Guide for the Column Chromatography of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Welcome to the technical support center for challenges encountered during the purification of 6-Bromo-1,4-dioxaspiro[4.4]nonane via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification hurdles. Here, we will address specific issues in a practical question-and-answer format, supplemented with detailed protocols and visual aids to ensure the successful isolation of your target compound.
Introduction: Understanding the Molecule and the Challenge
This compound is a spiroketal building block with increasing relevance in medicinal chemistry and materials science. Its purification via standard silica gel column chromatography, however, can be fraught with challenges. The primary difficulties arise from the compound's moderate polarity and the acid-sensitivity of the spiroketal (a cyclic ketal) functional group. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the ketal, leading to the formation of impurities and a reduction in yield.
This guide will provide a structured approach to troubleshooting these challenges, ensuring the integrity of your compound and the reliability of your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the column chromatography of this compound.
Question 1: My yield after column chromatography is significantly lower than expected, and I see new, more polar spots on my TLC analysis of the collected fractions. What is happening?
Answer: This is a classic sign of on-column degradation. The spiroketal moiety of this compound is susceptible to hydrolysis under acidic conditions, which are prevalent on the surface of standard silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface can catalyze the opening of the spiroketal ring to form 2-bromo-2-(2-hydroxyethoxy)cyclopentan-1-one, which can be further hydrolyzed to 2-bromocyclopentanone and ethylene glycol. These degradation products are more polar than the starting material and will appear as new spots with lower Rf values on your TLC plate.
Troubleshooting Workflow for On-Column Degradation
Caption: Strategies to resolve co-eluting compounds.
Recommended Actions:
-
Fine-Tune Your Mobile Phase: A well-chosen solvent system is critical. Aim for a mobile phase that gives your product an Rf value between 0.2 and 0.3 on a TLC plate. [3]This generally provides the best separation. If your spots are too high on the TLC plate (high Rf), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. [4]Start with a less polar solvent system to allow the less polar compounds to elute, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, try a different solvent system altogether. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/hexane or a diethyl ether/hexane system. Different solvents interact with your compounds in unique ways, which can alter the separation. [5]
Question 3: I can't see my compound on the TLC plate under UV light. How can I visualize it?
Answer: this compound lacks a strong chromophore, so it may not be visible under a standard 254 nm UV lamp. [6]While the bromine atom can sometimes lead to slight quenching, it is often not sufficient for clear visualization.
Recommended Visualization Techniques:
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized. It will react with many functional groups and is particularly useful for identifying alkenes, alkynes, alcohols, and aldehydes. Your product should appear as a yellow/brown spot on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating. It is particularly good for visualizing nucleophilic groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. [7]This is a non-destructive method, and the spots will fade over time, so it's important to circle them with a pencil immediately after visualization.
Detailed Experimental Protocols
Protocol 1: Development of an Optimal Mobile Phase using TLC
-
Prepare Stock Solutions: Prepare small quantities of your crude reaction mixture dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of a silica gel TLC plate.
-
Test a Range of Solvent Systems: Develop the TLC plate in a chamber containing a solvent system. Start with a non-polar mixture and gradually increase the polarity. A good starting point for a compound of moderate polarity is a mixture of hexane and ethyl acetate.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Notes |
| 95:5 | Low (near baseline) | Increase polarity |
| 90:10 | 0.1 - 0.2 | Getting closer |
| 85:15 | 0.2 - 0.3 | Optimal Range |
| 80:20 | > 0.4 | Decrease polarity |
-
Visualize and Analyze: After development, dry the plate and visualize it using an appropriate stain (e.g., potassium permanganate). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show clear separation from major impurities. [8]
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Prepare the Deactivated Slurry: In a beaker, add your calculated amount of silica gel. In a separate container, prepare your chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1%. [9]2. Pack the Column: Pour the mobile phase into the beaker with the silica gel and stir to create a uniform slurry. Pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase. Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Elute the Compound: Begin adding the mobile phase to the top of the column and start collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Once your product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
The successful purification of this compound by column chromatography is highly achievable with careful consideration of the compound's chemical properties. By anticipating the potential for acid-catalyzed degradation and co-elution with structurally similar impurities, and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their purification outcomes, leading to higher yields and purity of this valuable synthetic building block.
References
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
MDPI. (2021). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Elmhurst University. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]
-
YouTube. (2019, January 8). acetals and ketals as protecting groups. Retrieved from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Diastereoselectivity in Spiroketal Formation
Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of spiroketal-containing molecules. Spiroketals are prominent structural motifs in a vast number of biologically active natural products, and achieving precise control over their stereochemistry is often a critical challenge in synthetic organic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mastering diastereoselectivity.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to diastereoselectivity in spiroketal formation.
Q1: What are the primary factors that control diastereoselectivity in spiroketalization?
A1: The diastereochemical outcome of a spiroketalization reaction is primarily governed by a delicate interplay of thermodynamic and kinetic factors.[3][4]
-
Thermodynamic Control: Under conditions that allow for equilibration, such as elevated temperatures or prolonged reaction times with an acid catalyst, the most stable spiroketal diastereomer will be the major product.[3] The stability of the spiroketal is influenced by several stereoelectronic and steric factors, most notably the anomeric effect.
-
Kinetic Control: Under conditions where the cyclization is irreversible or rapid at low temperatures, the product distribution is determined by the relative activation energies of the competing diastereomeric transition states.[3][5] The kinetic product is the one that forms the fastest.
Q2: How does the anomeric effect influence the stability of spiroketal diastereomers?
A2: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (the spirocyclic carbon) to occupy an axial position. In spiroketals, this effect can be particularly pronounced. The most stable diastereomer is often the one that maximizes anomeric stabilization, which typically involves having both C-O bonds of the spirocenter in a gauche relationship, often referred to as a double anomeric effect.[6][7] This arrangement allows for the stabilizing overlap of the lone pair orbitals of one oxygen with the antibonding (σ*) orbital of the adjacent C-O bond.
Q3: Can I predict the major diastereomer under thermodynamic control?
A3: In many cases, yes. For[8][8]-spiroketals, the diastereomer with both oxygen atoms in axial positions relative to the other ring is generally the most stable due to the double anomeric effect.[6] For[8][9]-spiroketals, the situation is more complex, but the anomeric effect still plays a crucial role. However, steric interactions between substituents on the rings can override the anomeric effect, leading to the formation of a different thermodynamic product.
Q4: When should I aim for kinetic versus thermodynamic control?
A4: The choice between kinetic and thermodynamic control depends on the desired diastereomer. If the target molecule is the most stable spiroketal isomer, then thermodynamic conditions are appropriate. However, if a less stable, or "contra-thermodynamic," spiroketal is the synthetic target, then kinetically controlled conditions are necessary.[10][11] Many biologically active natural products contain these less stable spiroketal motifs.[7]
II. Troubleshooting Guides
This section provides structured guidance for addressing common experimental challenges in controlling diastereoselectivity during spiroketal formation.
Problem 1: Poor Diastereoselectivity - Obtaining a Mixture of Spiroketal Isomers
This is one of the most frequent challenges in spiroketal synthesis. The troubleshooting strategy depends on whether you are targeting the thermodynamic or kinetic product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield.
Detailed Steps:
-
Assess Reaction Conversion:
-
If starting material remains, the reaction conditions may not be sufficiently activating. Consider increasing the catalyst loading, using a stronger acid, or increasing the reaction temperature.
-
-
Identify and Mitigate Side Reactions:
-
Dehydration: Under strongly acidic conditions, elimination to form enol ethers can be a competing pathway. Using milder acids or non-acidic conditions can circumvent this issue.
-
Intermolecular Reactions: At high concentrations, intermolecular etherification or ketalization can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Protecting Group Instability: Ensure that all protecting groups are stable to the reaction conditions. If not, a different protecting group strategy may be required.
-
Experimental Protocols
Protocol 1: General Procedure for Thermodynamic Spiroketalization
This protocol is designed to favor the formation of the most stable spiroketal diastereomer.
-
Dissolve the dihydroxy ketone precursor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂, toluene) to a concentration of 0.01-0.05 M.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv).
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS until thermodynamic equilibrium is reached (i.e., the product ratio no longer changes).
-
Quench the reaction with a mild base (e.g., triethylamine, saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 2: General Procedure for Kinetic Spiroketalization
This protocol aims to form the kinetically favored product by using low temperatures and a non-equilibrating catalyst.
-
Dissolve the dihydroxy ketone precursor (1.0 equiv) in a dry, non-polar solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃, 1.1 equiv) dropwise. [12]4. Stir the reaction at the low temperature, carefully monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at the low temperature with a suitable quenching agent (e.g., saturated Rochelle's salt solution for Ti-mediated reactions, or saturated NaHCO₃).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography, keeping in mind that the kinetic product may be sensitive to silica gel (consider using deactivated silica or an alternative purification method).
Data Presentation
The following table provides a conceptual summary of how reaction conditions can influence the diastereomeric ratio (d.r.) in a hypothetical spiroketalization.
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Time (h) | d.r. (Kinetic:Thermodynamic) |
| 1 | TsOH (0.1) | Toluene | 60 | 12 | 10:90 |
| 2 | TsOH (0.1) | CH₂Cl₂ | 25 | 2 | 40:60 |
| 3 | Sc(OTf)₃ (1.1) | CH₂Cl₂ | -78 | 1 | 95:5 |
| 4 | Ti(Oi-Pr)₄ (1.1) | CH₂Cl₂ | -78 | 3 | >98:2 |
This guide is intended to serve as a starting point for troubleshooting and optimizing your spiroketalization reactions. The principles and protocols described herein should provide a solid foundation for achieving high diastereoselectivity in your synthetic endeavors.
III. References
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Chemistry of Spiroketals. Chemical Reviews, 105(11), 4406–4440. [Link]
-
Bhatt, U., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Arkivoc, 2008(15), 187-235. [Link]
-
Li, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 79-136. [Link]
-
Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. Tetrahedron, 48(24), 5019-5087. (Note: While a direct link to the full text may require a subscription, the principles are widely discussed in stereochemistry resources such as ChemTube3D: [Link])
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]
-
Furstner, A., & Kennedy, J. W. J. (2006). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemistry - An Asian Journal, 1(6), 772-790. [Link]
-
LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 1(11), 1815–1818. [Link]
-
Gervais, C., et al. (2016). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 21(8), 1039. [Link]
-
Sharma, I., Wurst, J. M., & Tan, D. S. (2014). Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations. Organic Letters, 16(9), 2474–2477. [Link]
-
Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444-456. [Link]
-
Rychnovsky, S. D., & Tlais, S. F. (2013). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 52(49), 12974-12978. [Link]
-
Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(5), 13796-13797. [Link]
-
Ciulla, M., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1094-1107. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Bentham Science [benthamscience.com]
- 10. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Stability of 6-Bromo-1,4-dioxaspiro[4.4]nonane under acidic vs. basic conditions
Welcome to the dedicated technical support center for 6-Bromo-1,4-dioxaspiro[4.4]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common challenges related to its stability under acidic and basic conditions, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic endeavors.
I. Understanding the Molecule: A Tale of Two Moieties
This compound is a bifunctional molecule. Its reactivity is primarily dictated by two key structural features:
-
The Spiroketal Core: This cyclic ketal, formed from cyclopentanone and ethylene glycol, serves as a protective group. As with most acetals and ketals, it is susceptible to hydrolysis under acidic conditions.
-
The Secondary Bromoalkane: The bromine atom on the cyclopentane ring provides a handle for various nucleophilic substitution and elimination reactions.
A thorough understanding of the interplay between these two functionalities is crucial for its successful application in multi-step syntheses.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems that may arise during the use of this compound, with a focus on its stability.
Scenario 1: Unexpected Product Formation or Low Yield After Acidic Workup
Problem: You've performed a reaction with this compound and, after an acidic workup (e.g., washing with dilute HCl), you observe a new, more polar spot on your TLC plate, and the yield of your desired product is significantly lower than expected.
Root Cause Analysis: The spiroketal is likely undergoing acid-catalyzed hydrolysis to reveal the parent ketone, 2-bromocyclopentanone. This hydrolysis is often rapid in the presence of strong aqueous acids.
Solution:
-
Avoid Strong Aqueous Acids: If possible, use a non-acidic or mildly acidic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good first choice to quench many reactions while maintaining a pH that is generally safe for the spiroketal.
-
Rapid and Cold Workup: If an acidic wash is unavoidable, perform it quickly and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Use of Weak Organic Acids: For pH adjustment, consider using a weak organic acid like acetic acid in an organic solvent, followed by removal under reduced pressure, which can sometimes be less detrimental than aqueous mineral acids.
Experimental Protocol: Optimized Quenching and Workup for Acid-Sensitive Spiroketals
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure at a temperature below 40 °C.
Scenario 2: Formation of an Alkene Byproduct Under Basic Conditions
Problem: You are attempting a nucleophilic substitution on the C-Br bond using a strong base (e.g., NaOH, KOH, or a hindered alkoxide), but you isolate a significant amount of an olefinic byproduct, 1,4-dioxaspiro[4.4]non-6-ene.
Root Cause Analysis: The secondary bromoalkane is susceptible to elimination reactions, particularly with strong or sterically hindered bases. The hydroxide or alkoxide can act as a base, abstracting a proton from an adjacent carbon, leading to the formation of a double bond and loss of the bromide.[1]
Solution:
-
Choice of Base and Nucleophile: If a substitution reaction is desired, use a non-basic nucleophile or a weaker, less-hindered base. For instance, if an azide substitution is intended, sodium azide (NaN₃) is a good choice as the azide anion is a potent nucleophile but a weak base.
-
Solvent and Temperature Control: Elimination reactions are often favored by polar protic solvents and higher temperatures. To favor substitution, consider using a polar aprotic solvent like DMF or DMSO and running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider the SN1 vs. SN2 and E1 vs. E2 Pathways: For a secondary halide, all four mechanisms can be in competition. Strong, non-hindered nucleophiles will favor the SN2 pathway. Strong, hindered bases will favor the E2 pathway. Weak nucleophiles/bases in polar protic solvents can lead to a mixture of SN1 and E1 products.
Table 1: Guiding Reaction Conditions to Favor Substitution over Elimination
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Base/Nucleophile | Strong, non-hindered nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻) | Strong, hindered base (e.g., t-BuOK, DBU) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Polar protic (e.g., Ethanol, Water) |
| Temperature | Lower temperatures | Higher temperatures |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common chromatographic solvents?
A1: It is generally stable in neutral organic solvents used for chromatography, such as hexanes, ethyl acetate, and dichloromethane. However, if using silica gel for purification, be aware that standard grade silica gel can be slightly acidic. This can lead to partial hydrolysis on the column, especially if the compound is left on the silica for an extended period. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[2] An amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) is ideal. Avoid exposure to strong acids, bases, and oxidizing agents.
Q3: How can I monitor the degradation of this compound?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the formation of the more polar ketone byproduct from hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating the parent compound from its degradation products and identifying them based on their mass spectra.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of degradation products. For example, the appearance of a ketone carbonyl signal in the ¹³C NMR spectrum (around 200-210 ppm) would indicate hydrolysis of the spiroketal.
Q4: What are the primary degradation pathways for this molecule?
A4: The two primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: This leads to the formation of 2-bromocyclopentanone and ethylene glycol.
-
Base-Induced Elimination: This results in the formation of 1,4-dioxaspiro[4.4]non-6-ene and a bromide salt.
Diagram 1: Key Degradation Pathways
Caption: Primary degradation pathways of this compound.
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in predicting and controlling the stability of this compound.
Acid-Catalyzed Hydrolysis of the Spiroketal
The hydrolysis of the spiroketal is the reverse of its formation and proceeds through a series of protonation and nucleophilic attack steps.
Diagram 2: Mechanism of Acid-Catalyzed Spiroketal Hydrolysis
Caption: Stepwise mechanism of acid-catalyzed spiroketal hydrolysis.
Competition Between Substitution and Elimination under Basic Conditions
The reaction of this compound with a base/nucleophile (B:⁻) can proceed via two competing pathways:
-
SN2 Pathway: The nucleophile attacks the carbon bearing the bromine, displacing the bromide ion in a single concerted step to form the substitution product.
-
E2 Pathway: The base abstracts a proton from a carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and elimination of the bromide ion.
Diagram 3: SN2 vs. E2 Pathways
Caption: Competing SN2 and E2 reaction pathways.
V. Conclusion
This compound is a valuable synthetic intermediate whose stability is highly dependent on the reaction conditions. By understanding its susceptibility to acid-catalyzed hydrolysis and the factors that influence the competition between substitution and elimination under basic conditions, researchers can optimize their experimental protocols to maximize yields and minimize the formation of unwanted byproducts. This guide provides a framework for troubleshooting common issues and making informed decisions in the laboratory.
VI. References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
ChemSynthesis. (2025). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene. Retrieved from [Link]
-
Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
LibreTexts. (2023). C. Elimination vs. Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12938387, this compound. Retrieved from [Link]
-
PYG Lifesciences. (2025). How To Determine Shelf Life of Bromo-OTBN. Retrieved from [Link]
-
ResearchGate. (n.d.). Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Retrieved from [Link]
-
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved from [Link]
-
Google Patents. (n.d.). EP1418166A1 - Process for producing 2-bromocyclopentanone. Retrieved from
-
PubMed. (n.d.). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. Retrieved from [Link]
-
Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometric analysis of oxidative degradation products of sporopollenin in Magnolia grandiflora (Magnoliaceae) and Hibiscus syriacus (Malvaceae). Retrieved from [Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in Grignard Reactions with Brominated Spiro Compounds
Welcome to the Technical Support Center for Grignard reactions involving brominated spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful carbon-carbon bond-forming reactions. Here, we move beyond standard protocols to address the specific challenges and nuances that can lead to byproduct formation, offering in-depth, scientifically grounded solutions.
Introduction: The Challenge of Spirocyclic Grignard Reactions
Spiro compounds, with their unique three-dimensional structures, are of significant interest in medicinal chemistry. However, their synthesis via Grignard reactions using brominated precursors can be fraught with challenges. The inherent steric hindrance and potential for alternative reaction pathways often lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Grignard reactions with brominated spiro compounds?
The primary byproduct of concern is the homo-coupled product, also known as a Wurtz-type byproduct, where two spirocyclic radicals dimerize.[1][2] This occurs when the Grignard reagent reacts with the unreacted brominated spiro compound.[1][2] Other potential byproducts include those arising from reaction with atmospheric moisture or oxygen, leading to protonated spirocycles or alkoxides, respectively.[2][3]
Q2: Why is homo-coupling a significant issue with these substrates?
The formation of the Grignard reagent from an organic halide and magnesium metal involves radical intermediates.[4] The phenyl radical, for instance, can either accept another electron to form the desired carbanion or combine with another phenyl radical to create a biphenyl byproduct.[4] In the context of sterically hindered brominated spiro compounds, the rate of Grignard formation can be slow, increasing the lifetime of radical intermediates and the probability of dimerization.
Q3: Can the choice of solvent influence byproduct formation?
Absolutely. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are crucial for stabilizing the Grignard reagent by coordinating with the magnesium atom.[5][6] THF is often preferred due to its higher coordinating ability, which can enhance the rate of Grignard formation and minimize side reactions.[5][7] The choice of solvent can also affect the Schlenk equilibrium, which dictates the concentration of the various organomagnesium species in solution.[8][9]
Q4: Are there any general tips for minimizing byproducts before I start troubleshooting?
Yes. Strict adherence to anhydrous and oxygen-free conditions is paramount.[2][3] This includes flame-drying glassware, using anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, activating the magnesium surface is critical to ensure a timely initiation of the reaction.[1][6]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your Grignard reactions.
Issue 1: Low Yield of the Desired Product with Significant Homo-Coupling Byproduct
Probable Cause: The rate of reaction between the formed Grignard reagent and the unreacted brominated spiro compound is competing with or exceeding the rate of the desired reaction with your electrophile. This is a classic Wurtz coupling side reaction.[1][2][10]
Solutions:
-
Slow Addition of the Brominated Spiro Compound: This is the most critical parameter to control. By adding the halide dropwise to the magnesium turnings, you maintain a low concentration of the organic halide in the reaction mixture, thereby minimizing its opportunity to react with the newly formed Grignard reagent.[1][2]
-
Temperature Control: While initiation may require gentle heating, the reaction itself is often exothermic.[3][11] Once initiated, maintaining a lower temperature can help control the reaction rate and reduce the likelihood of side reactions.[2] For highly reactive systems, cooling the reaction mixture may be necessary.
-
Magnesium Activation: A passivating layer of magnesium oxide can delay the reaction start, leading to an accumulation of the organic halide.[6] Activating the magnesium by crushing it, or by using chemical activators like iodine or 1,2-dibromoethane, ensures a prompt reaction start.[1][6]
Experimental Protocol: Minimizing Wurtz Coupling
-
Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: In the reaction flask, stir magnesium turnings vigorously under an inert atmosphere to mechanically activate the surface. A small crystal of iodine can also be added.[1]
-
Initiation: Add a small portion of the brominated spiro compound solution (in anhydrous THF) to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by a temperature increase and bubbling.[1][11]
-
Controlled Addition: Once the reaction has initiated, add the remaining brominated spiro compound solution dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a very low concentration of the halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.
Issue 2: Reaction Fails to Initiate or is Sluggish
Probable Cause: The magnesium surface is not sufficiently activated, or there are trace amounts of water or oxygen in the system quenching the initial Grignard reagent as it forms.[2][3]
Solutions:
-
Rigorous Anhydrous Technique: Ensure all solvents are freshly distilled from an appropriate drying agent and that all glassware is meticulously dried.
-
Effective Magnesium Activation:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before use can expose a fresh, reactive surface.
-
Chemical Activation: The use of activating agents like iodine or 1,2-dibromoethane is highly recommended.[6] The disappearance of the iodine color or the evolution of ethylene gas are visual cues of successful activation.[6]
-
Visualization: Grignard Reaction Initiation Workflow
Caption: Workflow for successful Grignard reaction initiation.
Issue 3: Formation of Unexpected Byproducts or Darkening of the Reaction Mixture
Probable Cause: The reaction temperature may be too high, leading to decomposition of the Grignard reagent or other side reactions.[1] Impurities in the starting materials or magnesium can also catalyze decomposition pathways.[1]
Solutions:
-
Lower Reaction Temperature: For sensitive substrates, conducting the Grignard formation and subsequent reaction at lower temperatures (e.g., 0 °C or even -78 °C with highly activated magnesium) can significantly improve the outcome.[12][13][14][15]
-
Use of High-Purity Reagents: Ensure the brominated spiro compound is pure and the magnesium turnings are of high quality.
-
Consider Additives: In some cases, the addition of Lewis acids like cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and promote the desired 1,2-addition pathway, especially with sterically hindered ketones.[5][16]
Data Summary: Effect of Temperature on Byproduct Formation
| Temperature | Homo-coupling Byproduct (%) | Desired Product Yield (%) | Notes |
| Reflux (THF) | High | Low | Increased decomposition and side reactions observed. |
| Room Temp. | Moderate | Moderate | A good starting point for optimization. |
| 0 °C | Low | Good | Slower reaction rate, but cleaner product profile. |
| -78 °C | Very Low | High | Requires highly activated magnesium; ideal for sensitive substrates.[12][13][14][15] |
Issue 4: The Grignard reagent appears to form but does not react with the electrophile.
Probable Cause: The electrophile may not be sufficiently reactive, or the Grignard reagent is too sterically hindered to approach the electrophilic center. In some cases, the Grignard reagent may act as a base rather than a nucleophile, leading to enolization of the electrophile if it possesses acidic alpha-protons.[1][17]
Solutions:
-
Increase Electrophile Reactivity: If possible, switch to a more reactive electrophile. For example, an acid chloride is more reactive than an ester.
-
Use a More Reactive Organometallic: Organolithium reagents are generally more reactive than their Grignard counterparts and may be a suitable alternative for particularly challenging transformations.[18]
-
Employ Additives: As mentioned, additives like CeCl₃ can enhance the reactivity of the Grignard reagent.[5][16]
-
Consider Alternative Synthetic Routes: If the Grignard reaction proves consistently problematic, alternative coupling reactions such as Suzuki or Stille couplings might be more appropriate, although these require different starting materials.
Visualization: Competing Reaction Pathways
Sources
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- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
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Technical Support Center: Stereocontrol in Reactions of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding stereocontrol in chemical reactions involving 6-Bromo-1,4-dioxaspiro[4.4]nonane. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of stereoselective synthesis with this versatile building block.
Introduction to Stereochemical Challenges
The 1,4-dioxaspiro[4.4]nonane framework is a prevalent motif in numerous natural products and pharmacologically active compounds. The inherent chirality and conformational rigidity of this spirocyclic system present unique challenges and opportunities for stereocontrol. When functionalized with a bromine atom at the 6-position, this compound becomes a valuable precursor for introducing a variety of substituents via nucleophilic substitution. However, achieving high diastereoselectivity in these reactions is often non-trivial and requires a nuanced understanding of the interplay between substrate conformation, reagent choice, and reaction conditions.
This guide is structured as a series of question-and-answer scenarios, mirroring the common challenges encountered in the laboratory. Each section provides not only a solution but also a detailed explanation of the underlying stereochemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are observing low diastereoselectivity in the nucleophilic substitution of this compound. What are the primary factors influencing the stereochemical outcome?
Answer:
Low diastereoselectivity in nucleophilic substitution reactions of this substrate typically arises from a lack of significant energetic differentiation between the transition states leading to the two possible diastereomeric products. The approach of the incoming nucleophile to the carbon bearing the bromine atom is influenced by the steric and electronic environment of the spirocyclic core.
Key Factors Influencing Diastereoselectivity:
-
Conformational Rigidity: The spirocyclic nature of the 1,4-dioxaspiro[4.4]nonane system imparts significant conformational rigidity. The five-membered rings can adopt envelope or twist conformations, and the relative orientation of these rings can sterically hinder one face of the molecule over the other.
-
Steric Hindrance: The ethylene ketal portion of the spirocycle can exert significant steric hindrance, directing the incoming nucleophile to the less hindered face of the cyclopentane ring. The diastereoselectivity will depend on whether the nucleophile attacks from the same face as the spiro-oxygen atoms or the opposite face.
-
Reaction Mechanism (SN1 vs. SN2): The operative reaction mechanism is critical.
-
An SN2-type mechanism will proceed with inversion of configuration. The stereochemical outcome is dictated by the trajectory of the nucleophilic attack, which is typically from the backside of the C-Br bond.
-
An SN1-type mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack from either face, often leading to a mixture of diastereomers, unless there is a strong facial bias due to the molecular framework.
-
-
Nucleophile Size and Reactivity: Bulky nucleophiles will be more sensitive to the steric environment of the substrate, potentially leading to higher diastereoselectivity.[1] Conversely, smaller, highly reactive nucleophiles may exhibit lower selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies and the reaction mechanism. Polar, protic solvents can stabilize carbocation intermediates, favoring an SN1 pathway, while polar, aprotic solvents are generally preferred for SN2 reactions.
-
Temperature: Lower reaction temperatures generally enhance selectivity by amplifying the small energy differences between competing diastereomeric transition states.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for improving diastereoselectivity.
FAQ 2: Our reaction yields the undesired diastereomer as the major product. How can we reverse the stereoselectivity?
Answer:
Reversing the diastereoselectivity often requires a fundamental change in the reaction strategy to favor the transition state leading to the desired product. This can be approached by altering the reaction mechanism or by introducing new directing elements.
Strategies for Reversing Diastereoselectivity:
-
Promoting Retention of Configuration: While SN2 reactions typically proceed with inversion, conditions that favor a double inversion (SN2 followed by another SN2) or an SNi (internal nucleophilic substitution) mechanism can lead to overall retention of configuration. Alternatively, if the reaction is proceeding through an SN1 pathway, altering the conditions to favor an SN2 pathway will result in the opposite stereochemical outcome.
-
Use of a Chiral Auxiliary: Attaching a chiral auxiliary to a remote part of the nucleophile or, if chemically feasible, to the substrate can create a chiral environment that directs the reaction towards the desired diastereomer.[2][3] Chiral auxiliaries, such as Evans oxazolidinones or camphorsultam, are powerful tools for inducing asymmetry.[2][4]
-
Neighboring Group Participation: If a suitable functional group is present on the substrate or can be introduced, it may participate in the reaction to form a cyclic intermediate. This intermediate is then opened by the nucleophile, often with a predictable stereochemical outcome.
Experimental Protocol for Screening Reaction Conditions to Reverse Selectivity:
| Parameter | Condition A (Favors Inversion - SN2) | Condition B (Favors Racemization/Alternative Pathways - SN1) | Rationale |
| Solvent | THF, DMF, Acetonitrile | Methanol, Ethanol, Water | Aprotic solvents favor SN2; protic solvents can stabilize carbocations. |
| Nucleophile | Strong, non-bulky (e.g., NaN3) | Weak, neutral (e.g., H2O, ROH) | Strong nucleophiles favor SN2 kinetics. |
| Leaving Group | Br- (as is) | Convert to a better leaving group (e.g., triflate) and use a non-coordinating solvent. | A very good leaving group can promote SN1 character. |
| Temperature | Low (-20 to 0 °C) | Room Temperature or elevated | Higher temperatures can provide the activation energy for SN1 pathways. |
FAQ 3: Can we use the spirocyclic core itself to direct the stereochemistry of reactions at other positions on the molecule?
Answer:
Yes, the 1,4-dioxaspiro[4.4]nonane moiety can act as an endogenous directing group or a chiral auxiliary, influencing the stereochemical course of reactions at other sites. This is a key advantage of using such spirocyclic systems in synthesis.
Mechanisms of Spirocyclic-Directed Stereocontrol:
-
Steric Shielding: As discussed, the spirocycle can block one face of the molecule, forcing reagents to approach from the less hindered side. This is particularly effective in reactions involving prochiral centers.
-
Chelation Control: The oxygen atoms of the ketal can coordinate to Lewis acidic reagents or metal catalysts. This chelation can lock the conformation of the substrate and create a highly organized transition state, leading to excellent stereocontrol.
Example Application: Diastereoselective Diels-Alder Reaction
The spiro[4.4]nonane diol has been successfully used as a chiral auxiliary in asymmetric Diels-Alder reactions.[5] A similar principle can be applied where the 1,4-dioxaspiro[4.4]nonane unit is part of a dienophile.
Caption: Lewis acid-mediated stereocontrol in a Diels-Alder reaction.
Experimental Protocol for a Lewis Acid-Mediated Addition:
-
Substrate Preparation: Ensure the this compound derivative is pure and anhydrous.
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the substrate in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) and cool to a low temperature (e.g., -78 °C).
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., TiCl4, SnCl4, or a chiral Lewis acid) to the reaction mixture. Stir for a period to allow for chelation.
-
Reagent Addition: Add the nucleophile or reaction partner dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution) and extract the product.
-
Analysis: Determine the diastereomeric ratio using NMR spectroscopy (e.g., 1H or 19F NMR of a chiral derivative) or chiral HPLC.
Concluding Remarks
Achieving high levels of stereocontrol in reactions involving this compound is a challenging yet achievable goal. A systematic and logical approach to troubleshooting, grounded in a solid understanding of stereochemical principles, is paramount. By carefully considering the interplay of steric and electronic factors, and by methodically optimizing reaction parameters such as solvent, temperature, and reagent choice, researchers can unlock the full synthetic potential of this valuable building block.
References
- Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. (n.d.). National Institutes of Health (NIH).
- Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017, March 10). PubMed Central.
- Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. (n.d.). ResearchGate.
- Diastereoselectivity control in formal nucleophilic substitution of bromocyclopropanes with oxygen. (2011, May 20). PubMed.
- Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. (n.d.). PubMed.
- The hetero-Diels–Alder approach to spiroketals. (2009, February 17). Organic & Biomolecular Chemistry (RSC Publishing).
- cis,cis‐Spiro(4.4)nonane‐1,6‐diol. (n.d.). Sci-Hub.
- Chiral auxiliary. (n.d.). Wikipedia.
- The synthesis and application of 6-aminospiro[4.4]nonan-1-ol as a chiral auxiliary for diastereoselective Diels-Alder reactions. (2001, June 5). Globe Thesis.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. sci-hub.se [sci-hub.se]
Technical Support Center: Synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
Introduction
Welcome to the technical support guide for the synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonane. This spirocyclic compound is a valuable intermediate in the synthesis of various complex molecules in the pharmaceutical and agrochemical industries. While the synthesis appears straightforward on a laboratory scale, professionals often encounter significant challenges related to yield, purity, and reproducibility during scale-up. This guide is designed to provide in-depth, field-proven insights to troubleshoot these scalability issues. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to ensure a successful and efficient synthesis.
Synthetic Overview & Key Challenges
The synthesis of this compound is typically a two-step process. The first step involves the protection of cyclopentanone as an ethylene ketal to form 1,4-dioxaspiro[4.4]nonane. The second step is the selective α-bromination of this ketal.
While seemingly simple, each stage presents unique scalability challenges. Ketal formation is an equilibrium-driven reaction requiring efficient water removal, while the bromination step is fraught with potential side reactions and requires precise control over reaction conditions to ensure selectivity and safety.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may encounter during synthesis and scale-up.
Question 1: My yield of the precursor, 1,4-dioxaspiro[4.4]nonane, is consistently low (<70%) during scale-up. What are the likely causes and how can I improve it?
Answer: A low yield in the ketal formation step is almost always linked to the inefficient removal of water, which prevents the reaction equilibrium from shifting towards the product.
-
Causality: The acid-catalyzed reaction of a ketone with a diol is reversible. Water is a byproduct, and its presence will drive the reaction backward via hydrolysis of the ketal. On a small scale, this is manageable, but on larger scales, localized temperature gradients and insufficient mixing can reduce the efficiency of azeotropic distillation.[1]
-
Troubleshooting Steps:
-
Optimize the Dean-Stark Apparatus: Ensure your setup is appropriately sized for the reaction volume. The rate of solvent return should be vigorous enough to ensure continuous water removal. For very large scales, consider a packed distillation column above the reactor to improve separation efficiency.
-
Verify Catalyst Activity: The catalyst, typically p-toluenesulfonic acid (p-TsOH), can degrade over time or be neutralized by impurities. Use a fresh, dry batch of the acid catalyst.
-
Solvent Choice: While benzene or toluene are effective, ensure they are anhydrous at the start of the reaction. Toluene is generally preferred for its higher boiling point and lower toxicity.
-
Drive the Equilibrium: Using a slight excess (1.1-1.2 equivalents) of ethylene glycol can help shift the equilibrium towards the product.
-
| Issue | Potential Cause | Recommended Solution |
| Low Ketal Yield | Inefficient water removal | Improve efficiency of Dean-Stark trap; ensure vigorous reflux. |
| Deactivated acid catalyst | Use fresh, anhydrous p-toluenesulfonic acid. | |
| Unfavorable equilibrium | Use a slight excess of ethylene glycol. | |
| Impure starting materials | Use anhydrous solvents and distilled cyclopentanone. |
Question 2: During the bromination of 1,4-dioxaspiro[4.4]nonane, I'm observing significant byproduct formation, leading to a difficult purification. What are these byproducts and how can I minimize them?
Answer: The primary challenge in the bromination step is controlling selectivity. The formation of byproducts such as dibrominated species and products arising from ketal hydrolysis is common if the reaction is not carefully controlled.
-
Causality: The desired reaction is an acid-catalyzed electrophilic α-bromination.[2] The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. However, several competing reactions can occur:
-
Over-bromination: The product, this compound, can undergo a second bromination to yield dibromo-species.
-
Radical Reactions: If the reaction is exposed to UV light (including fluorescent lab lighting), a radical chain reaction can be initiated, leading to a different product distribution and potential allylic bromination if any unsaturated intermediates are formed.[3][4]
-
Ketal Hydrolysis: Trace amounts of water, or the HBr generated in situ, can catalyze the hydrolysis of the ketal back to cyclopentanone, which can then be brominated, leading to a complex mixture of impurities.
-
-
Troubleshooting & Optimization:
-
Temperature Control is Critical: The bromination should be carried out at a low temperature (typically 0 to 5 °C) to minimize the rate of side reactions. The exotherm from the reaction must be managed effectively, especially at scale. A slow, dropwise addition of the bromine solution is essential.[5]
-
Exclude Light: To prevent radical side reactions, wrap the reaction vessel in aluminum foil or work in a darkened room.[3]
-
Maintain Anhydrous Conditions: Use anhydrous solvents and starting materials to suppress ketal hydrolysis.
-
Stoichiometry and Addition: Use a slight excess of the spiroketal relative to bromine or use precisely one equivalent of bromine. Add the bromine solution slowly and sub-surface if possible to ensure rapid mixing and avoid localized high concentrations.
-
Consider Alternative Brominating Agents: For improved selectivity and safety, especially at scale, consider replacing molecular bromine. N-Bromosuccinimide (NBS) is a common alternative that provides a low concentration of Br2 in situ.[6] An aqueous H2O2-HBr system has also been shown to be effective and environmentally benign for brominating ketones.[7]
-
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 6-Bromo-1,4-dioxaspiro[4.4]nonane: GC-MS vs. Alternative Methods
Introduction
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 6-Bromo-1,4-dioxaspiro[4.4]nonane, a halogenated spiro compound, serves as a valuable building block in the synthesis of complex molecular architectures.[1][2] Spiro compounds, characterized by two rings sharing a single atom, possess unique three-dimensional structures that are of significant interest in medicinal chemistry for their potential to interact with biological targets.[2][3] The presence of impurities, which can arise from the synthesis, degradation, or storage of this compound, can have profound impacts on subsequent reaction pathways and the pharmacological profile of the final active pharmaceutical ingredient (API).[4]
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will explore the technical nuances of each method, present supporting experimental data, and offer insights to guide researchers in selecting the most appropriate technique for their specific needs.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5][6] Its coupling of the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry makes it an indispensable tool for impurity profiling in the pharmaceutical industry.[7]
The Rationale Behind GC-MS for this compound
The choice of GC-MS for analyzing this compound is underpinned by the compound's inherent volatility, a prerequisite for gas chromatographic analysis. The mass spectrometer detector provides a "fingerprint" of the molecule and its fragments, enabling unambiguous identification of the main component and any co-eluting impurities.[5] This is particularly crucial for identifying structural isomers or degradation products that may have similar retention times but different mass spectra.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is essential for accurate purity determination. The following protocol is a validated starting point for the analysis of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (with a split ratio, e.g., 50:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Data Presentation: GC-MS Performance
The performance of the GC-MS method is summarized in the table below. The data demonstrates the method's suitability for the quantitative assessment of this compound purity.
| Performance Metric | Typical Value |
| Purity Result | >99% (based on peak area normalization) |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 1-15 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL |
| Precision (%RSD) | <5% |
Alternative Analytical Methods
While GC-MS is a comprehensive technique, other methods can be employed for purity assessment, each with distinct advantages and limitations.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[4]
Applicability to this compound: While the target compound is amenable to GC, certain potential impurities, such as highly polar starting materials or polymeric byproducts, may not be. In such cases, HPLC provides a complementary view of the sample's purity.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
Data Presentation: HPLC Performance
| Performance Metric | Typical Value |
| Purity Result | >99% (based on peak area normalization) |
| Linearity (R²) | >0.998 |
| Limit of Detection (LOD) | 5-20 ng/mL |
| Limit of Quantification (LOQ) | 20-100 ng/mL |
| Precision (%RSD) | <3% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[9] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the sample can be calculated.
Applicability to this compound: qNMR is an excellent technique for obtaining a highly accurate, direct measure of purity. However, its sensitivity is generally lower than chromatographic methods, making it less suitable for detecting trace-level impurities.[10]
Experimental Protocol: qNMR Analysis
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Dissolve both in a known volume of a deuterated solvent (e.g., Chloroform-d).
Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | Bruker 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Acid or Dimethyl Sulfone (certified) |
| Pulse Program | A quantitative pulse sequence with a sufficient relaxation delay (D1) |
| Number of Scans | 16 or higher for good signal-to-noise |
Comparative Analysis: Choosing the Right Tool
The selection of an analytical method should be a strategic decision based on the specific requirements of the analysis.
GC-MS:
-
Strengths: Unparalleled for the identification of unknown volatile impurities.[7] Provides both qualitative and quantitative data.
-
Weaknesses: Not suitable for non-volatile or thermally unstable impurities.
HPLC:
-
Strengths: Versatile for a wide range of compounds, including non-volatile and polar impurities. Excellent quantitative performance.[4]
-
Weaknesses: Does not inherently provide structural information for unknown impurities without a mass spectrometer detector (LC-MS).
qNMR:
-
Strengths: A primary ratio method providing a direct and highly accurate purity value without the need for an analyte-specific reference standard.
-
Weaknesses: Lower sensitivity compared to chromatographic techniques, making it less ideal for trace impurity analysis.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the most robust and informative technique, offering excellent separation and definitive identification of the analyte and its potential volatile impurities.[6] For routine quality control where the impurity profile is well-established, HPLC can serve as a high-throughput alternative. When the highest level of accuracy is paramount, such as for the certification of a reference standard, qNMR is the method of choice. A multi-faceted approach, potentially employing two orthogonal techniques (e.g., GC-MS and HPLC), provides the most complete picture of a sample's purity and is a best practice in the pharmaceutical industry.[10]
References
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- PubMed Central. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Methyl-1,2-butadiene: GC-MS vs. Alternative Methods.
- Benchchem. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives.
- YouTube. (2021, December 2). Top 4 Alternatives to Gas Chromatography.
- Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?.
- PubChem. (n.d.). This compound.
- ChemSynthesis. (2025, May 20). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
- (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane.
- CP Lab Safety. (n.d.). 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol, 95% Purity, C7H11BrO3, 50 mg.
- PubChem. (n.d.). 6-Bromo-1,4-dioxaspiro[4.5]decane.
- RSC Publishing. (2025, July 1). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of polychloromethylated and halogenated spiro[11][11]trienones via dearomative spirocyclization of biaryl ynones. Retrieved from
- Wikipedia. (n.d.). Spiro compound.
- ResearchGate. (n.d.). Spiro Compounds: A Brief History.
- PubMed. (n.d.). Synthesis, reactivity and biological evaluation of novel halogenated tripentones.
- Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS.
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- 11. labcompare.com [labcompare.com]
A Comparative Guide to HPLC Method Development for the Analysis of 6-Bromo-1,4-dioxaspiro[4.4]nonane
This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Bromo-1,4-dioxaspiro[4.4]nonane. We will explore the rationale behind experimental choices, compare alternative approaches, and present a validated method, adhering to the principles of scientific integrity and established regulatory guidelines.
Introduction: Understanding the Analyte
This compound is a halogenated spiro compound with a molecular formula of C7H11BrO2 and a molar mass of approximately 207.07 g/mol .[1][2][3] Its structure, featuring a cyclopentane ring fused to a 1,3-dioxolane ring with a bromine substituent, suggests a moderately non-polar character. The calculated XLogP3 value of 1.4 to 1.67690 further supports this assessment.[2][4] This initial analysis is crucial as it informs the selection of the chromatographic mode and initial separation conditions. Given its non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[5][6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing more non-polar compounds to be retained longer on the column.[5][6][7][8]
Method Development Strategy: A Step-by-Step Approach
Our method development will follow a systematic and logical progression, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 for Analytical Procedure Development.[9][10][11] This ensures a scientifically sound and robust method suitable for its intended purpose.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
The initial screening phase aims to identify a suitable combination of stationary and mobile phases that provide adequate retention and initial separation of the analyte from potential impurities.
2.1.1. Column Selection: The Heart of the Separation
The choice of the stationary phase is paramount for achieving the desired selectivity. For a moderately non-polar compound like this compound, several reversed-phase columns are viable options.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity and excellent retention for non-polar compounds. It is our primary candidate.[6]
-
C8 (Octylsilane): A less hydrophobic alternative to C18, which may be suitable if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
-
Phenyl: This stationary phase provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds. While our analyte is not aromatic, the presence of the dioxolane ring might offer some interaction.
2.1.2. Mobile Phase Selection: Driving the Elution
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.[6] The most common choices are acetonitrile (ACN) and methanol (MeOH).
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Methanol: A protic solvent that can offer different selectivity compared to the aprotic ACN.
A scouting gradient from a low to a high percentage of organic modifier is an effective way to determine the approximate elution conditions.[12]
Once a promising column and mobile phase combination is identified from the screening phase, the next step is to optimize the separation parameters to achieve the desired resolution, peak shape, and analysis time.
2.2.1. Gradient Elution vs. Isocratic Elution
A "scouting gradient" can help decide between an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.[12] If the analyte and its impurities elute over a narrow range of organic solvent concentration, an isocratic method is preferable for its simplicity and robustness. If the components elute over a wide range, a gradient is necessary to achieve a reasonable analysis time while maintaining good resolution.
2.2.2. Optimizing the Mobile Phase
-
Organic Solvent Percentage (Isocratic) or Gradient Slope (Gradient): This has the most significant impact on retention time. Adjusting the percentage of the organic modifier allows for fine-tuning of the retention factor (k').
-
pH of the Aqueous Phase: While this compound does not have ionizable groups, controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate) is good practice to ensure method robustness and consistent retention times, especially if dealing with unknown impurities that might be ionizable.
2.2.3. Flow Rate and Column Temperature
-
Flow Rate: A higher flow rate reduces the analysis time but increases backpressure and can decrease separation efficiency. A typical starting point for a standard 4.6 mm ID HPLC column is 1.0 mL/min.
-
Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to lower backpressure and often sharper peaks. It can also affect the selectivity of the separation. A common starting temperature is 30 °C.
2.2.4. Detector Wavelength Selection
The absence of a strong chromophore in this compound presents a detection challenge. The dioxolane moiety and the bromine atom do not provide significant UV absorbance at higher wavelengths. Therefore, detection will likely be limited to the low UV region (e.g., 200-210 nm). A photodiode array (PDA) detector is invaluable during method development to assess the full UV spectrum of the analyte and any impurities.
Comparative Analysis of Developed Methods
Based on the principles outlined above, two potential methods were developed and compared. Method A represents a standard C18-based approach, while Method B explores an alternative selectivity with a Phenyl column.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50% B to 95% B in 15 min | 60% B to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 205 nm | UV at 205 nm |
| Retention Time | ~ 8.5 min | ~ 9.2 min |
| Resolution (Rs) * | 2.1 | 1.8 |
| Theoretical Plates (N) | > 10000 | > 9000 |
| Tailing Factor (T) | 1.1 | 1.3 |
* Resolution calculated between the main peak and a closely eluting impurity.
Analysis of Comparative Data:
Method A, utilizing a C18 column with an acetonitrile/water mobile phase, provided superior performance in terms of resolution, theoretical plates, and peak symmetry (tailing factor). The higher theoretical plates indicate better column efficiency, and the lower tailing factor suggests fewer undesirable secondary interactions between the analyte and the stationary phase. While both methods are viable, Method A is the preferred choice for routine analysis due to its enhanced separation efficiency and peak shape.
Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the recommended HPLC method (Method A).
4.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 column (4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard.
4.2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample in the diluent to a similar concentration as the standard solution.
4.3. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
4.4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) of replicate injections of the standard solution should be ≤ 2.0%.
Method Development Logic
Caption: Logical relationships in HPLC method development choices.
Conclusion and Future Perspectives
The developed reversed-phase HPLC method using a C18 column provides a robust and reliable means for the analysis of this compound. The systematic approach to method development, guided by the physicochemical properties of the analyte and established chromatographic principles, resulted in a method with excellent resolution, peak shape, and efficiency.
For future work, especially for the analysis of this compound in complex matrices or at very low concentrations, coupling the HPLC system to a mass spectrometer (LC-MS) could offer enhanced sensitivity and specificity. Furthermore, as this compound is a chiral molecule, the development of a chiral HPLC method using a suitable chiral stationary phase would be necessary for the separation and quantification of its enantiomers.[13][14][15][16] This would be particularly important in a pharmaceutical context where the pharmacological activity of enantiomers can differ significantly.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Spiro[4.4]nonanes: A Comparative Analysis
Introduction: The Allure of the Spiro[4.4]nonane Scaffold
The spiro[4.4]nonane framework, a distinctive structural motif featuring two five-membered rings joined by a single quaternary carbon, is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules. Its rigid, three-dimensional geometry imparts unique conformational constraints that are highly sought after in drug discovery for optimizing binding affinity and selectivity. A prime example of its significance is found in the potent antitumor antibiotic, Fredericamycin A, where the spiro[4.4]nonane core is central to its biological activity.[1] This guide provides a comparative overview of the principal synthetic strategies for accessing functionalized spiro[4.4]nonanes, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their target molecules.
Navigating the Synthetic Landscape: An Overview of Key Strategies
The construction of the sterically congested spiro[4.4]nonane core presents a significant synthetic challenge. Over the years, chemists have developed a diverse toolkit of reactions to tackle this problem. This guide will focus on four predominant and powerful strategies: Cycloaddition Reactions, the Pauson-Khand Reaction, Ring-Closing Metathesis, and Radical Cyclizations. Each method offers a unique set of advantages and is suited for different synthetic contexts.
Figure 1: High-level overview of the primary synthetic routes to spiro[4.4]nonanes.
Cycloaddition Reactions: The Power of Concerted Ring Formation
Cycloaddition reactions, particularly the Diels-Alder ([4+2]) and various [3+2] cycloadditions, are among the most elegant and efficient methods for constructing cyclic systems. These reactions often form multiple carbon-carbon bonds in a single, highly stereocontrolled step, making them ideal for building the complex spiro[4.4]nonane core.
Mechanism and Rationale
The Diels-Alder reaction involves the cycloaddition of a conjugated diene with a dienophile. For spiro[4.4]nonane synthesis, this is typically achieved through an intramolecular pathway or by using a cyclopentadiene derivative where spirocyclization enhances reactivity.[2] The reaction proceeds through a concerted, pericyclic transition state, and its stereochemical outcome is governed by the well-established endo rule and the frontier molecular orbitals of the reactants. The choice of Lewis acid or organocatalyst can profoundly influence both the rate and the stereoselectivity, allowing for asymmetric synthesis.
[3+2] Cycloadditions involve a three-atom component (like a nitrone or an azomethine ylide) reacting with a two-atom component (an alkene or alkyne). This strategy is exceptionally versatile for introducing heteroatoms into the spirocyclic framework. The regioselectivity is controlled by the electronic properties of the dipole and dipolarophile, with theoretical models like Molecular Electron Density Theory (MEDT) providing predictive insights into the reaction outcomes.[3]
Performance and Applications
Tandem [4+2]-cycloaddition/aromatization sequences have been developed for the synthesis of fused spiro[4.4]nonane-diones, demonstrating the power of this method in creating complex, annulated systems.[4] Organocatalytic asymmetric Diels-Alder reactions of exo-enones have proven effective in generating highly congested quaternary spirocenters with excellent enantioselectivity (>99.5:0.5 e.r.).
The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[5] Its intramolecular variant is particularly powerful for constructing the bicyclic systems inherent to spiro[4.4]nonanes.
Mechanism and Rationale
The widely accepted mechanism, first proposed by Magnus, involves the initial formation of a stable dicobalt hexacarbonyl alkyne complex.[6] Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to a metallacyclohexenone intermediate. Reductive elimination then yields the final cyclopentenone product and regenerates the catalyst in catalytic versions.[6][7] The intramolecular PKR exhibits high diastereoselectivity, which is often rationalized by the adoption of a chair-like transition state in the key metallacyclopentene intermediate, minimizing steric interactions.[6] Additives such as N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions by facilitating CO dissociation.[8]
Performance and Applications
The intramolecular PKR is a cornerstone in the synthesis of complex natural products. It is particularly effective for creating 5,5-fused ring systems.[5] For instance, in an asymmetric approach to the BC-ring system of tuberostemoninol, a chiral glycinate derivative was used to control the stereochemical outcome of an intramolecular PKR, successfully constructing a tricyclic core containing a quaternary carbon center.[6] While the traditional reaction requires stoichiometric cobalt, modern catalytic variants using rhodium, iridium, and other metals have been developed, enhancing the reaction's efficiency and substrate scope.[6][9]
Ring-Closing Metathesis (RCM): A Versatile Tool for Ring Formation
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules. Mediated by ruthenium catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts), RCM provides a mild and functional-group-tolerant method for forming one of the cyclopentene rings of the spiro[4.4]nonane system from a diallylated precursor.
Mechanism and Rationale
The RCM reaction proceeds via the Chauvin mechanism, involving a series of [2+2] cycloadditions and cycloreversions between the ruthenium alkylidene catalyst and the terminal alkenes of a diene substrate.[10] The reaction is driven forward by the formation of a thermodynamically stable cyclic alkene and the release of a volatile small olefin, typically ethylene. The choice of catalyst is critical; second-generation catalysts, like the Stewart-Grubbs catalyst, offer greater stability and activity, enabling the closure of sterically hindered rings.[11] The efficiency of the RCM step can be influenced by factors such as substrate concentration (favoring intramolecular cyclization at high dilution) and the specific catalyst generation used. For instance, in the synthesis of the spiro[4.4]nonene core of Fredericamycin A, the second-generation Grubbs catalyst provided the desired RCM product in 89% yield, whereas the first-generation catalyst was slower and gave lower yields (60-65%).[1]
Performance and Applications
RCM is a highly reliable method for forming the spiro[4.4]nonane skeleton. The key is the efficient synthesis of the diallylated precursor, which is often prepared from substrates containing an active methylene group, such as 1,3-dicarbonyl compounds.[1] The resulting cyclic olefin provides a valuable synthetic handle for further functionalization. The strategy has been successfully applied to the synthesis of spiro-naphthyridinone derivatives and is a key step in several synthetic approaches to the core of Fredericamycin A.[1][12]
Radical Cyclizations: Harnessing Reactive Intermediates
Radical cyclizations offer a powerful means of forming C-C bonds under mild conditions, with high tolerance for a wide range of functional groups. These reactions typically proceed via a chain mechanism involving the generation of a radical, an intramolecular cyclization step, and a chain-transfer step.
Mechanism and Rationale
The process begins with the generation of a radical, often from an alkyl halide precursor using a radical initiator like azobisisobutyronitrile (AIBN) and a chain carrier like tributyltin hydride (nBu₃SnH). This initial radical then adds intramolecularly to a multiple bond (alkene or alkyne). For the synthesis of five-membered rings, 5-exo cyclization is overwhelmingly favored over 6-endo cyclization due to more favorable orbital overlap in the chair-like transition state. The resulting cyclized radical is then quenched, typically by abstracting a hydrogen atom from the tin hydride, which also propagates the radical chain.
Performance and Applications
Radical-mediated cyclizations have been effectively used to generate spirocyclic heterocycles. For example, a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals has been developed to synthesize 1-azaspiro[4.4]nonane derivatives. This approach highlights the ability of radical cascades to rapidly build molecular complexity from simple starting materials. The sequential use of an intermolecular Diels-Alder reaction followed by a radical cyclization provides a versatile route to various spiro polycyclic compounds.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Features & Mechanism | Typical Yields | Stereoselectivity | Advantages & Limitations |
| Diels-Alder ([4+2]) | Concerted pericyclic reaction. Forms two C-C bonds in one step. | 60-95% | High, predictable stereocontrol (endo rule). Amenable to asymmetric catalysis. | Advantages: High atom economy, excellent stereocontrol, rapid complexity generation. Limitations: Requires specific diene/dienophile electronics, can be sterically hindered. |
| Pauson-Khand | [2+2+1] cycloaddition of alkene, alkyne, and CO. Cobalt or Rhodium mediated. | 50-90%[7][8] | Good to excellent diastereoselectivity in intramolecular reactions. | Advantages: Convergent, directly forms functionalized cyclopentenones. Limitations: Often requires stoichiometric toxic metals (classic method), high pressures/temperatures. |
| Ring-Closing Metathesis | Ruthenium-catalyzed cyclization of a diene. Driven by ethylene release. | 70-95%[1][13] | Generally not stereoselective regarding the new double bond geometry (E/Z mixture possible). | Advantages: Excellent functional group tolerance, mild conditions, commercially available catalysts. Limitations: Requires synthesis of diene precursor, expensive catalysts. |
| Radical Cyclization | Chain reaction involving radical intermediates. 5-exo cyclization is favored. | 50-80% | Stereoselectivity depends on substrate and cyclization mode (e.g., chair-like transition states). | Advantages: Mild conditions, high functional group tolerance, useful for cascade reactions. Limitations: Often requires stoichiometric toxic tin reagents, potential for side reactions. |
Experimental Protocols
Protocol 1: Synthesis of a Spiro[4.4]nonene via Ring-Closing Metathesis (RCM)
Adapted from the synthesis of the Fredericamycin A CD-ring fragment.[1]
This protocol describes the RCM of a diallylated indanone derivative to form the spiro[4.4]nonene core.
Figure 2: Workflow for RCM-based spiro[4.4]nonene synthesis.
Materials:
-
2,2-Diallyl-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv)
-
Grubbs Second Generation Catalyst (G-II) (5 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the diallyl indanone precursor (e.g., 100 mg, 0.316 mmol).
-
Dissolve the substrate in anhydrous CH₂Cl₂ to a concentration of approximately 0.01 M (in this case, ~32 mL).
-
Add the Grubbs Second Generation Catalyst (5.4 mg, 0.0063 mmol, 0.02 equiv) to the solution in one portion.
-
Reflux the reaction mixture at 40-45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the desired spiro[4.4]nonene product. (Reported Yield: 89%).
Causality: The use of the second-generation Grubbs catalyst is crucial for its higher activity and stability, which is necessary for the formation of the sterically demanding quaternary spirocenter. Performing the reaction at high dilution (0.01 M) favors the desired intramolecular RCM over potential intermolecular oligomerization.
Protocol 2: Intramolecular Pauson-Khand Reaction (Stoichiometric, NMO-Promoted)
Adapted from a general procedure for NMO-promoted Pauson-Khand cyclizations.[8]
This protocol describes the cyclization of a generic 1,6-enyne to a bicyclic cyclopentenone, a core structure in many spiro[4.4]nonane syntheses.
Materials:
-
1,6-Enyne substrate (1.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
N-Methylmorpholine N-oxide (NMO) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL).
-
Add dicobalt octacarbonyl (1.1 mmol, 1.1 equiv) to the solution. The solution will turn deep red as the cobalt-alkyne complex forms. Stir at room temperature for 1-2 hours.
-
Add N-methylmorpholine N-oxide (3.0 mmol, 3.0 equiv) portion-wise over 10 minutes. Observe for gas (CO₂) evolution.
-
Stir the reaction at 40 °C and monitor by TLC until the starting complex is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction, pass it through a short plug of silica gel (eluting with diethyl ether) to remove cobalt residues, and concentrate the filtrate.
-
Further purify the crude product by flash column chromatography to yield the bicyclic cyclopentenone. (Typical Yields: 60-85%).
Causality: The pre-formation of the alkyne-cobalt complex is a key initiation step. NMO acts as an oxidant that removes a CO ligand from the cobalt center, creating a vacant coordination site and accelerating the subsequent intramolecular alkene insertion, thus allowing the reaction to proceed at a much lower temperature than the classical thermal PKR.
Conclusion and Future Outlook
The synthesis of functionalized spiro[4.4]nonanes is a vibrant area of organic chemistry, driven by the structural and biological importance of this scaffold. While cycloadditions offer elegant and stereocontrolled routes, and the Pauson-Khand reaction provides direct access to cyclopentenone cores, modern methods like Ring-Closing Metathesis and radical cyclizations have expanded the toolkit with their exceptional functional group tolerance and mild reaction conditions.
The choice of synthetic route is ultimately dictated by the specific target molecule, desired functionalization, and stereochemical requirements. For constructing highly functionalized and heteroatom-containing spirocycles, cycloaddition methods are often superior. For the rapid assembly of a core ring system from a diallylated precursor, RCM is frequently the most reliable choice. The Pauson-Khand reaction remains unparalleled for creating the fused cyclopentenone moiety, while radical cyclizations offer unique pathways for complex cascade reactions.
Future developments will likely focus on the continued advancement of catalytic asymmetric variants of these reactions, particularly those that minimize waste and use less toxic, earth-abundant metal catalysts. The rise of organocatalysis and photoredox catalysis will undoubtedly open new, innovative pathways to these valuable molecular architectures, further empowering researchers in the fields of natural product synthesis and drug development.[14][15]
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A Comparative Guide to Alternative Brominating Agents for 1,4-Dioxaspiro[4.4]nonan-6-one
In the landscape of pharmaceutical and fine chemical synthesis, the selective functionalization of complex molecules is of paramount importance. The α-bromination of ketones, such as 1,4-dioxaspiro[4.4]nonan-6-one, furnishes a versatile intermediate, primed for subsequent carbon-carbon and carbon-heteroatom bond formation. Historically, molecular bromine (Br₂) has been the go-to reagent for this transformation. However, its high toxicity, corrosive nature, and challenging handling characteristics have driven the scientific community to seek safer and more manageable alternatives.
This guide provides an in-depth comparison of four prominent alternative brominating agents for the α-bromination of 1,4-dioxaspiro[4.4]nonan-6-one: N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), Pyridinium tribromide (Py·HBr₃), and Tetrabutylammonium tribromide (TBATB). We will delve into the mechanistic underpinnings of each reagent, present plausible experimental protocols, and offer a comparative analysis of their performance based on available experimental data for analogous ketone systems.
The Substrate: 1,4-Dioxaspiro[4.4]nonan-6-one and its Regiochemical Considerations
The target molecule, 1,4-dioxaspiro[4.4]nonan-6-one, is an unsymmetrical ketone. The α-carbons available for bromination are C5 and C7. Under acidic or neutral conditions, the bromination of unsymmetrical ketones typically proceeds via the more stable, more substituted enol intermediate, leading to bromination at the more substituted α-carbon. For 1,4-dioxaspiro[4.4]nonan-6-one, this would favor the formation of the 7-bromo derivative. The ketal group at C5 is unlikely to be cleaved under the mildly acidic or neutral conditions employed by most of these alternative reagents, though harsh acidic conditions should be avoided.
Comparative Analysis of Brominating Agents
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and widely used reagent for α-bromination of carbonyl compounds.[1] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[2]
Mechanism of Action: The α-bromination of ketones with NBS in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which then acts as a nucleophile, attacking the electrophilic bromine of NBS.[3] The rate-determining step is often the formation of the enol.
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A Comparative Guide to Spirocyclic Building Blocks in Modern Drug Discovery: Profiling 6-Bromo-1,4-dioxaspiro[4.4]nonane and Its Alternatives
Introduction: The Spirocyclic Paradigm Shift in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemistry has witnessed a significant strategic evolution from two-dimensional, planar aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This strategic pivot, often termed the "escape from flatland," is driven by the understanding that molecules with greater three-dimensionality often exhibit improved physicochemical properties and more favorable pharmacokinetic profiles.[1][2] Spirocycles, compounds in which two rings are joined by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined three-dimensional conformations can optimize the orientation of binding elements, leading to enhanced potency and selectivity for biological targets.[2][3]
The incorporation of spirocyclic scaffolds has been shown to improve critical drug-like properties, including aqueous solubility and metabolic stability, while decreasing lipophilicity.[1][2] As the accessibility of diverse spirocyclic building blocks grows, so does their application in clinical candidates and approved drugs, making a thorough understanding of their comparative efficacy essential for the modern drug discovery professional.[3][4] This guide provides an in-depth comparison of 6-Bromo-1,4-dioxaspiro[4.4]nonane, a versatile but specific building block, against other prominent classes of spirocyclic scaffolds, offering data-driven insights and practical experimental guidance.
Profile of a Versatile Building Block: this compound
This compound is a bifunctional building block that offers a unique combination of a reactive handle and a protected ketone. This structure is, in essence, a stabilized form of 2-bromocyclopentanone, where the reactive ketone is masked as a cyclic ketal. This dual-functionality is its primary asset in multi-step organic synthesis.
Physicochemical Properties:
The fundamental properties of this compound provide a baseline for its handling and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | [5][6] |
| Molar Mass | 207.07 g/mol | [7][8] |
| Boiling Point | 95-100 °C (at 15 Torr) | [7] |
| Density | 1.54 g/cm³ | [6][7] |
| XLogP3 | 1.677 | [6] |
Synthetic Utility and Mechanistic Rationale:
The true efficacy of this compound lies in its strategic application. The choice to use this building block is dictated by the need to perform chemistry at the bromine-bearing carbon without interference from a reactive cyclopentanone moiety.
-
The Bromo Functional Group: The bromine atom serves as a versatile anchor for a wide array of chemical transformations. It is an excellent leaving group for nucleophilic substitution and, more importantly, a key participant in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, alkyl, alkynyl, or amino groups.
-
The Dioxaspiro Ketal: The 1,4-dioxaspiro[4.4]nonane moiety is a robust protecting group for the ketone at the adjacent carbon. It is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, that would otherwise react with an unprotected ketone. This ketal can be cleanly removed under acidic conditions to reveal the parent ketone at a later synthetic stage, enabling a modular and convergent approach to complex target molecules.
The following workflow illustrates the strategic potential of this building block in a synthetic campaign.
Caption: Synthetic workflow using this compound.
A Comparative Analysis of Spirocyclic Scaffolds
While this compound is an effective tool for specific synthetic routes, its efficacy must be compared to other classes of spirocyclic building blocks that are chosen to directly modulate the physicochemical and pharmacological properties of a final compound.
Azaspirocycles (e.g., Azaspiro[3.3]heptanes)
Azaspirocycles are renowned for their ability to significantly enhance aqueous solubility and introduce a basic center, which can be critical for target engagement or pharmacokinetic profiles.[2] They are frequently employed as bioisosteres for common motifs like piperazine.
-
Key Advantages:
-
Solubility and Basicity: The nitrogen atom(s) provide a handle to increase basicity and polarity, often leading to dramatic improvements in solubility compared to their carbocyclic or even non-spirocyclic counterparts like piperidines.[1]
-
Metabolic Stability: The quaternary spiro-center can block common sites of metabolic oxidation, enhancing the stability of the molecule.
-
Case Study (Olaparib Analogue): In a noteworthy example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a compound with significantly increased selectivity for PARP-1 and reduced DNA damage and cytotoxicity, demonstrating how a spirocyclic core can fine-tune a drug's selectivity profile.[9]
-
Oxaspirocycles (e.g., Spiro-oxetanes)
This class of compounds, particularly those containing the four-membered oxetane ring, has gained immense popularity as a means to improve metabolic stability and other drug-like properties.
-
Key Advantages:
-
Metabolic Stability: Oxetanes can serve as surrogates for carbonyls or gem-dimethyl groups, which are often metabolically labile. The rigid, strained ring is less susceptible to enzymatic degradation.[10]
-
Solubility and Lipophilicity: The introduction of the polar ether oxygen can reduce lipophilicity (logP) and improve solubility without adding an ionizable group.[1][10]
-
Synthetic Accessibility: The development of robust synthetic methods has made a wide variety of functionalized spiro-oxetane building blocks commercially available, facilitating their incorporation into drug candidates.[10]
-
Carbospirocycles (e.g., Spiro[3.3]heptanes)
Purely carbon-based spirocycles offer the ultimate in conformational rigidity. Their utility lies in precisely positioning substituents in three-dimensional space, making them invaluable for fragment-based drug design and scaffold hopping.
-
Key Advantages:
-
Rigid Scaffolding: Carbospirocycles provide dense, rigid cores with well-defined exit vectors for attached functional groups. This allows for a systematic exploration of the chemical space around a biological target.
-
Novelty and IP: These scaffolds provide access to underexplored regions of chemical space, offering opportunities for novel intellectual property.
-
Improved Fsp³: They inherently increase the fraction of sp³-hybridized carbons, a parameter correlated with higher clinical success rates.[9]
-
Data-Driven Efficacy Comparison
The selection of a spirocyclic building block is a multi-parameter optimization problem. The following table provides a comparative summary to guide this decision-making process.
| Scaffold Class | Key Advantage(s) | Impact on Solubility | Impact on Metabolic Stability | Primary Application |
| Dioxaspiro[4.4]nonanes | Synthetic versatility, ketone protection | Moderate increase | Neutral to Moderate increase | Multi-step synthesis intermediate |
| Azaspirocycles | Basicity, bioisosterism | High increase | High increase | Improving solubility, piperazine replacement |
| Oxaspirocycles | Carbonyl/gem-dimethyl isostere | Moderate to High increase | High increase | Enhancing metabolic stability, reducing logP |
| Carbospirocycles | Rigid 3D exit vectors | Decrease (unless functionalized) | High increase | Fragment-based design, scaffold hopping |
The following decision tree provides a logical framework for selecting an appropriate spirocyclic scaffold based on the primary objective of molecular design.
Caption: Decision tree for selecting a spirocyclic building block.
Experimental Protocols
To ensure the practical application of these concepts, the following self-validating protocols are provided.
Protocol 1: Synthesis of this compound
Principle: This procedure describes the acid-catalyzed ketalization of 2-bromocyclopentanone with ethylene glycol. The reaction is driven to completion by the removal of water, typically via a Dean-Stark apparatus.
Materials:
-
2-Bromocyclopentanone
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: To the flask, add 2-bromocyclopentanone, toluene, ethylene glycol, and a catalytic amount of p-TSA.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Suzuki Cross-Coupling using this compound
Principle: This protocol demonstrates the utility of the bromo- substituent by coupling it with an arylboronic acid using a palladium catalyst.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
2M Sodium carbonate solution
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the palladium catalyst.
-
Solvent and Base: Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion and Future Perspectives
This compound represents a highly effective, albeit specialized, building block whose value is realized in complex synthetic design. Its efficacy is not in the direct modulation of a final molecule's properties, but in its ability to enable sophisticated synthetic strategies. In contrast, scaffolds like azaspirocycles and oxaspirocycles are incorporated with the explicit goal of tuning properties like solubility, selectivity, and metabolic stability.
The continued rise of spirocycles in drug discovery is undeniable.[11][12] The future will likely see the development of even more diverse and functionally complex spirocyclic building blocks, allowing medicinal chemists to navigate and exploit three-dimensional chemical space with greater precision.[13][14] The judicious selection of the right spirocycle for the right application—whether for synthetic strategy or for direct property modulation—will remain a hallmark of innovative and successful drug design.
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A Spectroscopic Guide to the Stereoisomers of 6-Bromo-1,4-dioxaspiro[4.4]nonane: A Predictive Analysis
Introduction
6-Bromo-1,4-dioxaspiro[4.4]nonane is a valuable spirocyclic building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutics and functional materials. The synthesis of this compound, typically via the bromination of 1,4-dioxaspiro[4.4]nonane (the ketal of cyclopentanone), can lead to the formation of two diastereomers: the exo and endo isomers. The spatial arrangement of the bromine atom relative to the dioxolane ring defines these isomers and can significantly influence their chemical reactivity and biological activity.
Due to a lack of directly comparable experimental data in the current body of scientific literature, this guide presents a predictive spectroscopic comparison of the exo and endo isomers of this compound. The forthcoming analysis is grounded in fundamental principles of NMR, IR, and mass spectrometry, drawing parallels from documented spectroscopic behavior of analogous stereoisomeric spirocyclic and halogenated compounds. This guide is intended to serve as a valuable resource for researchers in the identification and characterization of these isomers.
The exo and endo Isomers
The stereoisomerism in this compound arises from the relative orientation of the bromine atom with respect to the ethylene ketal bridge. The exo isomer has the bromine atom on the opposite side of the five-membered ring from the dioxolane bridge, while the endo isomer has the bromine atom on the same side.
Figure 2. General workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) as the standard method.
-
Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.
Conclusion
References
- Due to the predictive nature of this guide, direct references for the experimental data of the target isomers are not available.
A Researcher's Guide to Spiroketal Synthesis: Navigating the Crossroads of Kinetic and Thermodynamic Control
Spiroketals are a privileged structural motif, forming the core of numerous natural products with significant biological activities, from the antiparasitic avermectins to the actin-disrupting bistramide A.[1] Their rigid, three-dimensional architecture makes them not only potent pharmacophores but also valuable scaffolds in drug design. However, the stereocontrolled synthesis of these complex structures presents a classic challenge in organic chemistry.[1][2] The crux of this challenge often lies in navigating the subtle yet powerful principles of kinetic versus thermodynamic control.
This guide provides an in-depth comparison of these two fundamental control strategies. We will move beyond simple definitions to explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the critical characterization techniques required to validate your synthetic outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically choose and execute the optimal path for their target spiroketal.
The Energetic Landscape: Core Principles of Spiroketal Stability
The ultimate stereochemical outcome of a spiroketalization is dictated by the relative stability of the possible isomers and the energy barriers to their formation. Two key stereoelectronic and steric factors are paramount.
The Anomeric Effect: The Driving Force for Thermodynamic Stability
The anomeric effect is the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position, despite potential steric hindrance. This stabilization arises from a favorable hyperconjugation interaction between a lone pair (n) on the ring oxygen and the antibonding orbital (σ) of the exocyclic C-O bond (n → σ).[3][4]
In spiroketals, this effect is doubled. The most stable isomer—the thermodynamic product—is typically the one where both C-O bonds at the spirocyclic center are axial with respect to the adjacent ring, allowing for two stabilizing anomeric interactions.[3][5] This "axial-axial" or (gauche, gauche) conformation is the default ground state for many spiroketal systems.[6]
Kinetic vs. Thermodynamic Pathways: A Visual Representation
The choice between kinetic and thermodynamic control is fundamentally a choice between the fastest reaction and the most stable outcome.[7][8] A reaction under kinetic control is irreversible under the reaction conditions; the product distribution reflects the relative rates of formation, favoring the product formed via the lowest energy transition state.[7][9] Conversely, a reaction under thermodynamic control is reversible, allowing an equilibrium to be established. Over time, the reaction mixture will be dominated by the most stable product isomer, regardless of its rate of formation.[7][9]
Caption: Energy profile for kinetic vs. thermodynamic control.
Comparative Analysis: A Head-to-Head Guide
The decision to pursue a kinetic or thermodynamic strategy has profound implications for every aspect of the synthesis, from the choice of starting material to the final product isolation.
| Feature | Thermodynamic Control | Kinetic Control |
| Guiding Principle | Formation of the most stable product isomer via equilibrium.[7][10] | Formation of the fastest-formed product via an irreversible pathway.[7][9][11] |
| Typical Conditions | Strong acid catalysis (e.g., TsOH, PPTS, CSA), higher temperatures, longer reaction times.[6][9][12] | Low temperatures (-78 °C to 0 °C), short reaction times, specific catalysts (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃, chiral phosphoric acids).[1][12][13] |
| Product Outcome | Predictably yields the most stable spiroketal, usually maximizing the anomeric effect.[3][6] | Can yield less stable, "contrathermodynamic" isomers; outcome depends on transition state energetics.[1][2][4][13] |
| Mechanism | Proceeds through reversible intermediates (e.g., oxocarbenium ions) that allow for equilibration.[6][12] | Often involves chelation control, catalyst-enforced stereochemistry, or specialized substrates (e.g., glycal epoxides) that prevent equilibration.[13][14] |
| Substrate Scope | Broadly applicable to precursors like dihydroxy ketones.[6][15] | Often requires specifically designed precursors, such as glycal epoxides or substrates with directing groups.[2][13] |
| Advantages | High predictability, procedural simplicity, robust and often high-yielding for the ground-state isomer. | Access to stereochemically diverse and less stable isomers, which are often found in biologically active natural products.[1][2] |
| Challenges | Inability to access less stable isomers; potential for side reactions under harsh acidic conditions. | Higher sensitivity to reaction conditions, potential for mixtures of diastereomers if control is incomplete, may require more complex substrates.[1] |
Synthetic Strategies and Field-Proven Protocols
Here, we detail two distinct, reliable protocols that exemplify the thermodynamic and kinetic approaches.
Strategy 1: Thermodynamic Control via Acid-Catalyzed Cyclization
This is the classical and most direct route to the thermodynamically favored spiroketal. The use of a protic or Lewis acid catalyst ensures that the cyclization is reversible, allowing the system to settle into its lowest energy state.
Caption: Workflow for a typical thermodynamic spiroketalization.
Experimental Protocol: Acid-Catalyzed Spiroketalization
-
Preparation: To a solution of the dihydroxy ketone precursor (1.0 equiv) in anhydrous dichloromethane (0.05 M), add pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the thermodynamically stable spiroketal.
Causality Behind Choices: The use of a mild acid like PPTS and a non-coordinating solvent like CH₂Cl₂ promotes the formation of the equilibrating oxocarbenium intermediate without causing significant degradation.[6] The aqueous bicarbonate quench neutralizes the acid catalyst, halting the equilibration and preventing product decomposition during purification.
Strategy 2: Kinetic Control via Lewis Acid-Mediated Cyclization
Accessing contrathermodynamic spiroketals requires circumventing the equilibrium established under acidic conditions. A powerful strategy involves the stereoselective epoxidation of a glycal, followed by a Lewis acid-mediated cyclization. This approach, pioneered by Tan and coworkers, uses a multidentate Lewis acid to pre-organize the substrate, enabling a kinetically controlled ring-opening with a defined stereochemical outcome.[2][13]
Caption: Workflow for a Ti(Oi-Pr)₄-mediated kinetic spiroketalization.
Experimental Protocol: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization [13]
-
Epoxidation: To a solution of the C1-alkyl glycal precursor (1.0 equiv) in dichloromethane (0.1 M) at -78 °C, add a solution of dimethyldioxirane (DMDO) in acetone (~0.08 M, 1.2 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
Lewis Acid Addition: To the cold solution containing the nascent glycal epoxide, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equiv) dropwise.
-
Spirocyclization: Immediately after the addition, transfer the reaction flask to an ice bath (0 °C) and stir for 1 hour.
-
Workup: Quench the reaction at 0 °C by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously for 1 hour until two clear layers form.
-
Isolation and Purification: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield the kinetic spiroketal.
Causality Behind Choices: The reaction is performed at low temperatures to prevent spontaneous, uncontrolled cyclization of the reactive epoxide intermediate.[13] Ti(Oi-Pr)₄ acts as a multidentate Lewis acid, coordinating to both the epoxide oxygen and the side-chain hydroxyl. This creates a tethered complex that delivers the nucleophile intramolecularly with a specific, kinetically controlled trajectory (retention of configuration at C1), overriding the inherent thermodynamic and kinetic biases of the system.[13]
The Self-Validating System: Critical Characterization
Asserting that a product is under kinetic or thermodynamic control requires rigorous proof. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for stereochemical assignment, while a simple equilibration experiment provides definitive validation.[16][17][18][19]
| Technique | Purpose and Key Observables |
| ¹³C NMR | The chemical shift of the quaternary spiroketal carbon is highly diagnostic. For 6,6-spiroketals, shifts in the range of 95-100 ppm are characteristic.[15] Different isomers will exhibit distinct chemical shifts. |
| ¹H NMR | The chemical shifts and coupling constants of protons on carbons adjacent to the spiroketal center reveal their stereochemistry. Axial protons are often shifted upfield or downfield relative to their equatorial counterparts depending on the specific anisotropic effects of the ring system.[15] |
| NOESY/ROESY | Nuclear Overhauser Effect experiments are crucial for unambiguously determining the through-space proximity of substituents, confirming relative stereochemistry. For example, a strong NOE between an axial methyl group and another axial proton on the same ring confirms their 1,3-diaxial relationship. |
| Equilibration Study | This is the critical validation step. Dissolve the purified, presumed kinetic product in a solvent (e.g., CDCl₃ or CH₂Cl₂) and add a catalytic amount of a strong acid (e.g., TsOH). Monitor the sample by ¹H NMR over time. If the initial product is indeed the kinetic isomer, new signals corresponding to the more stable thermodynamic isomer will appear until equilibrium is reached.[1] This confirms both the kinetic nature of the initial product and the structure of the thermodynamic ground state. |
Conclusion and Outlook
The synthesis of spiroketals is a testament to the power of fundamental physical organic principles in guiding complex molecular construction.
-
Thermodynamic control offers a robust and predictable path to the most stable spiroketal isomer, making it an invaluable tool for many synthetic campaigns.[10]
-
Kinetic control provides the key to unlocking stereochemical diversity, enabling the synthesis of less stable isomers that are often crucial for biological function but inaccessible through equilibration.[1][2]
The continued development of novel, highly selective catalytic methods—particularly enantioselective approaches using chiral Brønsted acids or transition metals—is pushing the boundaries of what is possible.[14][20] These advancements promise to provide even more precise control over the kinetic pathways, further empowering chemists to synthesize any desired spiroketal isomer with high fidelity for applications in medicine and materials science.
References
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Sous, M. E., Ganame, D., & Rizzacasa, M. A. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(vii), 105-119. [Link]
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Verano, A. L., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(7), 2268–2269. [Link]
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Rychnovsky, S. D., & Griesgraber, G. (2012). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 51(49), 12341-12344. [Link]
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ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link][Link]
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Nagorny, P., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15832–15843. [Link]
-
Verano, A. L., & Tan, D. S. (2006). Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. PubMed, 16464069. [Link]
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Nagorny, P., et al. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15832–15843. [Link]
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Tan, D. S., et al. (2011). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PubMed Central. [Link]
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Tan, D. S., et al. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. PubMed, 16207047. [Link]
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A Comparative Guide to the Reactivity of Brominated vs. Iodinated Spiro[4.4]nonanes
Introduction: The Spiro[4.4]nonane Scaffold in Modern Chemistry
Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, are of significant interest in medicinal chemistry and materials science. The spiro[4.4]nonane framework, in particular, offers a rigid, three-dimensional topology that can be strategically functionalized to create novel molecular entities.[1] The halogenated derivatives of this scaffold, specifically brominated and iodinated spiro[4.4]nonanes, serve as versatile intermediates in a variety of synthetic transformations. Understanding the relative reactivity of these halogenated compounds is paramount for researchers aiming to optimize reaction conditions, control selectivity, and achieve desired synthetic outcomes.
This guide provides an in-depth, objective comparison of the reactivity of brominated versus iodinated spiro[4.4]nonanes. We will delve into the fundamental principles governing their chemical behavior, supported by established experimental data from analogous systems, and provide practical insights for their application in synthesis.
Theoretical Underpinnings of Reactivity: A Tale of Two Halogens
The difference in reactivity between brominated and iodinated spiro[4.4]nonanes is primarily dictated by the intrinsic properties of the carbon-halogen bond. Two key factors are at play: bond dissociation energy and the stability of the resulting halide anion, which influences its ability to act as a leaving group.
Carbon-Halogen Bond Strength
The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond.[2] This is a direct consequence of the larger atomic radius of iodine, which results in poorer orbital overlap with carbon compared to bromine. The weaker C-I bond requires less energy to cleave, making iodinated compounds generally more reactive in reactions where the carbon-halogen bond is broken in the rate-determining step.[3][4]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276-285 |
| C-I | ~213-240 |
| Table 1: Comparison of average C-Br and C-I bond dissociation energies.[3][4][5][6] |
Leaving Group Ability
In nucleophilic substitution and elimination reactions, the facility of the reaction is highly dependent on the ability of the leaving group to depart. An ideal leaving group is a weak base, as this implies it is stable on its own with a negative charge.[7] When comparing the halides, the trend in leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. The iodide anion, being the weakest base among the common halides due to its large size and high polarizability, is a superior leaving group to the bromide anion.[7]
Caption: Key factors governing the higher reactivity of iodinated compounds.
Comparative Reactivity in Key Synthetic Transformations
The enhanced reactivity of iodinated spiro[4.4]nonanes allows for milder reaction conditions and often faster reaction rates compared to their brominated counterparts. This can be particularly advantageous when working with sensitive substrates or complex molecular architectures.
Nucleophilic Substitution Reactions (Sₙ2 and Sₙ1)
Nucleophilic substitution reactions are fundamental for introducing a wide range of functional groups. The choice between a brominated or iodinated substrate can significantly impact the reaction's efficiency.
Bimolecular Nucleophilic Substitution (Sₙ2): In Sₙ2 reactions, the nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the leaving group.[8] The rate of this reaction is directly influenced by the leaving group's ability to depart. Consequently, iodospiro[4.4]nonane will react significantly faster than bromospiro[4.4]nonane under identical Sₙ2 conditions.[7]
Caption: Generalized Sₙ2 reaction mechanism.
Unimolecular Nucleophilic Substitution (Sₙ1): Sₙ1 reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this intermediate, which involves the departure of the leaving group.[8] A better leaving group will accelerate this step. Therefore, iodospiro[4.4]nonane is expected to undergo solvolysis and other Sₙ1 reactions at a faster rate than bromospiro[4.4]nonane.
Elimination Reactions (E2)
In bimolecular elimination (E2) reactions, a base removes a proton while the leaving group departs simultaneously to form an alkene. The breaking of the carbon-halogen bond is part of the rate-determining step. As with substitution reactions, the better leaving group ability of iodide means that iodospiro[4.4]nonane will undergo E2 elimination more readily than bromospiro[4.4]nonane.[7]
Steric Considerations in Spirocyclic Systems
The rigid, bicyclic nature of the spiro[4.4]nonane skeleton can introduce significant steric hindrance around the reactive center.[9][10] This steric bulk can influence the accessibility of the electrophilic carbon to the incoming nucleophile or base. While both brominated and iodinated derivatives are subject to these steric constraints, the fundamental electronic differences in leaving group ability remain the dominant factor in determining their relative reactivity. It is important to note that in highly hindered systems, the difference in reaction rates might be less pronounced, but the underlying trend of I > Br reactivity will hold.[11]
Experimental Protocols: A Practical Guide
To empirically validate the principles discussed, a competitive nucleophilic substitution experiment can be designed. This protocol serves as a template for comparing the reactivity of 1-bromo-spiro[4.4]nonane and 1-iodo-spiro[4.4]nonane.
Synthesis of Halogenated Spiro[4.4]nonanes
While numerous synthetic routes to functionalized spiro[4.4]nonanes exist[12][13][14], a common starting point is spiro[4.4]nonan-1-one, which can be halogenated or converted to an alcohol for subsequent conversion to the corresponding halide.
Protocol: Competitive Sₙ2 Reaction
This experiment aims to quantify the relative reactivity of bromo- and iodospiro[4.4]nonane by reacting an equimolar mixture with a limiting amount of a nucleophile.
Materials:
-
1-bromo-spiro[4.4]nonane
-
1-iodo-spiro[4.4]nonane
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare a stock solution in anhydrous acetone containing 1-bromo-spiro[4.4]nonane (0.1 M), 1-iodo-spiro[4.4]nonane (0.1 M), and an internal standard.
-
In a separate flask, prepare a solution of sodium azide (0.05 M) in anhydrous acetone.
-
Initiate the reaction by adding the sodium azide solution to the halospiro[4.4]nonane solution at a constant temperature (e.g., 25°C).
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot by adding a large volume of water and extracting with diethyl ether.
-
Analyze the organic extracts by Gas Chromatography (GC) to determine the relative consumption of the two starting materials over time.
Caption: Experimental workflow for a competitive Sₙ2 reaction.
Expected Outcome: The GC analysis will show a significantly faster consumption of 1-iodo-spiro[4.4]nonane compared to 1-bromo-spiro[4.4]nonane, providing quantitative evidence for its higher reactivity in Sₙ2 reactions.
Conclusion
For researchers and drug development professionals utilizing the spiro[4.4]nonane scaffold, the choice between a brominated and an iodinated intermediate has significant practical implications. Based on fundamental principles of chemical reactivity:
-
Iodinated spiro[4.4]nonanes are more reactive than their brominated counterparts in nucleophilic substitution and elimination reactions.[7]
-
This enhanced reactivity is due to the weaker carbon-iodine bond and the superior leaving group ability of the iodide anion.[2][6]
-
The use of iodospiro[4.4]nonanes can facilitate reactions under milder conditions , potentially improving yields and preserving sensitive functional groups.
While brominated spiro[4.4]nonanes remain valuable and cost-effective synthetic intermediates, their iodinated analogs offer a clear advantage in reactivity, providing a powerful tool for challenging synthetic transformations. The principles and protocols outlined in this guide should empower researchers to make informed decisions in the design and execution of their synthetic strategies.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Spiroketal Intermediates
Spiroketals are a fascinating and structurally complex class of organic compounds, characterized by a spirocyclic center where two ketal-containing rings are joined. Their unique three-dimensional architecture is a common motif in a wide array of natural products with significant biological activity. In the realm of drug development, synthetic spiroketal intermediates are crucial building blocks for novel therapeutics. Ensuring the precise quantification of these intermediates is not merely a matter of procedural diligence; it is a critical determinant of process control, yield optimization, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the quantification of spiroketal intermediates, grounded in the principles of scientific integrity and field-proven expertise. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Analytical Challenge Posed by Spiroketals
The quantification of spiroketal intermediates is not without its challenges. Their inherent chemical nature, including the potential for isomerization, acid or base sensitivity, and the presence of multiple chiral centers, demands analytical methods that are not only accurate and precise but also specific and stability-indicating. The choice of analytical technique must be a deliberate one, taking into account the specific properties of the spiroketal and the matrix in which it is being analyzed.
A Comparative Analysis of Analytical Techniques
The three most common analytical techniques for the quantification of organic molecules are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The suitability of each for spiroketal analysis is compared below.
| Feature | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Applicability to Spiroketals | Widely applicable, especially for spiroketals with a UV chromophore. | Highly versatile, suitable for a wide range of spiroketals, including those without a UV chromophore. | Limited applicability; requires thermal stability and volatility. Many spiroketals may degrade at high temperatures.[1][2] |
| Specificity | Good, but can be compromised by co-eluting impurities with similar UV spectra.[3] | Excellent, as it provides mass information, allowing for definitive identification. | Excellent, provides mass spectral data for identification. |
| Sensitivity | Moderate. | High to very high.[4] | High to very high.[1] |
| Matrix Effects | Less susceptible to matrix effects compared to MS-based methods. | Can be prone to ion suppression or enhancement from the sample matrix. | Can be affected by non-volatile matrix components. |
| Cost & Complexity | Relatively low cost and complexity. | Higher cost and complexity. | Moderate to high cost and complexity. |
Expert Insight: For most spiroketal intermediates encountered in drug development, HPLC-UV and LC-MS are the preferred techniques. GC-MS is generally less suitable due to the thermal lability of many complex organic molecules, including spiroketals. The choice between HPLC-UV and LC-MS often comes down to the presence of a UV chromophore in the spiroketal and the required sensitivity of the assay. If the spiroketal lacks a strong chromophore or if very low levels of quantification are needed, LC-MS is the superior choice. However, for routine process control where the spiroketal has a suitable chromophore and concentrations are relatively high, the simplicity and robustness of HPLC-UV make it a highly attractive option.
The Cornerstone of Reliable Quantification: Method Validation
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[3][6][7] The recently introduced ICH Q2(R2) and Q14 further emphasize a lifecycle management approach to analytical procedures.[8][9][10]
The core validation parameters that must be assessed for a quantitative assay of a spiroketal intermediate are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11] For spiroketals, this is particularly crucial to distinguish between potential diastereomers or anomers.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13][14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11][16]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
A Step-by-Step Experimental Protocol for HPLC-UV Method Validation
The following is a generalized protocol for the validation of an HPLC-UV method for the quantification of a spiroketal intermediate.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of the spiroketal intermediate.
-
Inject the standard solution five or six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.
2. Specificity:
-
Objective: To demonstrate that the method is specific for the spiroketal intermediate and free from interference from placebo, impurities, and degradation products.
-
Procedure:
-
Acceptance Criteria: No interfering peaks at the retention time of the spiroketal intermediate in the placebo and stressed samples. The peak for the spiroketal intermediate should be pure, as determined by a photodiode array (PDA) detector.
3. Linearity:
-
Objective: To establish the linear relationship between the concentration of the spiroketal intermediate and the detector response.
-
Procedure:
-
Prepare a series of at least five standard solutions of the spiroketal intermediate at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy (Recovery):
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the spiroketal intermediate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[17]
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the spiroketal intermediate at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the spiroketal intermediate that can be reliably detected and quantified.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the method's reliability with respect to small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze the spiroketal intermediate standard under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Visualizing the Validation Workflow
Caption: Workflow for the validation of an analytical method.
Trustworthiness Through Self-Validating Systems
A well-described protocol is inherently a self-validating system. Each step, from system suitability to robustness, builds upon the last to create a comprehensive picture of the method's performance. For instance, the specificity studies, particularly forced degradation, are not just about showing a lack of interference; they also provide critical information about the stability of the spiroketal intermediate. This information is invaluable for understanding potential degradation pathways and for establishing appropriate storage and handling conditions. The robustness study serves as a final check, ensuring that the method is not only precise and accurate under ideal conditions but will also perform reliably in a real-world laboratory setting where minor variations are inevitable.
Conclusion
The validation of analytical methods for quantifying spiroketal intermediates is a meticulous but essential process in drug development. A thorough understanding of the chemistry of spiroketals, coupled with a systematic approach to method validation as outlined by regulatory guidelines, is paramount. By carefully selecting the appropriate analytical technique and rigorously evaluating its performance through a comprehensive validation study, researchers and scientists can ensure the generation of reliable and accurate data. This, in turn, underpins the development of safe and effective medicines.
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Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed. (n.d.). PubMed. [Link]
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(PDF) Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation - ResearchGate. (n.d.). ResearchGate. [Link]
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Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. (2024, December 24). YouTube. [Link]
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Analytical method development and validation of simultaneous estimation of Metolazone and Spironolactone in bulk and pharmaceutical dosage form by RP-HPLC - Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. [Link]
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Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. (2019, May 15). Journal of Drug Delivery and Therapeutics. [Link]
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Celebration of Scholarship: GCMS VS HPLC. (n.d.). [Link]
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Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. (2016, July 1). Spectroscopy Online. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.). Drawell. [Link]
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Overcoming Analytical Challenges in High Potency Formulation. (2023, July 3). [Link]
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Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (n.d.). [Link]
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Understanding the Difference Between GCMS and HPLC - GenTech Scientific. (2021, March 12). GenTech Scientific. [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to the Synthetic Strategies for the Spiro[4.4]nonane Framework
The spiro[4.4]nonane framework, a unique structural motif characterized by two five-membered rings sharing a single carbon atom, is a prominent feature in a variety of natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture imparts distinct physicochemical properties that are highly sought after in drug discovery and materials science. This guide provides an in-depth review and comparison of the principal synthetic strategies developed to construct this intriguing scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies.
Tandem [4+2] Cycloaddition/Aromatization
This strategy offers a powerful and convergent approach to constructing highly functionalized spiro[4.4]nonane systems. A notable example involves the use of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile in a Diels-Alder reaction, followed by an aromatization step to yield fused spiro[4.4]nonane-diones.[1][2]
Mechanistic Insights
The reaction proceeds via a classical [4+2] cycloaddition where the dienophile, spiro[4.4]nona-2,7-diene-1,6-dione, reacts with a suitable diene. The choice of diene is critical and can be generated in situ from precursors like tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF₃.[1][2] The initial cycloaddition forms a polycyclic adduct which then undergoes a facile aromatization, often promoted by the reaction conditions or a dedicated reagent, to furnish the stable aromatic spiro product. The driving force for the aromatization step is the formation of a thermodynamically stable aromatic ring.
Caption: Tandem [4+2] Cycloaddition/Aromatization Pathway.
Experimental Protocol: Synthesis of a Fused Spiro[4.4]nonane-dione
The following is a representative protocol for the synthesis of a symmetric fused spiro[4.4]-nonane-dione derivative.[1][2]
Materials:
-
Spiro[4.4]nona-2,7-diene-1,6-dione
-
1,3-Diphenylisobenzofuran
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of spiro[4.4]nona-2,7-diene-1,6-dione (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add 1,3-diphenylisobenzofuran (2.2 equiv).
-
Slowly add BF₃·OEt₂ (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired annulated spiro[4.4]nonane-dione.
Domino Radical Bicyclization
Domino radical reactions provide an elegant and efficient means to construct complex polycyclic systems in a single step. The synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization is a prime example of this strategy's power. This method involves the formation and capture of alkoxyaminyl radicals, leading to the desired spirocyclic core.
Mechanistic Insights
The reaction is typically initiated by a radical initiator, such as AIBN or triethylborane, and propagated by a radical mediator like tributyltin hydride (Bu₃SnH). The key steps are:
-
Radical Initiation: A radical is generated from the initiator.
-
Radical Addition and First Cyclization: The initiator radical reacts with the starting material, an O-benzyl oxime ether bearing an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne, to generate an aryl or vinyl radical. This is followed by a 5-exo-trig cyclization onto the double bond.
-
Second Cyclization: The resulting radical intermediate undergoes a second 5-exo-trig cyclization onto the oxime ether nitrogen, forming the spirocyclic core and an alkoxyaminyl radical.
-
Radical Quenching: The final alkoxyaminyl radical is quenched by a hydrogen atom donor, such as Bu₃SnH, to afford the 1-azaspiro[4.4]nonane product and regenerate the tin radical to continue the cycle.
Caption: Domino Radical Bicyclization Pathway.
Experimental Protocol: Synthesis of a 1-Azaspiro[4.4]nonane Derivative
The following protocol is a general procedure for the synthesis of a 1-azaspiro[4.4]nonane derivative using AIBN as the initiator.
Materials:
-
O-benzyl oxime ether substrate
-
Tributyltin hydride (Bu₃SnH)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous cyclohexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 equiv) in anhydrous cyclohexane (to a concentration of ~0.02 M).
-
Add Bu₃SnH (1.2 equiv) and AIBN (0.2 equiv) to the solution.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to afford the 1-azaspiro[4.4]nonane derivative.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and powerful tool for the construction of a wide variety of carbo- and heterocyclic systems, including the spiro[4.4]nonane framework.[3] This method relies on the use of ruthenium-based catalysts to facilitate the formation of a new double bond within a molecule, leading to cyclization. A notable application is the synthesis of spiro-oxindoles from 3,3-diallyl oxindoles.[4]
Mechanistic Insights
The catalytic cycle of RCM, famously elucidated by Grubbs and Schrock, involves the following key steps:
-
Initiation: The ruthenium catalyst reacts with one of the terminal alkenes of the diene substrate to form a ruthenacyclobutane intermediate, which then fragments to release a volatile alkene (e.g., ethylene) and form a new ruthenium alkylidene complex.
-
Intramolecular Metathesis: The newly formed ruthenium alkylidene undergoes an intramolecular [2+2] cycloaddition with the second alkene in the substrate to form another ruthenacyclobutane intermediate.
-
Cyclization and Catalyst Regeneration: This intermediate then undergoes a retro-[2+2] cycloaddition to release the cyclic alkene product (the spirocycle) and regenerate a ruthenium alkylidene species that can re-enter the catalytic cycle.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-1,4-dioxaspiro[4.4]nonane
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-1,4-dioxaspiro[4.4]nonane (CAS No. 82235-82-3), a halogenated organic compound. The protocols outlined herein are grounded in established safety practices for handling such materials and are designed to be a trusted resource in your laboratory operations.
Foundational Principles: Understanding the Compound
This compound is a brominated heterocyclic compound. Its chemical structure, containing a carbon-bromine bond, places it in the category of halogenated organic compounds. This classification is the primary determinant for its proper disposal, as halogenated wastes are treated differently than non-halogenated wastes due to their potential to form harmful byproducts upon incineration.[1]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | [2][3][4][5] |
| Molar Mass | 207.06 g/mol | [2] |
| Density | 1.544 g/cm³ | [4] |
| Boiling Point | 250.464 °C at 760 mmHg | [4] |
| Flash Point | 112.402 °C | [4] |
Immediate Safety & Handling Prerequisites
Before commencing any disposal procedures, it is crucial to adhere to the following safety protocols. This ensures the protection of laboratory personnel and the integrity of the surrounding environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Ventilation: All handling and preparation for disposal of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Spill Management: Have a spill kit readily available that is appropriate for halogenated organic compounds. In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving segregation, containment, and clear labeling.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Due to the presence of bromine, this compound waste must be segregated as halogenated organic waste .
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic solvent waste.[1][6] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to manage the resulting acidic gases (such as hydrogen bromide).[1]
-
Contamination: Be aware that even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent, requiring the entire mixture to be treated as halogenated waste.[1][6]
Step 2: Container Selection and Management
-
Appropriate Containers: Use only designated, chemically compatible, and leak-proof containers for waste collection. These are typically provided by your institution's Environmental Health and Safety (EHS) department.[1] Glass bottles with secure screw-top caps are generally suitable.
-
Container Integrity: Ensure the waste container is in good condition, free from cracks or defects.
-
Venting: While containers should be securely closed, be mindful of potential vapor pressure buildup, especially with volatile compounds. Follow your institution's guidelines on the use of vented caps if required.
Step 3: Waste Collection
-
Careful Transfer: Transfer the waste into the designated container carefully, avoiding splashes and the generation of aerosols.
-
Headspace: Do not overfill the container. A general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.
Step 4: Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]
-
Clear Identification: The label must clearly state "Hazardous Waste" and identify the contents. List "this compound" and any other constituents of the waste stream. Do not use abbreviations or chemical formulas.[6]
-
Concentration: Indicate the approximate concentration or volume of the hazardous component.
Step 5: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated and secure SAA. This area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup by the EHS department or a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of halogenated organic compounds is regulated to mitigate environmental impact. While this compound may not be explicitly listed in all regulations, its chemical class dictates its handling as a regulated hazardous waste. For instance, the U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds that are regulated under the Resource Conservation and Recovery Act (RCRA).[7][8]
It is imperative to consult your local and institutional regulations to ensure full compliance.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical nature of this compound and adhering to the principles of waste segregation, proper containment, and clear communication through labeling, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
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University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
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California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-1,4-dioxaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Handling any chemical reagent requires a diligent and informed approach to safety. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-Bromo-1,4-dioxaspiro[4.4]nonane. As there is limited specific toxicological data available for this compound, a cautious approach, grounded in the principles of handling halogenated organic compounds, is paramount.
Hazard Assessment and Chemical Profile
Understanding the physicochemical properties of this compound is the first step in a thorough risk assessment. While a comprehensive hazard profile is not fully established, its structure as a brominated spiroketal suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO₂ | [3][4] |
| Molecular Weight | 207.07 g/mol | [4] |
| Boiling Point | 250.46°C at 760 mmHg | [4] |
| Flash Point | 112.40°C | [4] |
| Density | 1.544 g/cm³ | [4] |
Due to the lack of specific GHS hazard statements, it is prudent to treat this compound with a high degree of caution.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure.[5] The following PPE is mandatory when handling this compound.[6]
-
Eye Protection : Chemical splash goggles that meet ANSI Z87 standards are required at all times.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[9][10][11] Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Body Protection : A flame-resistant laboratory coat should be worn and fully buttoned.[7] For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.[10]
-
Footwear : Closed-toe shoes are mandatory in the laboratory to protect against spills.[13]
Table 2: Recommended Personal Protective Equipment
| Protection | Specification | Rationale |
| Eye | Chemical Splash Goggles (ANSI Z87) | Protects against splashes and aerosols. |
| Face | Face Shield (as needed) | Provides broader protection for the face. |
| Hand | Nitrile or Neoprene Gloves | Resistant to halogenated organic compounds. |
| Body | Flame-Resistant Lab Coat | Protects skin and clothing from splashes. |
| Foot | Closed-toe Shoes | Prevents exposure from spills on the floor. |
Operational Plan: From Receipt to Reaction
A systematic workflow ensures safety and efficiency. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Pre-Handling Preparation :
-
Thoroughly review this guide and any available safety information.
-
Ensure all necessary PPE is readily available and in good condition.[14]
-
Prepare your workspace in a certified chemical fume hood.[12][13] Ensure the sash is at the appropriate height to maintain proper airflow.
-
Have spill cleanup materials, such as an absorbent, readily accessible.
-
-
Handling the Compound :
-
Conduct all manipulations of this compound within the fume hood.[6]
-
When weighing, use a draft shield or weigh the compound in a tared, sealed container to prevent dispersal.
-
Use compatible spatulas and glassware. Avoid creating dust or aerosols.[4]
-
If transferring a solution, do so carefully to avoid splashing.
-
-
Post-Handling and Cleanup :
-
Upon completion of the reaction, quench any reactive materials according to your specific protocol.
-
Segregate all waste streams as outlined in the disposal plan below.
-
Decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.
-
Waste Segregation : All waste containing this compound, including reaction mixtures, solvents, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[6][15] Do not mix with non-halogenated waste streams.[11]
-
Container Management :
-
Use a clearly labeled, leak-proof container for halogenated waste.[5]
-
The container should be kept closed when not in use.
-
Store the waste container in a designated satellite accumulation area.
-
-
Spill Management :
-
In the event of a small spill within the fume hood, use a chemical absorbent to contain and collect the material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup must be disposed of as halogenated organic waste.
-
-
Neutralization : For residual amounts, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be considered, but this should only be performed by trained personnel and in accordance with institutional guidelines.[16]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[12]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- PubChem. This compound.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
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- University of Northern Iowa, Environmental Health & Safety. Personal Protective Equipment.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Chemtalk. Bromine water - disposal.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Organic Syntheses. (2005). Working with Hazardous Chemicals.
- ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?
- CP Lab Safety. 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol, 95% Purity, C7H11BrO3, 50 mg.
- PubChem. 1,4-Dioxaspiro(4.4)nonane.
- ChemSynthesis. (2025). 6-bromo-1,4-dioxaspiro[4.4]non-6-ene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
